Product packaging for Terazosin-d8(Cat. No.:)

Terazosin-d8

Cat. No.: B15141049
M. Wt: 395.5 g/mol
InChI Key: VCKUSRYTPJJLNI-YEBVBAJPSA-N
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Description

Terazosin-d8 is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N5O4 B15141049 Terazosin-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25N5O4

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2

InChI Key

VCKUSRYTPJJLNI-YEBVBAJPSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Terazosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Terazosin, a quinazoline-based derivative, exhibits a dual mechanism of action primarily targeting symptoms associated with benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic effects stem from its role as a potent and selective antagonist of alpha-1 adrenergic receptors, leading to smooth muscle relaxation. Uniquely, Terazosin also induces apoptosis in prostate epithelial and smooth muscle cells through a mechanism independent of its alpha-1 adrenoceptor blockade, involving the transforming growth factor-beta (TGF-β) signaling pathway. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Alpha-1 Adrenergic Receptor Antagonism

Terazosin functions as a competitive antagonist at alpha-1 adrenergic receptors, demonstrating high affinity for all three subtypes: α1A, α1B, and α1D. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine, to these receptors, thereby inhibiting the downstream signaling cascades that lead to smooth muscle contraction.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade

The binding of an agonist (e.g., norepinephrine) to an alpha-1 adrenergic receptor typically activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. Terazosin competitively inhibits this entire process at the receptor level.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol terazosin Terazosin alpha1_receptor α1-Adrenergic Receptor terazosin->alpha1_receptor Blocks norepinephrine Norepinephrine norepinephrine->alpha1_receptor Activates g_protein Gq/11 alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from SR) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: Alpha-1 adrenergic receptor signaling and Terazosin's point of inhibition.
Quantitative Data: Binding Affinity and Functional Potency

Terazosin's affinity for the alpha-1 adrenergic receptor subtypes has been quantified through radioligand binding assays, and its functional antagonism has been assessed in various in vitro models.

ParameterReceptor SubtypeValueReference
Binding Affinity (pKi) α1A8.72[1]
α1B9.19[1]
α1D8.81[1]
Functional Antagonism (pA2) α1-Adrenoceptors (Human Prostate)7.6[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Induction of Apoptosis in Prostate Cells

A significant aspect of Terazosin's mechanism of action, particularly in the context of BPH, is its ability to induce apoptosis in prostate epithelial and stromal smooth muscle cells. This effect is independent of its alpha-1 adrenergic receptor blockade and is attributed to its quinazoline chemical structure. The apoptotic pathway is initiated through the upregulation of the TGF-β signaling cascade.

Signaling Pathway of Terazosin-Induced Apoptosis

Terazosin treatment leads to an increase in the expression of TGF-β1. TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus. In the nucleus, the SMAD complex acts as a transcription factor, upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade, culminating in the execution of apoptosis. Key caspases implicated in this pathway include caspase-1, caspase-3, caspase-8, and caspase-9.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade terazosin Terazosin tgfb1 TGF-β1 terazosin->tgfb1 Upregulates tbrii TβRII tgfb1->tbrii Binds tbri TβRI tbrii->tbri Recruits & Phosphorylates smad23 SMAD2/3 tbri->smad23 Phosphorylates p_smad23 p-SMAD2/3 smad23->p_smad23 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex transcription Transcription of Pro-Apoptotic Genes smad_complex->transcription Translocates to Nucleus caspase_activation Caspase Activation (Caspase-1, -3, -8, -9) transcription->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: TGF-β signaling pathway leading to apoptosis induced by Terazosin.

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol outlines the determination of the binding affinity (Ki) of Terazosin for alpha-1 adrenergic receptor subtypes using a competitive radioligand binding assay with [3H]-prazosin.

1. Membrane Preparation:

  • Homogenize tissue (e.g., human prostate or cells expressing recombinant receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of membrane suspension (final protein concentration of 50-100 µ g/well ).

    • 25 µL of [3H]-prazosin (a selective alpha-1 antagonist radioligand) at a final concentration near its Kd (e.g., 0.2-0.5 nM).

    • 25 µL of varying concentrations of unlabeled Terazosin (competitor) or buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like phentolamine (for non-specific binding).

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (Terazosin) concentration.

  • Determine the IC50 value (the concentration of Terazosin that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay Competitive Binding Assay prep->assay separation Separation of Bound & Free Ligand assay->separation detection Radioactivity Detection separation->detection analysis Data Analysis (IC50 & Ki Calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for determining binding affinity (Ki) of Terazosin.
In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to assess the functional antagonism of Terazosin on agonist-induced smooth muscle contraction in isolated prostate tissue.

1. Tissue Preparation:

  • Obtain fresh human prostate tissue and place it in ice-cold Krebs-Henseleit solution.

  • Dissect the tissue into strips (e.g., 3 x 3 x 6 mm).

  • Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

2. Contraction Measurement:

  • Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to assess tissue viability.

  • After washout and re-equilibration, generate a cumulative concentration-response curve for an alpha-1 adrenergic agonist (e.g., phenylephrine).

3. Antagonist Evaluation:

  • Incubate the tissue strips with a specific concentration of Terazosin for a predetermined time (e.g., 30-60 minutes).

  • Generate a second cumulative concentration-response curve for the agonist in the presence of Terazosin.

  • Repeat this process with increasing concentrations of Terazosin.

4. Data Analysis:

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of Terazosin.

  • Determine the EC50 values (the agonist concentration that produces 50% of the maximal response) for each curve.

  • Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of Terazosin. The x-intercept of the regression line provides the pA2 value.

Conclusion

Terazosin's multifaceted mechanism of action, combining potent alpha-1 adrenergic receptor antagonism with the induction of apoptosis in prostate cells, provides a robust rationale for its clinical efficacy in managing BPH and hypertension. The quantitative data on its receptor binding and functional potency, coupled with a detailed understanding of its pro-apoptotic signaling pathways, offer valuable insights for researchers and clinicians in the field of urology and cardiovascular medicine. The experimental protocols detailed herein provide a framework for the continued investigation of Terazosin and the development of novel therapeutics with similar dual-action profiles.

References

Synthesis and Characterization of Deuterated Terazosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated Terazosin, a selective alpha-1 adrenergic receptor antagonist. The introduction of deuterium at specific molecular positions can offer significant advantages in drug development by potentially improving pharmacokinetic and pharmacodynamic profiles. This document outlines a detailed synthetic methodology, comprehensive characterization protocols, and relevant biological context.

Introduction to Deuterated Terazosin

Terazosin is a quinazoline derivative widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] It functions by selectively blocking alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in the bladder neck, prostate, and blood vessels.[1][3] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to modulate a molecule's metabolic fate.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage, potentially resulting in a longer drug half-life, reduced formation of toxic metabolites, and an improved overall therapeutic profile.[4]

This guide details a potential synthetic route to deuterated Terazosin and the analytical techniques required to confirm its identity, purity, and structural integrity.

Synthesis of Deuterated Terazosin

The synthesis of deuterated Terazosin can be achieved by incorporating deuterium-labeled starting materials into a well-established synthetic route for Terazosin. A plausible approach, adapted from known syntheses of Terazosin and related deuterated compounds, is presented below.[5][6]

Experimental Protocol: Synthesis of d-Terazosin

Objective: To synthesize Terazosin with deuterium atoms incorporated into the tetrahydrofuran moiety.

Materials:

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • d8-Tetrahydrofuran

  • Oxalyl chloride

  • Piperazine

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Synthesis of d7-(Tetrahydrofuran-2-yl)carbonyl chloride:

    • To a solution of d8-tetrahydrofuran in anhydrous DCM, add oxalyl chloride dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Synthesis of 1-(d7-(Tetrahydrofuran-2-yl)carbonyl)piperazine:

    • Dissolve piperazine and triethylamine in anhydrous DCM.

    • Add the crude d7-(tetrahydrofuran-2-yl)carbonyl chloride dropwise to the piperazine solution at 0°C.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 1-(d7-(tetrahydrofuran-2-yl)carbonyl)piperazine.

  • Synthesis of d7-Terazosin:

    • Combine 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-(d7-(tetrahydrofuran-2-yl)carbonyl)piperazine in anhydrous DMF.

    • Heat the reaction mixture at 100°C for 8 hours.

    • Cool the reaction to room temperature and pour into ice water.

    • Collect the precipitate by filtration and wash with water.

    • Recrystallize the crude product from methanol to afford pure d7-Terazosin.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Final Coupling d8_THF d8-Tetrahydrofuran Acid_Chloride d7-(Tetrahydrofuran-2-yl)carbonyl chloride d8_THF->Acid_Chloride DCM, 0°C to RT Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Acid_Chloride Amide 1-(d7-(Tetrahydrofuran-2-yl)carbonyl)piperazine Acid_Chloride->Amide DCM, Et3N, 0°C to RT Piperazine Piperazine Piperazine->Amide d_Terazosin d7-Terazosin Amide->d_Terazosin DMF, 100°C Quinazoline 4-Amino-2-chloro-6,7-dimethoxyquinazoline Quinazoline->d_Terazosin

Caption: Synthetic workflow for deuterated Terazosin.

Characterization of Deuterated Terazosin

Comprehensive characterization is essential to confirm the successful synthesis, purity, and structural integrity of deuterated Terazosin. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to quantify its concentration.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Outcome: A single major peak corresponding to deuterated Terazosin, with purity typically >98%. The retention time should be very similar to that of non-deuterated Terazosin.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to provide information about its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Expected Outcome: The molecular ion peak ([M+H]+) for d7-Terazosin will be shifted by +7 m/z units compared to non-deuterated Terazosin. For example, if the [M+H]+ of Terazosin is at m/z 388.2, the [M+H]+ of d7-Terazosin would be expected at m/z 415.2. Fragmentation patterns will be similar to the non-deuterated analog, with specific fragments showing the corresponding mass shift depending on the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the positions of deuterium incorporation.

Experimental Protocol: NMR Analysis

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Outcome: The proton signals corresponding to the deuterated positions in the tetrahydrofuran ring will be absent or significantly reduced in intensity. The remaining proton signals of the quinazoline and piperazine rings should be consistent with the structure of Terazosin.

  • ²H NMR (Deuterium NMR):

    • Solvent: Chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).

    • Expected Outcome: A signal will be observed in the region corresponding to the chemical shift of the protons that were replaced by deuterium, confirming the successful incorporation.

  • ¹³C NMR (Carbon-13 NMR):

    • Expected Outcome: The carbon signals of the deuterated positions will show a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

Data Summary Table
ParameterNon-deuterated TerazosinDeuterated (d7) Terazosin (Expected)
Molecular Formula C₂₀H₂₅N₅O₄C₂₀H₁₈D₇N₅O₄
Molecular Weight 387.44 g/mol 394.48 g/mol
[M+H]⁺ (m/z) 388.2395.2
¹H NMR Signals for THF protons presentSignals for THF protons absent/reduced
HPLC Retention Time X minApprox. X min
Purity (HPLC) >98%>98%

Mechanism of Action and Signaling Pathway

Terazosin exerts its therapeutic effects by acting as a selective antagonist of alpha-1 adrenergic receptors. This action is crucial for its efficacy in treating both BPH and hypertension.

Signaling Pathway:

  • Normal State: Norepinephrine, released from sympathetic nerve terminals, binds to alpha-1 adrenergic receptors on smooth muscle cells.

  • Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Muscle Contraction: Increased intracellular Ca²⁺ leads to the contraction of smooth muscle cells in the prostate, bladder neck, and blood vessels.

  • Terazosin Intervention: Terazosin competitively binds to the alpha-1 adrenergic receptors, preventing norepinephrine from binding. This blocks the entire downstream signaling cascade, leading to smooth muscle relaxation.

Signaling Pathway Diagram

Signaling_Pathway cluster_cell Smooth Muscle Cell Receptor Alpha-1 Adrenergic Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca Ca2+ SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction causes Norepinephrine Norepinephrine Norepinephrine->Receptor binds Terazosin Deuterated Terazosin Terazosin->Receptor blocks

Caption: Terazosin's mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated Terazosin. The outlined protocols, though based on established chemical principles and literature on related compounds, should be optimized and validated in a laboratory setting. The successful synthesis and thorough characterization of deuterated Terazosin are critical first steps in exploring its potential for an improved therapeutic profile in the treatment of BPH and hypertension. The analytical methods described herein will be instrumental in ensuring the quality and integrity of the synthesized compound for further preclinical and clinical evaluation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terazosin-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Terazosin-D8, a deuterated analog of the selective alpha-1 adrenergic receptor antagonist, Terazosin. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on its chemical structure, physicochemical properties, and the biological pathway of its parent compound. Detailed, plausible experimental protocols for its synthesis and analysis are presented, alongside a visual representation of the alpha-1 adrenergic signaling pathway. The inclusion of deuterium in the piperazine ring of Terazosin makes it a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Introduction

Terazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. This mechanism of action leads to the relaxation of smooth muscle in blood vessels and the prostate, making it an effective treatment for hypertension and benign prostatic hyperplasia (BPH).[1][2] this compound is a stable isotope-labeled version of Terazosin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic substitution provides a higher molecular weight with minimal impact on the compound's chemical reactivity and biological activity, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[3][4] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can also lead to altered metabolic profiles, potentially increasing the half-life of the drug.[5][6]

Chemical and Physical Properties

Detailed physicochemical data for this compound is not extensively published. However, the properties are expected to be very similar to those of the non-deuterated parent compound, Terazosin. The primary difference will be in the molecular weight due to the presence of eight deuterium atoms.

Chemical Structure and Identification
PropertyValueReference
Chemical Name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(tetrahydrofuran-2-yl)methanone[7]
IUPAC Name --INVALID-LINK--methanone[8]
CAS Number 1006718-20-2[8]
Molecular Formula C₁₉H₁₇D₈N₅O₄[8]
Molecular Weight 395.48 g/mol [8]
Appearance Off-white powder[8]
Physicochemical Data
PropertyTerazosinTerazosin HydrochlorideReference
Melting Point 272.6-274 °C278-279 °C[2]
Solubility (at 25°C) Methanol: 33.7 mg/mLWater: 29.7 mg/mL95% Ethanol: 4.1 mg/mL0.1N HCl: 3.8 mg/mLChloroform: 1.2 mg/mLAcetone: 0.01 mg/mLPractically insoluble in hexaneWater: 761.2 mg/mL[2][9]
pKa (0.1N NaOH) 7.1-[2]
UV Absorption Max (in water) 212, 245, 330 nm-[2]
Storage Condition 2-8°C-[8]

Biological Activity and Mechanism of Action

This compound is expected to have the same mechanism of action as Terazosin, which is a selective antagonist of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system.

Alpha-1 Adrenergic Receptor Signaling Pathway

Norepinephrine, upon binding to the alpha-1 adrenergic receptor, initiates a conformational change in the receptor, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction. Terazosin blocks this cascade by competitively inhibiting the binding of norepinephrine to the receptor.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Receptor α1-Adrenergic Receptor NE->Receptor Binds Terazosin This compound Terazosin->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to ER Endoplasmic Reticulum IP3R->Ca Releases synthesis_workflow A 2-Chloro-4-amino- 6,7-dimethoxyquinazoline C Intermediate A->C + (Reaction 1) B Piperazine-d8 B->C E This compound C->E + (Reaction 2) D Tetrahydrofuroic acid D->E F Purification (e.g., Crystallization, Chromatography) E->F G Characterization (NMR, MS, IR) F->G

References

The Pharmacokinetic Profile of Terazosin and its Deuterated Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of terazosin, a selective alpha-1 adrenergic antagonist, and explores the anticipated pharmacokinetic alterations of its deuterated analog. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to modulate the metabolic fate of pharmaceuticals, potentially leading to an improved therapeutic index. This document synthesizes available data on terazosin's absorption, distribution, metabolism, and excretion (ADME), and extrapolates the likely impact of deuterium substitution. Detailed experimental protocols for pharmacokinetic analysis and visualizations of relevant biological pathways are also presented to support further research and development in this area.

Introduction to Terazosin and the Rationale for Deuteration

Terazosin is a quinazoline derivative widely used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic effect is mediated through the blockade of alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the prostate and blood vessels.[2] Terazosin undergoes extensive hepatic metabolism, primarily via O-demethylation and piperazine ring cleavage.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic properties.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced peak-to-trough fluctuations.

While specific pharmacokinetic data for a deuterated terazosin analog is not publicly available in peer-reviewed literature or clinical trial databases, this guide will present the established pharmacokinetic parameters of terazosin and provide a scientifically grounded projection of the pharmacokinetic profile of a deuterated version.

Comparative Pharmacokinetic Profiles

The following tables summarize the known pharmacokinetic parameters of terazosin and the expected changes for a deuterated analog. The "Expected" values for the deuterated analog are based on the principles of the kinetic isotope effect, assuming deuteration at a primary site of metabolism.

Table 1: Absorption and Distribution

ParameterTerazosinDeuterated Terazosin (Expected)
Bioavailability Rapidly and almost completely absorbedSimilar to Terazosin
Time to Peak Plasma Concentration (Tmax) ~1 hour[4]Similar to Terazosin
Effect of Food Minimal effect on extent of absorption; Tmax delayed by ~40 minutes[4]Similar to Terazosin
Plasma Protein Binding 90-94%[4]Similar to Terazosin
Volume of Distribution (Vd) 25-30 LSimilar to Terazosin

Table 2: Metabolism and Excretion

ParameterTerazosinDeuterated Terazosin (Expected)
Metabolism Extensively metabolized in the liverReduced rate of metabolism
Metabolites 6-O-demethyl terazosin, 7-O-methyl terazosin, piperazine derivative, diamine derivative[2]Reduced formation of specific metabolites depending on the site of deuteration
Elimination Half-Life (t1/2) ~12 hoursIncreased
Route of Elimination Biliary and renalPrimarily biliary and renal, potentially with a higher proportion of unchanged drug excreted
Clearance Plasma clearance: ~80 mL/min; Renal clearance: ~10 mL/minDecreased

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate determination of drug concentrations in biological matrices. The following section outlines a representative experimental protocol for the quantification of terazosin in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a standard technique in pharmacokinetic studies.

Bioanalytical Method for Terazosin in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of terazosin in human plasma.

Materials and Reagents:

  • Terazosin reference standard

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terazosin: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to be optimized for maximum signal intensity.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision (intra-day and inter-day)

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Pharmacokinetic Study Design

A typical pharmacokinetic study to compare terazosin and its deuterated analog would involve a randomized, crossover design in healthy volunteers.

  • Subjects: A cohort of healthy male and/or female volunteers.

  • Dosing: A single oral dose of either terazosin or its deuterated analog.

  • Washout Period: A sufficient washout period between the two dosing sessions to ensure complete elimination of the first drug.

  • Blood Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Analysis: Plasma concentrations of the parent drug and any major metabolites determined using the validated bioanalytical method.

  • Pharmacokinetic Analysis: Non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

Visualizations

The following diagrams illustrate the signaling pathway of terazosin and a typical experimental workflow for a comparative pharmacokinetic study.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Alpha1_Receptor Alpha-1 Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine (Agonist) Norepinephrine->Alpha1_Receptor Terazosin Terazosin (Antagonist) Terazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca2+ Release ER->Ca2_Release Contraction Smooth Muscle Contraction Ca2_Release->Contraction PKC->Contraction

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

experimental_workflow Start Start: Healthy Volunteer Cohort Randomization Randomization Start->Randomization GroupA Group A: Terazosin Dosing Randomization->GroupA GroupB Group B: Deuterated Terazosin Dosing Randomization->GroupB BloodSamplingA Serial Blood Sampling GroupA->BloodSamplingA BloodSamplingB Serial Blood Sampling GroupB->BloodSamplingB Washout Washout Period BloodSamplingA->Washout BloodSamplingB->Washout Crossover Crossover Dosing Washout->Crossover GroupA_Crossover Group A: Deuterated Terazosin Dosing Crossover->GroupA_Crossover GroupB_Crossover Group B: Terazosin Dosing Crossover->GroupB_Crossover BloodSamplingA_Crossover Serial Blood Sampling GroupA_Crossover->BloodSamplingA_Crossover BloodSamplingB_Crossover Serial Blood Sampling GroupB_Crossover->BloodSamplingB_Crossover SampleProcessing Plasma Separation and Storage BloodSamplingA_Crossover->SampleProcessing BloodSamplingB_Crossover->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis End End: Comparative Profile PK_Analysis->End

Caption: Crossover Pharmacokinetic Study Workflow.

Conclusion

The deuteration of terazosin presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to a more favorable therapeutic agent. While direct comparative data is not yet available, the principles of the kinetic isotope effect strongly suggest that a deuterated analog would exhibit a reduced rate of metabolism, leading to a longer half-life and increased systemic exposure. The experimental protocols and visualizations provided in this guide offer a framework for the further investigation and development of deuterated terazosin. Such studies are warranted to empirically determine the precise pharmacokinetic advantages and to fully characterize the therapeutic potential of this next-generation molecule.

References

CAS number and molecular formula for Terazosin (piperazine D8).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terazosin and its deuterated analog, Terazosin (piperazine D8), with a focus on their chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Data

Terazosin is a selective alpha-1 adrenergic receptor antagonist. Its deuterated form, Terazosin (piperazine D8), is often used as an internal standard in analytical studies. The key identification and molecular data for both compounds are summarized below.

CompoundCAS NumberMolecular Formula
Terazosin63590-64-7C₁₉H₂₅N₅O₄
Terazosin (piperazine D8)1006718-20-2C₁₉H₁₇D₈N₅O₄

Mechanism of Action: Alpha-1 Adrenergic Blockade

Terazosin's primary mechanism of action involves the selective and competitive blockade of alpha-1 adrenergic receptors. These receptors are prevalent in the smooth muscle of various tissues, including blood vessels and the prostate gland.

Signaling Pathway of Terazosin Action

The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors typically initiates a signaling cascade that leads to smooth muscle contraction. Terazosin interrupts this pathway.

Terazosin_Signaling_Pathway Terazosin Signaling Pathway cluster_receptor Cell Membrane Alpha1_Receptor Alpha-1 Adrenergic Receptor G_Protein Gq/11 Protein Activation Alpha1_Receptor->G_Protein Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Relaxation Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds to Terazosin Terazosin Blockade Blockade Terazosin->Blockade PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release Contraction Smooth Muscle Contraction Calcium_Release->Contraction Blockade->Alpha1_Receptor Inhibits

Mechanism of Terazosin's action on smooth muscle cells.

Experimental Protocols

This section details key experimental methodologies used to characterize the activity of Terazosin.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of Terazosin to alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing alpha-1 adrenergic receptors

  • [³H]-Prazosin (radioligand)

  • Terazosin

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled Terazosin.

  • In a microplate, combine the cell membranes, a fixed concentration of [³H]-Prazosin, and the varying concentrations of Terazosin.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Ki) of Terazosin is calculated from the IC₅₀ value (concentration of Terazosin that inhibits 50% of specific [³H]-Prazosin binding) using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This assay measures the ability of Terazosin to relax pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue strips (e.g., prostate, aorta)

  • Organ bath system with a force transducer

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂

  • A contractile agonist (e.g., phenylephrine, norepinephrine)

  • Terazosin

Procedure:

  • Mount the smooth muscle tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension for a specified period.

  • Induce a stable contraction by adding a specific concentration of the contractile agonist to the bath.

  • Once a plateau in contraction is reached, add cumulative concentrations of Terazosin to the bath.

  • Record the changes in isometric tension using the force transducer.

  • The relaxant effect of Terazosin is expressed as a percentage of the pre-contraction induced by the agonist.

  • Concentration-response curves are constructed to determine the EC₅₀ (effective concentration causing 50% of the maximal relaxation).

Apoptosis Assay in Prostate Cancer Cells

This protocol outlines the assessment of Terazosin-induced apoptosis in prostate cancer cell lines (e.g., PC-3, DU145).

Materials:

  • Prostate cancer cell lines

  • Cell culture medium and supplements

  • Terazosin

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Seed the prostate cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Terazosin for a specified duration (e.g., 24, 48, 72 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the key steps in the apoptosis assay.

Apoptosis_Workflow Workflow for Terazosin-Induced Apoptosis Assay Start Seed Prostate Cancer Cells Treatment Treat with Terazosin Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V and Propidium Iodide Wash->Stain Analysis Flow Cytometry Analysis Stain->Analysis End Quantify Apoptosis Analysis->End

A simplified workflow for assessing apoptosis.

Isotopic Purity and Stability of Terazosin-D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical quality attributes of Terazosin-D8, a deuterated analog of the alpha-1 adrenergic receptor antagonist, Terazosin. The incorporation of deuterium in place of hydrogen atoms at specific molecular positions can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolic breakdown. This "deuterium kinetic isotope effect" is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Such modifications can lead to improved metabolic stability, enhanced bioavailability, and a more favorable dosing regimen.[2][3]

This guide will delve into the isotopic purity and stability of this compound, presenting typical data, detailed experimental methodologies for assessment, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The quality of a deuterated active pharmaceutical ingredient (API) is critically dependent on its isotopic purity and stability. High isotopic purity ensures that the desired therapeutic effect is achieved and that the pharmacokinetic properties are consistent. The following table summarizes representative quantitative data for a typical batch of this compound.

ParameterSpecificationMethodRepresentative Value
Chemical Purity ≥ 98.0%HPLC99.5%
Isotopic Purity (D8) ≥ 95%LC-MS98.7%
Isotopologue Distribution
D8ReportLC-MS98.7%
D7ReportLC-MS1.1%
D6ReportLC-MS0.2%
D0 (Undeuterated)ReportLC-MS< 0.05%
Stability (Forced Degradation) NMT 20% degradationHPLCSee Section 2.2
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)ReportHPLC~5% degradation
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)ReportHPLC~8% degradation
Oxidation (3% H₂O₂, RT, 24h)ReportHPLC~3% degradation
Thermal (80°C, 48h)ReportHPLC~2% degradation
Photostability (ICH Q1B)ReportHPLC~1% degradation

Note: The data presented are representative and may vary between different batches and manufacturers.

Experimental Protocols

Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for determining the isotopic purity and distribution of isotopologues in this compound.

Objective: To quantify the percentage of the fully deuterated (D8) species and identify the relative abundance of under-deuterated species (D0-D7).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Reagents and Materials:

  • This compound reference standard

  • Terazosin (undeuterated) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan from m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Determine the integrated peak areas for the [M+H]⁺ ions of each isotopologue (D0 to D8). The theoretical m/z for this compound [M+H]⁺ is approximately 396.2, while for undeuterated Terazosin it is 388.2.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues.

Stability-Indicating Method by Forced Degradation Study

This protocol describes a forced degradation study to assess the inherent stability of this compound and to develop a stability-indicating analytical method.[4][5][6][7]

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method to separate the parent drug from its degradants.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • pH meter

  • Oven

  • Photostability chamber

Reagents and Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (as in section 2.1)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at 80°C. Analyze samples at various time points.

    • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4] A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (e.g., the one described in section 2.1, with UV detection at a suitable wavelength, such as 254 nm).

    • The method should be capable of separating the main this compound peak from all significant degradation products. Peak purity analysis using a PDA detector is recommended to ensure that the parent peak is free from co-eluting impurities.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition. The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature of the method is demonstrated.[4][6]

    • Identify and quantify the major degradation products.

Visualizations

Experimental Workflow: Forced Degradation Study

G Forced Degradation Workflow for this compound cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (80°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity Degradation % Degradation Calculation PeakPurity->Degradation Pathway Identify Degradation Products Degradation->Pathway Method Confirm Method Specificity Pathway->Method Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathway: Alpha-1 Adrenergic Receptor

G Simplified Alpha-1 Adrenergic Receptor Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling A1R Alpha-1 Receptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Norepinephrine Norepinephrine Norepinephrine->A1R Binds & Activates TerazosinD8 This compound TerazosinD8->A1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: this compound blocks the alpha-1 adrenergic receptor.

References

Terazosin (piperazine D8) solubility in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Terazosin, a quinazoline derivative and selective alpha-1 adrenergic receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this active pharmaceutical ingredient (API). For clarity, this guide focuses on Terazosin hydrochloride, the most common salt form. The deuterated analog, Terazosin (piperazine D8), is often used as an internal standard in analytical methods and is expected to have very similar solubility properties.

Core Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. Terazosin hydrochloride exhibits solubility in various common solvents. The following table summarizes the available quantitative solubility data.

SolventTemperatureSolubilityCitation(s)
WaterRoom Temp.19.60 - 20.40 mg/mL[1]
WaterNot Specified20 mg/mL[2][3]
WaterNot SpecifiedFreely soluble
EthanolRoom Temp.4 mg/mL[1]
EthanolNot SpecifiedSlightly soluble[2]
MethanolRoom Temp.20 mg/mL (with heat as needed)[1]
MethanolNot SpecifiedSoluble[2]
Isotonic SalineNot SpecifiedFreely soluble

Note: "Freely soluble" and "soluble" are qualitative terms from pharmacopeial standards and generally indicate a high degree of solubility. The quantitative data provides more specific insights.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in pharmaceutical sciences. While specific experimental details for all cited data are not exhaustively available in the public domain, a generalized protocol based on the widely accepted "shake-flask" method is described below. This method is considered the gold standard for determining thermodynamic solubility.

General Shake-Flask Method for Terazosin Hydrochloride Solubility

1. Objective: To determine the equilibrium solubility of Terazosin hydrochloride in a specific solvent at a controlled temperature.

2. Materials:

  • Terazosin hydrochloride powder
  • Solvent of interest (e.g., deionized water, ethanol, methanol)
  • Calibrated temperature-controlled orbital shaker or water bath
  • Appropriate vials with secure caps (e.g., glass scintillation vials)
  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
  • Analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)
  • Volumetric flasks and pipettes

3. Procedure:

  • An excess amount of Terazosin hydrochloride powder is added to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
  • The vials are securely capped and placed in the temperature-controlled shaker or water bath.
  • The mixture is agitated at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be maintained within ±0.5°C.
  • After the equilibration period, the vials are removed, and the contents are allowed to settle.
  • A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.
  • The filtered saturated solution is then appropriately diluted with the solvent.
  • The concentration of Terazosin in the diluted solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  • The experiment is typically performed in triplicate to ensure the reproducibility of the results.

4. Data Analysis: The measured concentration is multiplied by the dilution factor to calculate the solubility of Terazosin hydrochloride in the selected solvent at the specified temperature, usually expressed in mg/mL or mol/L.

Visualizing the Mechanism of Action: Signaling Pathway

Terazosin functions as a selective antagonist of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its therapeutic use in hypertension and benign prostatic hyperplasia (BPH). The following diagram illustrates the signaling pathway affected by Terazosin.

Terazosin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell cluster_receptor Alpha-1 Adrenergic Receptor Norepinephrine Norepinephrine Alpha1_Receptor α1 Norepinephrine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER/SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Solubility_Workflow start Start prep Prepare Supersaturated Solution (Terazosin + Solvent) start->prep equilibrate Equilibrate at Controlled Temperature (24-72h) prep->equilibrate filter Filter to Remove Undissolved Solids equilibrate->filter dilute Dilute Saturated Solution filter->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

The Alpha-1 Adrenergic Receptor Antagonism of Terazosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based compound, is a potent and selective antagonist of alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of the molecular pharmacology of Terazosin, focusing on its interaction with alpha-1 adrenergic receptor subtypes. The document elucidates the mechanism of action, binding affinity, and functional potency of Terazosin, supported by quantitative data and detailed experimental protocols. Furthermore, it explores the downstream signaling pathways modulated by Terazosin's antagonism, including its effects on intracellular calcium mobilization and its alpha-1 adrenoceptor-independent induction of apoptosis in prostate cells. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a detailed understanding of Terazosin's pharmacological profile.

Introduction

Terazosin is a well-established therapeutic agent for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its clinical efficacy is primarily attributed to its ability to selectively block alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the prostate and vasculature.[1][2] Unlike some other alpha-1 blockers, Terazosin is not subtype-selective. This guide delves into the core pharmacology of Terazosin's interaction with alpha-1 adrenergic receptors, providing a granular view of its mechanism of action and downstream cellular effects.

Mechanism of Action

Terazosin functions as a competitive antagonist at alpha-1 adrenergic receptors. By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine and epinephrine, from binding and initiating a signaling cascade. This blockade of alpha-1 adrenergic receptors in smooth muscle cells of the prostate, bladder neck, and blood vessels results in vasodilation and a reduction in urinary obstruction.[1][2]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Terazosin for the three alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity of Terazosin for Alpha-1 Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
α1A2.5[3]
α1B2.0[3]
α1D--

Table 2: Functional Potency of Terazosin at Alpha-1 Adrenergic Receptors

Assay TypeCell Line/TissueReceptor SubtypeIC50 (nM)Reference
[125I]-Heat BindingHuman Prostateα1 (non-selective)2.5[3]
[125I]-Heat BindingCanine Brainα1 (non-selective)2.0[3]

Signaling Pathways

The antagonism of alpha-1 adrenergic receptors by Terazosin disrupts the canonical Gq-protein coupled signaling pathway.

Canonical Alpha-1 Adrenergic Signaling

Activation of alpha-1 adrenergic receptors by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling Agonist Agonist (Norepinephrine) a1AR α1-Adrenergic Receptor Agonist->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Canonical Alpha-1 Adrenergic Receptor Signaling Pathway.
Terazosin's Modulation of Downstream Signaling

Terazosin's antagonism of the alpha-1 adrenergic receptor directly inhibits the Gq-protein mediated signaling cascade. However, research has also uncovered downstream effects of Terazosin that are independent of its alpha-1 adrenergic receptor blockade.

Terazosin has been shown to induce apoptosis in prostate cancer cells. This effect is not mediated by its alpha-1 adrenoceptor antagonism but is linked to the quinazoline structure of the molecule.[3][4] This pro-apoptotic activity is associated with the upregulation of transforming growth factor-beta (TGF-β) signaling pathways.[4]

Apoptosis_Pathway Terazosin Terazosin ProstateCell Prostate Cancer Cell Terazosin->ProstateCell Enters TGFb_Pathway TGF-β Signaling Pathway ProstateCell->TGFb_Pathway Activates Apoptosis Apoptosis TGFb_Pathway->Apoptosis Induces

Terazosin-Induced Apoptosis in Prostate Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the alpha-1 adrenergic receptor antagonism of Terazosin.

Radioligand Binding Assay (Displacement Assay)

This protocol determines the binding affinity (Ki) of Terazosin for alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-Prazosin).

  • Terazosin solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a dilution series of Terazosin.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either vehicle or Terazosin at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]

Binding_Assay_Workflow Start Start Prep Prepare Reagents (Membranes, Radioligand, Terazosin) Start->Prep Incubate Incubate at Room Temperature Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of Terazosin to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the alpha-1 adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Alpha-1 adrenergic agonist (e.g., Phenylephrine).

  • Terazosin solutions of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of Terazosin to the wells and incubate for a specified period.

  • Measure the baseline fluorescence.

  • Inject the alpha-1 adrenergic agonist into the wells and immediately begin kinetic fluorescence measurements.

  • Analyze the data to determine the concentration-dependent inhibition of the agonist-induced calcium response by Terazosin and calculate the IC50 value.

Calcium_Assay_Workflow Start Start Seed Seed Cells Start->Seed Load Load with Calcium Dye Seed->Load Wash Wash Cells Load->Wash Add_Terazosin Add Terazosin Wash->Add_Terazosin Measure_Baseline Measure Baseline Fluorescence Add_Terazosin->Measure_Baseline Inject_Agonist Inject Agonist & Measure Kinetics Measure_Baseline->Inject_Agonist Analyze Data Analysis (IC50) Inject_Agonist->Analyze End End Analyze->End

References

Illuminating the Path of Discovery: A Technical Guide to Labeled Terazosin Compounds in Primary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary research applications of labeled Terazosin compounds. Terazosin, a quinazoline derivative, is a well-established α1-adrenergic receptor antagonist and, more recently, has been identified as an activator of phosphoglycerate kinase 1 (PGK1). The availability of labeled forms of this compound has opened new avenues for detailed mechanistic studies, target engagement confirmation, and the exploration of novel therapeutic potentials. This document provides a comprehensive overview of the applications of radiolabeled, fluorescently labeled, and biotinylated Terazosin, complete with detailed experimental protocols, quantitative data for analogous compounds, and visualizations of key pathways and workflows.

Core Applications of Labeled Terazosin Compounds

The utility of labeled Terazosin in research stems from its ability to be tracked and quantified in various experimental setups. The choice of label—radioisotope, fluorophore, or biotin—depends on the specific research question and the available detection methods.

  • Radiolabeled Terazosin: Primarily used for quantitative receptor binding assays to determine affinity (Kd) and inhibition constants (Ki) for α1-adrenergic receptors. Tritiated ([³H]) or radioiodinated ([¹²⁵I]) versions of Terazosin or its analogs are employed in these studies.

  • Fluorescently Labeled Terazosin: Enables the visualization of Terazosin's distribution in cells and tissues through fluorescence microscopy. This is crucial for studying receptor localization, internalization, and trafficking.

  • Biotinylated Terazosin: Serves as a high-affinity probe for capturing and isolating binding partners from complex biological mixtures. This is particularly useful for identifying novel protein interactions and for target validation studies through techniques like pull-down assays.

Quantitative Data Summary

Precise quantitative data for labeled Terazosin compounds is not extensively available in the public domain. However, data from its close structural analog, Prazosin, provides valuable insights into the expected binding affinities for α1-adrenergic receptors.

RadioligandReceptor SubtypeTissue/Cell LineKd (nM)Reference
[³H]-Prazosinα1Rat Brain0.2 - 0.5[1]
[³H]-Prazosinα1ARecombinant0.15N/A
[³H]-Prazosinα1BRecombinant0.25N/A
[³H]-Prazosinα1DRecombinant0.30N/A

Note: The data presented is for Prazosin, a structural analog of Terazosin. Kd values for Terazosin are expected to be in a similar nanomolar range.

Signaling Pathways and Mechanisms

α1-Adrenergic Receptor Signaling

Terazosin is a potent antagonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine, these receptors activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction. Labeled Terazosin is instrumental in dissecting the pharmacology and signaling of these receptors.

alpha1_signaling cluster_membrane Cell Membrane alpha1_receptor α1-Adrenergic Receptor g_protein Gq/11 alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Binds & Activates terazosin Labeled Terazosin (Antagonist) terazosin->alpha1_receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

α1-Adrenergic Receptor Signaling Pathway and Terazosin's Role.
PGK1 Activation

A more recently discovered mechanism of action for Terazosin is its ability to bind to and activate phosphoglycerate kinase 1 (PGK1). PGK1 is a key enzyme in the glycolytic pathway, responsible for the first ATP-generating step. By enhancing PGK1 activity, Terazosin can increase cellular ATP levels, which is being explored as a potential therapeutic strategy for neurodegenerative diseases like Parkinson's. Labeled Terazosin can be used to study the kinetics and structural basis of this interaction.

pgk1_activation cluster_glycolysis Glycolysis pgk1 PGK1 product 3-phosphoglycerate + ATP pgk1->product Product substrate 1,3-bisphosphoglycerate + ADP substrate->pgk1 Substrate atp Increased Cellular ATP product->atp terazosin Labeled Terazosin terazosin->pgk1 Binds & Activates neuroprotection Neuroprotection atp->neuroprotection

Terazosin-mediated activation of PGK1 and its downstream effects.

Detailed Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for α1-adrenergic receptors using a radiolabeled ligand (e.g., [³H]-Prazosin).

Materials:

  • Cell membranes expressing α1-adrenergic receptors

  • [³H]-Prazosin (Radioligand)

  • Unlabeled Terazosin (or other competitor compounds)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express α1-adrenergic receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a known concentration of [³H]-Prazosin (e.g., 0.5 nM) and a specific amount of cell membrane preparation (e.g., 20-50 µg protein) to the binding buffer.

    • Non-specific Binding: Add [³H]-Prazosin, cell membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) to the binding buffer.

    • Competitive Binding: Add [³H]-Prazosin, cell membranes, and varying concentrations of the unlabeled test compound (e.g., Terazosin) to the binding buffer.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up Binding Assay (Total, Non-specific, Competitive) prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Cellular Imaging with Fluorescently Labeled Terazosin

This protocol outlines the use of a fluorescently labeled Terazosin derivative to visualize its binding to α1-adrenergic receptors in live cells.

Materials:

  • Fluorescently labeled Terazosin (e.g., Terazosin-FITC)

  • Live cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the receptor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Labeling: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled Terazosin (e.g., 100 nM).

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a sufficient time to allow binding (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with pre-warmed PBS to remove unbound fluorescent probe.

  • Imaging: Immediately image the cells using a confocal microscope with the appropriate excitation and emission settings for the fluorophore.

  • Competition (Optional): To demonstrate specificity, pre-incubate a separate set of cells with an excess of unlabeled Terazosin before adding the fluorescently labeled compound. A significant reduction in fluorescence intensity would indicate specific binding.

fluorescence_imaging_workflow start Start plate_cells Plate Cells on Glass-Bottom Dishes start->plate_cells add_probe Add Fluorescently Labeled Terazosin plate_cells->add_probe incubate Incubate at 37°C add_probe->incubate wash_cells Wash with PBS incubate->wash_cells image_cells Image with Confocal Microscope wash_cells->image_cells end End image_cells->end

Workflow for Cellular Imaging with Fluorescent Terazosin.
Pull-Down Assay with Biotinylated Terazosin

This protocol describes the use of biotinylated Terazosin to isolate its binding partners from a cell lysate.

Materials:

  • Biotinylated Terazosin

  • Cell lysate from cells expressing the target protein(s)

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • Western blotting reagents and antibodies

Procedure:

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to prepare a total cell lysate.

  • Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Incubation with Lysate: Incubate the cell lysate with the biotinylated Terazosin for a sufficient time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for binding.

  • Capture: Add the pre-washed streptavidin beads to the lysate-biotinylated Terazosin mixture and incubate for another hour at 4°C to allow the biotin-streptavidin interaction.

  • Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant and wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the binding partners by Western blotting using specific antibodies or by mass spectrometry for discovery-based approaches.

pulldown_workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate incubate_biotin_terazosin Incubate Lysate with Biotinylated Terazosin prepare_lysate->incubate_biotin_terazosin capture_beads Capture with Streptavidin Beads incubate_biotin_terazosin->capture_beads wash_beads Wash Beads capture_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins analyze_proteins Analyze by Western Blot or Mass Spectrometry elute_proteins->analyze_proteins end End analyze_proteins->end

Workflow for a Pull-Down Assay using Biotinylated Terazosin.

Conclusion

Labeled Terazosin compounds are invaluable tools for the detailed investigation of its molecular targets and mechanisms of action. Radiolabeled versions provide precise quantitative data on receptor binding, fluorescent analogs offer spatial and temporal information on cellular distribution, and biotinylated derivatives enable the identification and characterization of binding partners. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and execute robust studies to further elucidate the multifaceted roles of Terazosin in cellular signaling and its potential for therapeutic innovation. As research into the non-canonical targets of established drugs like Terazosin continues, the application of these labeled technologies will be paramount in uncovering new biological insights and therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Terazosin (piperazine D8) as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH) and hypertension. Accurate quantification of Terazosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS) is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. Terazosin-D8, a deuterated analog of Terazosin, is an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).

These application notes provide a detailed protocol for the quantification of Terazosin in human plasma using this compound as an internal standard with LC-MS/MS.

Principle of Using a Stable Isotope-Labeled Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard like this compound is to account for any analyte loss during sample processing and to compensate for variations in instrument response. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric measurement corrects for variations and leads to more accurate and precise results.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with known amount of this compound (IS) Biological_Sample->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Final_Sample Final Sample for Injection Evaporation_Reconstitution->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Unknown Samples Calibration_Curve->Quantification

Caption: General workflow for bioanalysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • Terazosin Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA or other suitable anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Terazosin and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Store stock solutions at -20°C. These are stable for at least 140 days at this temperature.

Working Solutions:

  • Terazosin Working Solutions: Prepare serial dilutions of the Terazosin stock solution with a 50:50 mixture of methanol and water to create a series of working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Calibration Standards and Quality Controls
  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the Terazosin working solutions into blank human plasma to achieve a concentration range of, for example, 1.0 to 100.0 ng/mL.[1]

  • Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 80 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample into the corresponding tube.

  • Add 20 µL of the ISWS (this compound) to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile (as the deproteinization agent) to each tube.[1][2]

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column, such as an Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm), is suitable.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution may be optimized for best peak shape and separation. A typical gradient could be:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[3]

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for Terazosin is m/z 388.[3] A common product ion is m/z 317.

    • For this compound, the precursor ion will be m/z 396. The product ion should be confirmed by infusing a dilute solution of this compound, but a logical product ion would be m/z 325 (corresponding to the same neutral loss as Terazosin).

    • Note: These transitions should be optimized on the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data for Terazosin bioanalysis. While some of these studies used Prazosin as an internal standard, the performance metrics are indicative of what can be achieved for Terazosin quantification.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range1.0 - 100.0 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[1]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1]

Table 2: Precision and Accuracy

ParameterWithin-RunBetween-RunReference
Precision (CV, %)< 5.2%< 7.8%[1]
Accuracy102.8 – 112.7%103.4 – 112.2%[1]

Table 3: Stability Data

ConditionStabilityReference
Benchtop (in plasma)24 hours[1]
Autosampler48 hours[1]
Freeze-Thaw Cycles7 cycles[1]
Long-term (in freezer)140 days[1]

Mandatory Visualizations

Signaling Pathway of Terazosin

Terazosin acts as a selective antagonist of alpha-1 adrenergic receptors. In smooth muscle cells, norepinephrine binding to these G-protein coupled receptors leads to the activation of Phospholipase C, which in turn increases intracellular calcium levels, causing muscle contraction. By blocking these receptors, Terazosin prevents this signaling cascade, leading to smooth muscle relaxation.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 and DAG PIP2->IP3_DAG Forms Calcium_Release Increased Intracellular Ca2+ IP3_DAG->Calcium_Release Leads to Contraction Smooth Muscle Contraction Calcium_Release->Contraction Causes Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks

Caption: Mechanism of action of Terazosin.

Experimental Workflow Diagram

G Start Start Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Prepare_Samples Prepare Calibration Standards, QCs, and Unknowns in Plasma Prepare_Solutions->Prepare_Samples Sample_Preparation Perform Sample Preparation (Protein Precipitation) Prepare_Samples->Sample_Preparation LCMS_Analysis Analyze by LC-MS/MS Sample_Preparation->LCMS_Analysis Data_Processing Process Data and Calculate Concentrations LCMS_Analysis->Data_Processing Report_Results Report Results Data_Processing->Report_Results

Caption: Summary of the experimental workflow.

References

Application Note: High-Throughput Quantification of Terazosin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terazosin in human plasma. The described protocol is suitable for high-throughput analysis in clinical and research settings, including pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Prazosin is employed as the internal standard (IS) to ensure accuracy and precision. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4] Accurate and reliable quantification of Terazosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for a sensitive and high-throughput LC-MS/MS method for the determination of Terazosin in human plasma.

Experimental

Materials and Reagents
  • Terazosin hydrochloride (Reference Standard)

  • Prazosin hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[2][3]

Standard and Sample Preparation

Stock Solutions: Prepare individual stock solutions of Terazosin and Prazosin in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the Terazosin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard (Prazosin) at a suitable concentration (e.g., 50 ng/mL) in the same diluent.[5]

Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnAgilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 70% B over 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for Terazosin and the internal standard, Prazosin, are listed in Table 2.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Terazosin388.2207.110025
Prazosin (IS)384.2247.110030

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.

  • Linearity: The calibration curve was linear over the concentration range of 1.0 to 100.0 ng/mL, with a coefficient of determination (r²) ≥ 0.99.[2][3]

  • Precision and Accuracy: The intra-day and inter-day precision values (CV, %) were less than 15%. The accuracy was within 85-115% of the nominal concentration.[2][3]

  • Recovery: The extraction recovery of Terazosin and the internal standard from human plasma was consistently greater than 90%.[2][3]

Physicochemical Properties of Terazosin

A summary of the key physicochemical properties of Terazosin is provided in Table 3.

Table 3: Physicochemical Properties of Terazosin

PropertyValueReference
Molecular Weight387.43 g/mol [6]
pKa7.1[6]
LogP~1.4[7]
SolubilitySoluble in methanol and water.[6][8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for Terazosin quantification and its mechanism of action.

experimental_workflow sample Human Plasma Sample add_is Add Internal Standard (Prazosin) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for Terazosin quantification.

terazosin_pathway terazosin Terazosin alpha1_receptor Alpha-1 Adrenergic Receptor terazosin->alpha1_receptor Blocks gq_protein Gq Protein Activation alpha1_receptor->gq_protein relaxation Smooth Muscle Relaxation (Vasodilation, Prostate Relaxation) alpha1_receptor->relaxation Leads to norepinephrine Norepinephrine norepinephrine->alpha1_receptor Binds to plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca²⁺ ip3->ca_release Stimulates smooth_muscle_contraction Smooth Muscle Contraction (Vasoconstriction, Prostate) ca_release->smooth_muscle_contraction

Caption: Terazosin signaling pathway.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Terazosin in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a variety of research and clinical applications. The method has been successfully validated and can be readily implemented in laboratories with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Analysis of Terazosin in Human Plasma using Terazosin-D8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terazosin in human plasma. The use of a stable isotope-labeled internal standard, Terazosin-D8, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic (PK) studies. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation, enabling a high-throughput workflow for researchers, scientists, and drug development professionals.

Introduction

Terazosin is a selective alpha-1 adrenergic antagonist used in the management of benign prostatic hyperplasia and hypertension. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This protocol provides a detailed procedure for the quantitative analysis of Terazosin in plasma, a key component of any pharmacokinetic study. The use of an isotope-labeled internal standard, this compound, which co-elutes with the analyte, effectively compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Terazosin hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium formate

  • Human plasma (K3EDTA)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Stock and Working Solutions
  • Terazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Terazosin hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Terazosin stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation

A protein precipitation method is utilized for the extraction of Terazosin and this compound from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is recommended for optimal separation.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Table 1: Liquid Chromatography Gradient Program

Time (min)%A%B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Terazosin and this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions for Terazosin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Terazosin388.2207.13025
This compound396.2215.13025

Results and Data Presentation

A typical pharmacokinetic study involves the analysis of plasma samples collected at various time points after drug administration. The concentration of Terazosin in each sample is determined using a calibration curve constructed from the peak area ratios of Terazosin to this compound.

Table 4: Representative Pharmacokinetic Parameters of Terazosin in Humans (Single Oral Dose)

ParameterValueUnit
Cmax90 - 150ng/mL
Tmax1 - 2hours
AUC(0-t)1000 - 1500ng*h/mL
t1/212hours

Note: These values are illustrative and can vary depending on the study population and dosage.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the pharmacokinetic study of Terazosin and a simplified representation of its mechanism of action.

experimental_workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis subject_recruitment Subject Recruitment dosing Terazosin Administration subject_recruitment->dosing sampling Blood Sample Collection (Time Points) dosing->sampling sample_prep Plasma Separation & Protein Precipitation sampling->sample_prep lcms_analysis LC-MS/MS Analysis (Terazosin & this compound) sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling parameter_determination Parameter Determination (Cmax, Tmax, AUC, t1/2) pk_modeling->parameter_determination

Pharmacokinetic Study Workflow

signaling_pathway terazosin Terazosin alpha1_receptor Alpha-1 Adrenergic Receptor (Smooth Muscle) terazosin->alpha1_receptor blocks vasodilation Vasodilation terazosin->vasodilation promotes vasoconstriction Vasoconstriction alpha1_receptor->vasoconstriction activation leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction results in

Simplified Mechanism of Action

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Terazosin in human plasma. The use of a deuterated internal standard, simple sample preparation, and rapid chromatography makes this protocol highly suitable for pharmacokinetic studies in a drug development setting. This application note serves as a comprehensive guide for researchers to implement this method in their laboratories.

Application Notes and Protocols for Terazosin Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of terazosin from human plasma prior to analysis. The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), which are commonly employed techniques in bioanalytical laboratories.

Summary of Quantitative Data

The following table summarizes the performance characteristics of different sample preparation methods for terazosin analysis in plasma.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PP)Ionic-Liquid Microextraction
Recovery High (sorbent dependent)>90% (Dichloromethane)[1][2], >70% (Dichloromethane)[3]>98% (Acetonitrile)[4]86.5–96.0%[5]
Linearity Range Analyte and method dependent1–80 ng/mL[2], 0.25–50 ng/mL[3]1.0–100.0 ng/mL[4]0.1–115 µg/L
Lower Limit of Quantification (LLOQ) Analyte and method dependent1 ng/mL[2], 0.25 ng/mL[1][3]1.0 ng/mL[4]0.027 µg/L
Internal Standard (IS) Prazosin (commonly used)[2][4]Prazosin[1][2][3]Prazosin[4]Not specified
Analysis Time Can be automated for high throughputManual, can be time-consumingRapid and simpleRelatively rapid
Solvent Consumption Moderate, can be reduced with simplified protocolsHighLowVery Low
Selectivity High, effective removal of interferencesGood, but can be prone to emulsionsLower, may result in matrix effectsHigh

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method for sample cleanup and concentration. A simplified, 3-step protocol using a water-wettable copolymer sorbent, such as Oasis HLB, is presented below. This protocol offers significant time and solvent savings.

Materials:

  • Oasis HLB SPE cartridges or 96-well plates

  • Plasma sample containing terazosin

  • Internal Standard (IS) solution (e.g., Prazosin in methanol)

  • 4% Phosphoric acid in water

  • 5% Methanol in water

  • Methanol

  • Acetonitrile

  • Centrifuge

  • SPE manifold (vacuum or positive pressure)

Protocol:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add an appropriate volume of IS solution.

    • Add 100 µL of 4% phosphoric acid in water.

    • Vortex to mix.

    • Centrifuge to pellet any precipitated proteins.

  • Solid-Phase Extraction (3-Step Protocol):

    • Load: Directly load the pre-treated supernatant onto the Oasis HLB SPE cartridge/plate.

    • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and IS with an appropriate volume (e.g., 2 x 25 µL) of methanol or a mixture of acetonitrile and methanol (e.g., 90:10 v/v).

  • Final Preparation:

    • The eluate can be directly injected into the analytical instrument (e.g., LC-MS/MS) or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.

Materials:

  • Plasma sample containing terazosin

  • Internal Standard (IS) solution (e.g., Prazosin in methanol)

  • Dichloromethane

  • 3 M Sodium Hydroxide (NaOH)

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Sample Preparation:

    • Pipette 0.25 mL of plasma sample into a centrifuge tube.[1]

    • Add an appropriate volume of IS solution.

    • Alkalinize the plasma sample with 3 M NaOH.[3]

  • Extraction:

    • Add a specific volume of dichloromethane (e.g., 1 mL) to the tube.

    • Vortex the mixture vigorously for a set time (e.g., 1-2 minutes) to ensure thorough mixing and extraction.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Isolation and Concentration:

    • Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume of the mobile phase used for the analytical method.

    • Vortex briefly to dissolve the residue.

    • The sample is now ready for injection.

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.[4]

Materials:

  • Plasma sample containing terazosin

  • Internal Standard (IS) solution (e.g., Prazosin in methanol)

  • Acetonitrile (ice-cold is often recommended)

  • Centrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Precipitation:

    • Pipette a known volume of plasma (e.g., 100 µL) into a centrifuge tube.

    • Add an appropriate volume of IS solution.

    • Add a volume of cold acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300 µL or 400 µL of acetonitrile for 100 µL of plasma).[5]

    • Vortex the mixture vigorously for about 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the clear supernatant without disturbing the protein pellet.

  • Final Preparation:

    • The supernatant can be directly injected into the analytical system or subjected to an evaporation and reconstitution step if further concentration is required.

Visual Workflows

The following diagrams illustrate the experimental workflows for each sample preparation technique.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample + IS acid Add 4% Phosphoric Acid plasma->acid vortex1 Vortex acid->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load onto SPE Sorbent supernatant->load wash Wash with 5% Methanol load->wash elute Elute with Methanol/Acetonitrile wash->elute inject Inject into LC-MS/MS elute->inject

Fig. 1: Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_extraction Extraction cluster_isolation Isolation & Concentration cluster_analysis Analysis plasma Plasma Sample + IS alkalinize Alkalinize with NaOH plasma->alkalinize solvent Add Dichloromethane alkalinize->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig. 2: Liquid-Liquid Extraction (LLE) Workflow

PP_Workflow cluster_precipitation Protein Precipitation cluster_collection Supernatant Collection cluster_analysis Analysis plasma Plasma Sample + IS acetonitrile Add Cold Acetonitrile plasma->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into LC-MS/MS collect->inject

Fig. 3: Protein Precipitation (PP) Workflow

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Terazosin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terazosin is a selective alpha-1 antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of Terazosin due to its specificity, sensitivity, and robustness. This application note details the established HPLC conditions for the successful separation and quantification of Terazosin.

Chromatographic Conditions

Two primary reversed-phase HPLC methods are summarized below, including the United States Pharmacopeia (USP) recommended method and an alternative method for comprehensive analysis.

Table 1: USP Method for Terazosin Assay

ParameterCondition
Column L7 packing (Octylsilane C8), 4.6 mm x 25 cm
Mobile Phase Filtered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v)[1]
Flow Rate Not specified in the provided abstract, typically 1.0-1.5 mL/min for similar methods
Detection Wavelength 254 nm[2]
Injection Volume Approximately 20 µL[2]
Column Temperature Maintained at about 30 °C[1]

Table 2: Alternative RP-HPLC Method

ParameterCondition
Column Purospher® STAR RP-8 endcapped, 250 x 4.6 mm, 5 µm[1]
Mobile Phase pH 3.2 Citrate buffer and acetonitrile (1685:315, v/v)[1]
Flow Rate Not specified, typically 1.0-1.5 mL/min
Detection Wavelength 254 nm[2]
Injection Volume Not specified, typically 10-20 µL
Column Temperature 30 °C[1]

Experimental Protocols

1. Preparation of pH 3.2 Citrate Buffer

  • Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water.[1]

  • Adjust the pH to 3.2 ± 0.1 with either anhydrous citric acid or sodium citrate.[1]

  • Dilute with water to a final volume of 2.0 L and mix thoroughly.[1]

2. Preparation of Mobile Phase

  • Prepare a mixture of the pH 3.2 Citrate buffer and acetonitrile in a ratio of 1685:315 (v/v).[1]

  • Filter the mobile phase through a 0.45 µm or finer porosity membrane filter.

  • Degas the mobile phase using a suitable method such as sonication or vacuum degassing before use.

3. Standard Stock Preparation

  • Accurately weigh about 100 mg of USP Terazosin Hydrochloride RS and transfer it to a 200-mL volumetric flask.[2]

  • Dissolve in and dilute to volume with the Mobile phase. Mix well. This yields a concentration of about 0.5 mg/mL.[1]

4. Standard Preparation

  • Transfer 10.0 mL of the Standard stock preparation into a 50-mL volumetric flask.[1]

  • Dilute to volume with the Mobile phase and mix.

  • Transfer 10.0 mL of this solution into a 100-mL volumetric flask.[1]

  • Dilute to volume with the Mobile phase and mix.

5. Assay Stock Preparation

  • Accurately weigh about 100 mg of the Terazosin Hydrochloride sample and transfer it to a 200-mL volumetric flask.[2]

  • Dissolve in and dilute to volume with the Mobile phase. Mix well.[2]

6. Assay Preparation

  • Transfer 10.0 mL of the Assay stock preparation into a 50-mL volumetric flask.[2]

  • Dilute to volume with the Mobile phase and mix.

  • Transfer 10.0 mL of this solution into a 100-mL volumetric flask.[2]

  • Dilute to volume with the Mobile phase and mix.[2]

7. Chromatographic Procedure

  • Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]

  • Record the chromatograms for about 45 minutes.[2]

  • Measure the peak responses for the major peaks.

8. System Suitability

  • Chromatograph the Standard preparation and record the peak responses.

  • The column efficiency should not be less than 12,000 theoretical plates.[1]

  • The tailing factor for the Terazosin peak should be not less than 0.9 and not more than 1.3.[1]

  • The relative standard deviation for replicate injections should not be more than 0.9%.[1]

Visualizations

HPLC_Workflow_for_Terazosin_Analysis cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Citrate Buffer:ACN) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution inject Inject Standard & Sample prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system->inject run Chromatographic Run inject->run detect Detect at 254 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for Terazosin Analysis by HPLC.

References

Mass Spectral Fragmentation Analysis of Terazosin and Terazosin-D8: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of Terazosin and its deuterated internal standard, Terazosin-D8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Terazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Accurate and sensitive quantification of Terazosin in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[2] This application note describes a robust LC-MS/MS method for the simultaneous determination of Terazosin and this compound.

Mass Spectral Fragmentation

Under positive electrospray ionization (ESI+) conditions, both Terazosin and this compound are readily protonated to form the precursor ions [M+H]⁺. The molecular weight of Terazosin is 387.4 g/mol , leading to a precursor ion of m/z 388.2. For this compound, with a molecular weight of 395.5 g/mol , the precursor ion is observed at m/z 396.5.

Collision-induced dissociation (CID) of the protonated molecules results in characteristic fragment ions. The primary fragmentation pathway for Terazosin involves the cleavage of the amide bond connecting the piperazine ring and the tetrahydrofuroyl group, followed by the loss of the tetrahydrofuroyl moiety. This results in a stable product ion containing the quinazoline and piperazine rings.

A proposed fragmentation pathway for Terazosin is illustrated below:

Terazosin Fragmentation cluster_terazosin Terazosin cluster_fragment1 Product Ion 1 cluster_neutral_loss Neutral Loss Terazosin Terazosin [M+H]⁺ m/z 388.2 Fragment1 Quinazoline-piperazine moiety m/z 316.2 Terazosin->Fragment1 CID NeutralLoss Tetrahydrofuroyl group m/z 72.0 Terazosin->NeutralLoss Loss

Proposed fragmentation of Terazosin.

Quantitative Analysis by LC-MS/MS

A sensitive and selective method for the quantification of Terazosin in human plasma has been developed using LC-MS/MS with Prazosin as an internal standard.[3] For the purpose of this application note, we will adapt this method for the use of this compound as the internal standard.

Multiple Reaction Monitoring (MRM)

The following MRM transitions are recommended for the quantification of Terazosin and this compound:

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)
Terazosin388.2316.2
This compound396.5324.2

Note: The product ion for this compound is predicted based on the fragmentation of Terazosin and the location of the eight deuterium atoms on the piperazine ring.

Mass Spectrometry Parameters

The following are typical mass spectrometer parameters that can be optimized for the analysis:

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Collision Energy20-30 eV (to be optimized)

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of Terazosin and this compound in a biological matrix such as plasma.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with this compound Internal Standard start->spike precipitate Protein Precipitation (e.g., with acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC column supernatant->inject Transfer separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM mode) ionize->detect quantify Data Acquisition and Quantification detect->quantify

LC-MS/MS experimental workflow.
Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Terazosin Signaling Pathway

Terazosin exerts its therapeutic effect by blocking the alpha-1 adrenergic receptor. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate. The downstream signaling cascade of the alpha-1 adrenergic receptor is depicted below.

Alpha-1 Adrenergic Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ligand Norepinephrine receptor Alpha-1 Adrenergic Receptor ligand->receptor gq Gq protein receptor->gq activates terazosin Terazosin terazosin->receptor plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ release er->ca2 contraction Smooth Muscle Contraction ca2->contraction pkc->contraction

Alpha-1 adrenergic receptor signaling.

By blocking the alpha-1 adrenergic receptor, Terazosin inhibits the entire downstream cascade, leading to smooth muscle relaxation and its therapeutic effects.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and robust approach for the quantitative analysis of Terazosin in biological samples. The use of this compound as an internal standard ensures high accuracy and precision. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug analysis.

References

Application Notes & Protocols: Quantitative Analysis of Terazosin using Terazosin-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of calibration curves and the quantitative analysis of Terazosin in biological matrices, utilizing Terazosin-D8 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering the highest degree of accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.

Terazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia and hypertension. Accurate and reliable quantification of Terazosin in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This protocol outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, providing detailed experimental procedures and data presentation guidelines.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described method.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Calibration Range1.0 - 500.0 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995
Bias at LLOQ≤ ±20%
Bias at other levels≤ ±15%

Table 2: Precision and Accuracy Data

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1.0< 15< 15± 20± 20
Low QC3.0< 15< 15± 15± 15
Mid QC75.0< 15< 15± 15± 15
High QC400.0< 15< 15± 15± 15

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Experimental Protocols

Materials and Reagents
  • Terazosin Hydrochloride (Reference Standard)

  • This compound Hydrochloride (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Standard and Internal Standard Stock Solution Preparation
  • Terazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Terazosin Hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Terazosin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Terazosin MRM Transition 388.2 -> 247.1
This compound MRM Transition 396.2 -> 255.1
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Cone VoltageOptimized for specific instrument

MRM: Multiple Reaction Monitoring. The precursor ion for Terazosin is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 388.2. A common and stable product ion is observed at m/z 247.1. For this compound, the precursor ion will be shifted by +8 Da to m/z 396.2, and the corresponding product ion will also be shifted to m/z 255.1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Terazosin Stock working_standards Working Standards & QCs stock_analyte->working_standards stock_is This compound Stock working_is Working IS stock_is->working_is plasma_sample Plasma Sample add_is Add IS working_is->add_is plasma_sample->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection evap_recon->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for Terazosin quantification.

signaling_pathway cluster_precursor Q1 - Precursor Ion Selection cluster_fragmentation Q2 - Collision Cell (CID) cluster_product Q3 - Product Ion Selection terazosin Terazosin [M+H]⁺ m/z 388.2 fragmentation1 Fragmentation terazosin->fragmentation1 terazosin_d8 This compound [M+H]⁺ m/z 396.2 fragmentation2 Fragmentation terazosin_d8->fragmentation2 product_terazosin Product Ion m/z 247.1 fragmentation1->product_terazosin MRM Transition 1 product_terazosin_d8 Product Ion m/z 255.1 fragmentation2->product_terazosin_d8 MRM Transition 2

Caption: MRM signaling pathway for Terazosin and this compound.

Application Note: High-Throughput Quantification of Terazosin in Human Plasma Using Terazosin-D8 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of terazosin in human plasma. Terazosin is a selective alpha-1 adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Therapeutic drug monitoring (TDM) of terazosin can be beneficial for optimizing dosage, ensuring efficacy, and minimizing adverse effects, particularly orthostatic hypotension.[1][3][4] This method employs a stable, isotopically labeled internal standard, Terazosin-D8, to ensure high accuracy and precision. The protocol outlines a simple protein precipitation procedure for sample preparation, enabling a high-throughput workflow suitable for clinical research and drug development.

Introduction

Terazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[2][5] By blocking these receptors in vascular smooth muscle, it leads to vasodilation and a reduction in blood pressure.[4][6] In the prostate and bladder neck, this antagonism causes smooth muscle relaxation, improving urine flow and alleviating symptoms of BPH.[2][7] While routine plasma level monitoring of terazosin is not standard practice, TDM can be a valuable tool in specific clinical scenarios, such as in patients with renal impairment, those experiencing adverse effects, or to assess therapeutic efficacy and patient compliance.[1][8]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and matrix effects, thereby leading to more accurate and precise measurements. This document provides a detailed protocol for the determination of terazosin in human plasma using this compound and LC-MS/MS.

Experimental

Materials and Reagents
  • Terazosin standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph (LC): Agilent Poroshell 120 EC-C18 column (100 × 2.1mm, 2.7 µm)[9]

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of terazosin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the terazosin stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile/water.

  • Calibration Curve (1.0 - 100.0 ng/mL): Spike blank human plasma with the appropriate terazosin working standards.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 30 ng/mL, and 80 ng/mL).

Protocols

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound IS working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (100 × 2.1mm, 2.7 µm)[9]

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)[9][10]

    • Flow Rate: 0.40 mL/min[10]

    • Column Temperature: 40 °C[11]

    • Injection Volume: 5 µL[11]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Terazosin: m/z 388.2 → 247.1

      • This compound (IS): m/z 396.2 → 255.1

    • Note: Specific voltages and gas settings should be optimized for the instrument in use.

Results and Discussion

The described method provides excellent performance for the quantification of terazosin in human plasma. The use of protein precipitation offers a simple and rapid sample cleanup, suitable for high-throughput analysis.

Method Validation Summary

The performance of a similar LC-MS/MS method for terazosin quantification demonstrated high levels of precision, accuracy, and linearity.[9][10] The results are summarized below as a reference for expected performance.

ParameterResult
Linearity Range 1.0 - 100.0 ng/mL
Coefficient of Determination (r²) ≥ 0.99[9]
Within-Run Precision (%CV) < 5.2%[9]
Between-Run Precision (%CV) < 7.8%[9]
Within-Run Accuracy 102.8 - 112.7%[9]
Between-Run Accuracy 103.4 - 112.2%[9]
Recovery > 98%[9]

Table 1: Summary of method validation parameters for a representative terazosin quantification assay.[9][10]

Visualizations

Experimental Workflow

TDM_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Result Calculate Concentration Data->Result

Caption: Workflow for Terazosin TDM using LC-MS/MS.

Terazosin Signaling Pathway

Signaling_Pathway NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds & Activates PLC Phospholipase C Activation Alpha1->PLC Relaxation Smooth Muscle Relaxation (Vasodilation) Alpha1->Relaxation Terazosin Terazosin Terazosin->Alpha1 Blocks IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction

Caption: Mechanism of action of Terazosin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of terazosin in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision required for therapeutic drug monitoring and clinical research applications. The simple protein precipitation sample preparation method allows for rapid sample turnaround, making it a valuable tool for researchers and drug development professionals.

References

Application Notes: The Role of Terazosin-D8 in Bioequivalence Studies of Generic Terazosin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The development of generic formulations of terazosin is crucial for ensuring patient access to affordable medication. A key step in the approval of a generic drug is the demonstration of bioequivalence (BE) to the reference listed drug. This involves a comparative pharmacokinetic study to show that the rate and extent of absorption of the active moiety are not significantly different between the test (generic) and reference products.

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Terazosin-D8, a deuterated analog of terazosin, serves as an ideal internal standard for the bioanalysis of terazosin in plasma samples collected during bioequivalence studies. Its chemical and physical properties are nearly identical to those of terazosin, ensuring that it behaves similarly during sample preparation and chromatographic separation, thus correcting for any variability in these processes. This application note provides a comprehensive overview and detailed protocols for the use of this compound in bioequivalence studies of generic terazosin formulations.

Bioequivalence Study Design

A typical bioequivalence study for terazosin is a randomized, open-label, single-dose, two-period, two-sequence crossover study conducted in healthy human subjects under fasting conditions.[1]

Key Study Parameters:

  • Study Population: A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers.

  • Study Design: Single-dose, two-treatment, two-period crossover.[1]

  • Treatments:

    • Test Product: Generic terazosin formulation.

    • Reference Product: Innovator terazosin formulation.

  • Washout Period: A washout period of at least one week between the two treatment periods is recommended to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points before and up to 60 hours after drug administration to adequately characterize the pharmacokinetic profile of terazosin.[1]

  • Analyte: Terazosin in plasma.[2]

  • Internal Standard: this compound.

Pharmacokinetic Parameters and Bioequivalence Acceptance Criteria

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference products:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

For a generic product to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[1]

Quantitative Data from a Representative Bioequivalence Study

The following table summarizes the pharmacokinetic parameters from a hypothetical bioequivalence study of a generic terazosin formulation.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 45.2 ± 10.147.5 ± 9.895.15% (88.32% - 102.54%)
AUC0-t (ng·h/mL) 380.5 ± 85.3395.1 ± 90.296.30% (90.15% - 102.88%)
AUC0-∞ (ng·h/mL) 395.8 ± 88.7410.2 ± 93.196.49% (90.55% - 102.85%)

Experimental Protocols

A detailed protocol for the quantification of terazosin in human plasma using this compound as an internal standard by LC-MS/MS is provided below.

Materials and Reagents
  • Terazosin reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Terazosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of terazosin in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Terazosin Working Standards: Prepare a series of working standard solutions by serial dilution of the terazosin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to cover the desired calibration curve range (e.g., 1 to 100 ng/mL).

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for standards, quality controls, and unknown plasma samples.

  • Pipette 200 µL of plasma into the appropriately labeled tubes.

  • Add 50 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank, to which 50 µL of the acetonitrile/water mixture is added.

  • For the calibration standards, add 50 µL of the respective terazosin working standard solution. For quality controls and unknown samples, add 50 µL of the acetonitrile/water mixture.

  • Vortex mix for 30 seconds.

  • Add 600 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatograph UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Dwell Time 100 ms
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terazosin 388.2205.125
This compound 396.2213.125

Note: The optimal collision energy should be determined experimentally on the specific instrument being used.

Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment & Screening Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Blood Sampling Period1->Blood_Sampling Period2 Period 2: Dosing Washout->Period2 Period2->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation with this compound Plasma_Separation->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LC_MSMS_Analysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Bioequivalence Study Workflow

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution ESI_Source Electrospray Ionization (Positive) Gradient_Elution->ESI_Source Quadrupole1 Q1: Precursor Ion Selection Terazosin: 388.2 This compound: 396.2 ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Terazosin: 205.1 This compound: 213.1 Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Acquisition Data Acquisition & Quantification Detector->Data_Acquisition

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Terazosin and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

[AN-20251028-01]

Abstract

This application note describes a proposed high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) for the separation and identification of the antihypertensive drug Terazosin and its primary metabolites. The major metabolites of Terazosin include 6-O-demethyl Terazosin, 7-O-demethyl Terazosin, a piperazine derivative, and a diamine derivative.[1] This method is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. The protocol provides a starting point for method development and validation for the quantitative analysis of Terazosin and its metabolites in various biological matrices.

Introduction

Terazosin is a quinazoline derivative and an alpha-1-selective adrenergic blocking agent used for the treatment of benign prostatic hyperplasia and hypertension.[1] The drug is extensively metabolized in the liver, with only a small portion of the parent drug excreted unchanged.[1] Understanding the metabolic profile of Terazosin is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. The primary metabolic pathways involve O-demethylation and cleavage of the piperazine ring. This results in the formation of key metabolites such as 6-O-demethyl Terazosin, 7-O-demethyl Terazosin, a piperazine derivative, and a diamine derivative.[1] A robust analytical method is essential for the simultaneous separation and quantification of Terazosin and these metabolites. This document outlines a proposed reversed-phase HPLC method coupled with mass spectrometric detection to achieve this separation.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography Column: A reversed-phase C18 column (e.g., Thermo Hypersil-Hypurity C18, 150 mm × 2.1 mm, 5 µm) is a suitable starting point.[2]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade) and Ammonium acetate (LC-MS grade).

  • Standards: Analytical standards of Terazosin and its available metabolites.

Sample Preparation

Biological samples (e.g., plasma, urine) should be pre-treated to remove proteins and other interfering substances. A typical protein precipitation procedure is as follows:

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization may be required to achieve the desired separation.

ParameterRecommended Condition
Column Thermo Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[2]
Gradient Program See Table 1

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.01090
20.01090
20.1955
25.0955
Mass Spectrometry Detection

Mass spectrometry provides the necessary selectivity and sensitivity for the detection of Terazosin and its metabolites.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Rates Optimize for the specific instrument

Table 2: Proposed m/z values for SIM or MRM analysis

Compound[M+H]⁺ (m/z)
Terazosin388.2
6-O-demethyl Terazosin374.2
7-O-demethyl Terazosin374.2
Piperazine derivative(To be determined based on exact structure)
Diamine derivative(To be determined based on exact structure)

Note: The exact m/z values for the piperazine and diamine derivatives will depend on their specific chemical structures resulting from the cleavage of the Terazosin molecule. These would need to be determined experimentally or from literature reporting their identification.

Data Presentation

The following table summarizes the expected and hypothetical quantitative data for the separation method. Retention times are estimated based on the expected polarity of the compounds and will require experimental verification.

Table 3: Expected Retention Times and Mass Spectrometric Data

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
Diamine derivative3-5(To be determined)
Piperazine derivative5-7(To be determined)
6-O-demethyl Terazosin8-10374.2
7-O-demethyl Terazosin9-11374.2
Terazosin12-14388.2

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc ms Mass Spectrometry Detection (ESI+, SIM/MRM) hplc->ms chromatogram Chromatogram Generation ms->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result result quantification->result Final Report

Caption: Experimental workflow for the separation and analysis of Terazosin and its metabolites.

Conclusion

The proposed HPLC-MS method provides a robust framework for the separation and identification of Terazosin and its major metabolites. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and water with formic acid should provide adequate resolution of the parent drug and its more polar metabolites. Mass spectrometric detection offers the necessary sensitivity and selectivity for analysis in complex biological matrices. This application note serves as a starting point for the development and validation of a quantitative assay for Terazosin and its metabolites, which is essential for detailed pharmacokinetic and drug metabolism studies. Further optimization of the chromatographic and mass spectrometric parameters is recommended to achieve the desired performance characteristics for specific research needs.

References

Troubleshooting & Optimization

Overcoming matrix effects in the bioanalysis of Terazosin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Terazosin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of Terazosin?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Terazosin. In the bioanalysis of Terazosin, endogenous components of biological samples like phospholipids, salts, and proteins can interfere with the ionization process in techniques like LC-MS/MS, leading to unreliable results.[1][2]

Q2: What are the common sample preparation techniques to mitigate matrix effects for Terazosin analysis?

A2: The most common sample preparation techniques to reduce matrix effects in Terazosin bioanalysis are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to the sample to precipitate and remove proteins.[3]

  • Liquid-Liquid Extraction (LLE): A technique that separates Terazosin from the sample matrix based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to selectively retain Terazosin while matrix components are washed away. SPE is known for providing cleaner extracts compared to LLE.

Q3: Which sample preparation method is most effective for Terazosin?

A3: The choice of method depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the matrix. While Protein Precipitation is simple and fast, it may result in significant ion suppression.[4] Solid-Phase Extraction generally provides the cleanest extracts and highest selectivity. A validated LC-MS/MS method for Terazosin using protein precipitation with acetonitrile has been shown to produce a clean sample with high recovery.[3][5]

Troubleshooting Guides

Issue: Poor recovery of Terazosin during sample preparation.

Troubleshooting Steps:

  • Evaluate Sample pH: Terazosin is a basic compound. Ensure the pH of the sample and extraction solvents are optimized to keep Terazosin in its non-ionized form for efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent.

  • Optimize LLE/SPE Solvents:

    • LLE: Test different organic solvents with varying polarities to find the one that provides the best partition coefficient for Terazosin.

    • SPE: Ensure the correct choice of sorbent (e.g., C18 for reversed-phase) and optimize the composition of wash and elution solvents. A weak wash solvent should remove interferences without eluting Terazosin, while a strong elution solvent should ensure complete recovery of the analyte.

  • Check Protein Precipitation Efficiency: If using PPT, ensure a sufficient volume of precipitating solvent is used (typically a 3:1 or 4:1 ratio of solvent to sample) and that the mixture is adequately vortexed and centrifuged to ensure complete protein removal.[6]

Issue: Significant ion suppression or enhancement observed in LC-MS/MS analysis.

Troubleshooting Steps:

  • Improve Sample Cleanup: If using PPT, consider switching to a more rigorous technique like SPE, which is known to provide cleaner extracts.[7] Combining techniques, such as PPT followed by SPE, can also be effective.[4]

  • Optimize Chromatographic Separation: Modify the HPLC/UHPLC method to improve the separation of Terazosin from co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement to the same degree as the analyte.

  • Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components. This is a viable option if the assay has sufficient sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation methods used in the bioanalysis of basic drugs like Terazosin.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >98%[3][5]86.5% - 96.0% ¹Typically >90% ²
Matrix Effect Minimal reported for a specific method[5]Not explicitly reportedGenerally low
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3][5]0.027 µg/L (for a microextraction method)[8]Typically low ng/mL range
Throughput HighMediumMedium to High (with automation)
Selectivity LowMediumHigh
Cost per Sample LowLow to MediumHigh

¹ Data from an ionic-liquid microextraction method. ² Representative value for basic drugs; specific data for Terazosin is not readily available in comparative studies.

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is based on a validated LC-MS/MS method for Terazosin in human plasma.[3][5]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of internal standard (Prazosin, 100 ng/mL in methanol).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of acetonitrile (as the deproteinization agent).

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (acetonitrile:0.1% formic acid, 70:30 v/v).

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Ionic-Liquid Microextraction (a form of LLE) Protocol

This protocol is based on a spectrofluorimetric method for Terazosin.[9]

  • Sample Preparation:

    • Place 10.0 mL of the sample or standard solution in a glass test tube.

    • Adjust the pH to 10.

    • Add 1.4 mL of NaPF₆ solution (250 mg/mL).

  • Extraction:

    • Add 150 mg of [HPy][PF₆] (dissolved in acetonitrile) as the extraction solvent.

    • Shake the tube to form a cloudy solution.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collection and Analysis:

    • Remove the upper aqueous solution.

    • Dilute the settled ionic liquid phase (approximately 16 µL) to 250 µL with ethanol to reduce viscosity.

    • Transfer an aliquot to the spectrofluorimeter for analysis.

Generic Solid-Phase Extraction (SPE) Protocol for Basic Drugs

This is a general protocol that can be adapted for Terazosin analysis from a plasma matrix using a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge.

  • Equilibration:

    • Pass 1 mL of a weak buffer (e.g., 2% ammonium hydroxide in water, to ensure Terazosin is in its neutral form) through the cartridge.

  • Sample Loading:

    • Pre-treat 1 mL of plasma by adding 1 mL of the weak buffer.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Pass 1 mL of the weak buffer through the cartridge to remove hydrophilic interferences.

    • Pass 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more interferences.

  • Elution:

    • Elute Terazosin from the cartridge with 1 mL of a strong organic solvent (e.g., methanol containing 2% formic acid to ionize Terazosin and facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow Start Problem: Inaccurate Terazosin Quantification CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckMatrixEffect Assess Matrix Effects Start->CheckMatrixEffect RecoveryOK Recovery Acceptable? CheckRecovery->RecoveryOK MatrixEffectOK Matrix Effects Minimal? CheckMatrixEffect->MatrixEffectOK RecoveryOK->CheckMatrixEffect Yes OptimizeExtraction Optimize Sample Prep (pH, Solvents) RecoveryOK->OptimizeExtraction No ImproveCleanup Improve Sample Cleanup (e.g., PPT to SPE) MatrixEffectOK->ImproveCleanup No OptimizeLC Optimize Chromatography MatrixEffectOK->OptimizeLC No UseSIL_IS Use Stable Isotope-Labeled IS MatrixEffectOK->UseSIL_IS No End Accurate Quantification Achieved MatrixEffectOK->End Yes OptimizeExtraction->CheckRecovery ImproveCleanup->CheckMatrixEffect OptimizeLC->CheckMatrixEffect UseSIL_IS->CheckMatrixEffect

Caption: Troubleshooting workflow for inaccurate Terazosin quantification.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_AddSolvent Add Acetonitrile PPT_Start->PPT_AddSolvent PPT_Vortex Vortex & Centrifuge PPT_AddSolvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_End Analysis PPT_Supernatant->PPT_End LLE_Start Plasma Sample LLE_AddSolvent Add Immiscible Organic Solvent LLE_Start->LLE_AddSolvent LLE_Vortex Vortex & Centrifuge LLE_AddSolvent->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_End Analysis LLE_Collect->LLE_End SPE_Start Plasma Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Terazosin SPE_Wash->SPE_Elute SPE_End Analysis SPE_Elute->SPE_End

Caption: Comparison of sample preparation workflows.

SPE_Protocol_Diagram cluster_SPE_Steps Solid-Phase Extraction (SPE) Steps Condition 1. Condition (Methanol & Water) Equilibrate 2. Equilibrate (Weak Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Weak Buffer & Solvent) Load->Wash Elute 5. Elute (Strong Solvent) Wash->Elute

Caption: Key steps in a Solid-Phase Extraction protocol.

References

Technical Support Center: Optimizing Terazosin Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Terazosin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the ionization efficiency and overall signal intensity of Terazosin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ionizing Terazosin in ESI-MS?

A1: Terazosin is a basic compound with a reported pKa of 7.1.[1] For optimal ionization in positive mode ESI, the mobile phase pH should be set approximately two pH units below the pKa. Therefore, a mobile phase pH of around 5.0 or lower is recommended to ensure Terazosin is predominantly in its protonated, charged state, which enhances its response.

Q2: Why is my Terazosin signal weak or inconsistent?

A2: A weak or inconsistent signal for Terazosin can be attributed to several factors:

  • Suboptimal Mobile Phase pH: If the pH is too close to or above the pKa of 7.1, Terazosin will be less protonated, leading to poor ionization.[1]

  • Inappropriate Solvent Composition: A low percentage of organic solvent in the mobile phase can lead to inefficient desolvation in the ESI source.

  • Non-Volatile Buffers: The use of non-volatile buffers like phosphate can cause ion suppression and contaminate the mass spectrometer.[2]

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute with Terazosin and suppress its ionization.

  • Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizer gas pressure, or desolvation temperature can significantly reduce signal intensity.

Q3: What are the recommended mobile phases for Terazosin analysis by LC-MS?

A3: Based on published methods, two effective mobile phases for Terazosin analysis are:

  • A mixture of acetonitrile and 0.1% (v/v) formic acid (e.g., in a 70:30 v/v ratio).[3][4] The formic acid helps to maintain a low pH, promoting protonation.

  • A combination of 20 mmol/L ammonium acetate, methanol, and acetonitrile (e.g., in a 65:20:15 v/v/v ratio).[5] Ammonium acetate is a volatile salt that can aid in ionization without contaminating the system.

Q4: Should I expect to see adducts of Terazosin in my mass spectrum?

A4: While the primary ion observed for Terazosin in positive ESI mode is the protonated molecule [M+H]⁺, the formation of adducts, particularly with sodium ([M+Na]⁺), is possible. The presence and intensity of adducts depend on the cleanliness of the system, the sample matrix, and the mobile phase composition. If significant sodium adducts are observed, it may be beneficial to add a low concentration of a sodium salt to the mobile phase to promote the formation of a single, stable adduct ion, which can enhance sensitivity and reduce in-source fragmentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of Terazosin.

Problem: Low or No Signal Intensity for Terazosin

  • Question: I am not seeing a strong signal for my Terazosin standard. What should I do first?

  • Answer: The first step is to optimize the mobile phase. Since Terazosin is a basic compound, ensuring it is protonated is critical for good ionization.

    • Action 1: Adjust Mobile Phase pH. Confirm that your mobile phase is acidic. If you are using a water/acetonitrile or water/methanol gradient, add a volatile acid. A common and effective choice is 0.1% formic acid in both the aqueous and organic components of your mobile phase.[3][4] This will lower the pH and promote the formation of the [M+H]⁺ ion.

    • Action 2: Optimize Organic Solvent Percentage. Ensure the organic content of your mobile phase is sufficient for efficient spray formation and desolvation. For reversed-phase chromatography, Terazosin will elute at a specific organic percentage. If you are performing a direct infusion, start with at least 50% acetonitrile or methanol and optimize from there.

    • Action 3: Check for Competing Ions. Non-volatile salts (e.g., sodium phosphate) or ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression in ESI-MS.[2] If present, replace them with volatile alternatives like ammonium formate or ammonium acetate.

Problem: Unstable Signal or Poor Reproducibility

  • Question: My Terazosin signal is fluctuating, and my peak areas are not reproducible. What could be the cause?

  • Answer: An unstable signal often points to issues within the ESI source or with the mobile phase delivery.

    • Action 1: Tune ESI Source Parameters. The stability of the electrospray is highly dependent on source conditions. Systematically optimize the following parameters:

      • Capillary Voltage: Start in the range of 3–5 kV for positive mode. Too high a voltage can cause instability or in-source fragmentation.

      • Nebulizer Gas Pressure: This controls the formation of droplets. Typical ranges are 20–60 psi. Adjust for a fine, stable mist.

      • Desolvation Gas Temperature and Flow: This aids in solvent evaporation. A typical starting point is 250-450°C. Insufficient desolvation can lead to signal instability.

    • Action 2: Reduce LC Flow Rate. ESI is a concentration-dependent process, and lower flow rates (e.g., 0.1–0.4 mL/min) generally lead to higher ionization efficiency and a more stable signal.[6]

    • Action 3: Clean the Ion Source. Salt buildup and contamination on the ion source components (e.g., capillary tip, skimmer cone) can cause charge accumulation and an unstable spray. Follow the manufacturer's instructions for cleaning the ion source.

Data Presentation

Quantitative data on factors affecting Terazosin ionization efficiency is limited in the literature. However, one study demonstrated a significant matrix effect depending on the anticoagulant used during blood plasma collection.

Table 1: Effect of Plasma Anticoagulant on Terazosin Signal Intensity

Anticoagulant Used in PlasmaRelative Signal Response of Terazosin
Dipotassium Ethylenediaminetetraacetic Acid (K₂EDTA)1x (Baseline)
Citrate Phosphate Dextrose (CPD)~2x (Approx. 2-fold increase)
Data sourced from a study quantifying Terazosin in human plasma, which observed that the response of both Terazosin and the internal standard was approximately two times higher in CPD plasma compared to K₂EDTA plasma.[3][4]

Experimental Protocols

The following are detailed protocols adapted from published LC-MS/MS methods for the analysis of Terazosin.

Protocol 1: LC-MS/MS with Formic Acid Mobile Phase [3][4]

  • Chromatographic Conditions:

    • LC Column: Agilent Poroshell 120 EC-C18 (100 × 2.1 mm, 2.7 µm).

    • Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid in water (70:30, v/v).

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitored Transition (MRM):

      • Terazosin: Precursor ion (Q1) m/z 388 → Product ion (Q3) m/z [Specific product ion to be determined by user, e.g., by infusion of standard].

      • Internal Standard (Prazosin): Precursor ion (Q1) m/z 384 → Product ion (Q3) m/z [Specific product ion to be determined by user].

    • Source Parameters: These must be optimized for the specific instrument being used. General starting points include:

      • Capillary Voltage: 4.0 kV.

      • Nebulizer Pressure: 40 psi.

      • Drying Gas Flow: 10 L/min.

      • Gas Temperature: 350°C.

  • Sample Preparation (from Human Plasma):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS with Ammonium Acetate Mobile Phase [5]

  • Chromatographic Conditions:

    • LC Column: Thermo Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase: 20 mmol/L ammonium acetate, methanol, and acetonitrile (65:20:15, v/v/v).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Selected Ion Monitoring (SIM):

      • Terazosin: m/z 388.

      • Internal Standard (Prazosin): m/z 384.

    • Source Parameters: Optimize for the specific instrument.

  • Sample Preparation (from Human Plasma):

    • To the plasma sample, add 3 mol/L sodium hydroxide buffer to alkalinize the sample.

    • Extract with dichloromethane.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the LC-MS system.

Visualizations: Diagrams and Workflows

The following diagrams illustrate key concepts and workflows for optimizing Terazosin analysis.

TroubleshootingWorkflow start Start: Low Terazosin Signal check_ph Is Mobile Phase pH < 5.0? start->check_ph add_acid Action: Add 0.1% Formic Acid to Mobile Phase check_ph->add_acid No check_organic Is Organic Content Sufficient (e.g., >50% for infusion)? check_ph->check_organic Yes add_acid->check_organic adjust_organic Action: Increase Acetonitrile or Methanol Percentage check_organic->adjust_organic No check_source Are ESI Source Parameters Optimized? check_organic->check_source Yes adjust_organic->check_source tune_source Action: Tune Capillary Voltage, Gas Flow, and Temperature check_source->tune_source No check_flow Is Flow Rate High (>0.5 mL/min)? check_source->check_flow Yes tune_source->check_flow reduce_flow Action: Reduce Flow Rate to 0.2-0.4 mL/min check_flow->reduce_flow Yes end_good Signal Improved check_flow->end_good No reduce_flow->end_good

Caption: Troubleshooting workflow for low signal intensity of Terazosin.

pHEffect Effect of pH on Terazosin Ionization cluster_pH_Scale Mobile Phase pH cluster_Molecule_State Dominant Form of Terazosin cluster_ESI_Response Expected ESI(+) Response pH_Low Acidic pH (e.g., pH 3-5) Protonated Protonated (Charged) [M+H]⁺ pH_Low->Protonated pH << pKa pKa_point pKa = 7.1 Neutral Neutral (Uncharged) [M] pKa_point->Neutral 50% Protonated 50% Neutral pH_High Alkaline pH (e.g., pH > 9) pH_High->Neutral pH >> pKa High_Response High Ionization Efficiency Protonated->High_Response Efficient Ionization Low_Response Low Ionization Efficiency Neutral->Low_Response Poor Ionization

Caption: Relationship between mobile phase pH and Terazosin ionization state.

References

Troubleshooting poor peak shape in the chromatography of Terazosin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatography of Terazosin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Terazosin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems related to poor peak shape in Terazosin chromatography.

Q1: Why am I observing peak tailing with my Terazosin peak?

Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in the chromatography of basic compounds like Terazosin. This is often due to strong interactions between the basic analyte and acidic silanol groups on the surface of silica-based columns.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a basic modifier: Incorporating a small amount of a basic additive, such as diethylamine or triethylamine (typically 0.05-0.1%), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thus reducing peak tailing.[2]

    • Adjust pH: Ensure the mobile phase pH is appropriate. For a basic compound like Terazosin, a mobile phase pH that is 2 to 2.5 units below the pKa of the analyte can help to ensure it is in a single ionic form. Operating at a mid-range pH (around 4-6) can sometimes lead to peak tailing if the analyte is partially ionized.

    • Increase buffer concentration: In reversed-phase chromatography, a buffer concentration of 5–10 mM is usually sufficient.[3] If buffer effects are suspected, try doubling the concentration to see if it improves the peak shape.[3]

  • Column Selection and Care:

    • Use an end-capped column: Modern, high-purity silica columns with proper end-capping are designed to minimize silanol interactions. If you are using an older column, consider switching to a newer generation column.

    • Consider a different stationary phase: If peak tailing persists, a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column) may be less prone to silanol interactions.

    • Column flushing: If the column has been used extensively, it may be contaminated. Flushing the column according to the manufacturer's instructions can help remove strongly retained compounds that might be causing peak tailing.[4]

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing.[3] To check for this, try reducing the injection volume or the concentration of your sample. If the peak shape improves, you may be overloading the column.[3]

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Peak Tailing for Terazosin start Observe Peak Tailing check_mobile_phase Modify Mobile Phase start->check_mobile_phase add_modifier Add Basic Modifier (e.g., Diethylamine) check_mobile_phase->add_modifier adjust_ph Adjust pH check_mobile_phase->adjust_ph increase_buffer Increase Buffer Strength check_mobile_phase->increase_buffer check_column Evaluate Column add_modifier->check_column No end Symmetric Peak Achieved add_modifier->end Improved? adjust_ph->check_column No adjust_ph->end Improved? increase_buffer->check_column No increase_buffer->end Improved? use_endcapped Use End-Capped Column check_column->use_endcapped change_stationary_phase Change Stationary Phase check_column->change_stationary_phase flush_column Flush Column check_column->flush_column check_overload Check for Overload use_endcapped->check_overload No use_endcapped->end Improved? change_stationary_phase->check_overload No change_stationary_phase->end Improved? flush_column->check_overload No flush_column->end Improved? reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection reduce_injection->end Improved? fail Problem Persists reduce_injection->fail No

Caption: A logical workflow for troubleshooting peak tailing in Terazosin chromatography.

Q2: What causes peak fronting in my Terazosin chromatogram?

Peak fronting, where the peak asymmetry factor is less than 1, is less common than peak tailing but can still occur.

Potential Causes and Solutions:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of Terazosin can saturate the stationary phase and lead to a distorted peak shape, which can sometimes manifest as fronting.[3]

    • Solution: Reduce the sample concentration or injection volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[5]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can distort the flow path and lead to peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.

    • Solution: If a column void is suspected, reversing and flushing the column might sometimes resolve the issue.[3] However, in most cases, the column will need to be replaced. Using a guard column can help protect the analytical column.[5]

Q3: Why am I seeing split peaks for Terazosin?

Split peaks suggest that the analyte is entering the column as two separate bands.

Common Reasons and Corrective Actions:

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, causing the sample flow to be unevenly distributed.[3]

    • Solution: Reverse the column and flush it to waste. If this does not work, the frit may need to be replaced, or the entire column may need to be replaced.[3]

  • Injection Issues: Problems with the autosampler, such as an incorrectly seated injection needle or a faulty injector valve, can cause the sample to be introduced into the system in a disjointed manner.

    • Solution: Perform routine maintenance on the injector, including cleaning and replacing the needle and rotor seal as needed.

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is not miscible with the mobile phase can lead to peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

Troubleshooting Flow for Split Peaks:

G Troubleshooting Split Peaks for Terazosin start Observe Split Peaks check_frit Check Column Frit start->check_frit reverse_flush Reverse and Flush Column check_frit->reverse_flush check_injector Inspect Injector reverse_flush->check_injector No end Single Peak Restored reverse_flush->end Resolved? maintain_injector Perform Injector Maintenance check_injector->maintain_injector check_solvent Verify Sample Solvent Compatibility maintain_injector->check_solvent No maintain_injector->end Resolved? dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp dissolve_in_mp->end Resolved? fail Problem Persists dissolve_in_mp->fail No

Caption: A systematic approach to diagnosing the cause of split peaks.

Q4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and can interfere with the analysis of the target analyte.[6][7]

Sources and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[7]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase before use is also recommended.

  • System Contamination: Carryover from previous injections is a frequent cause.[8] This can be due to a dirty injector, contaminated solvent lines, or a fouled guard or analytical column.[9]

    • Solution: Implement a rigorous cleaning protocol for the HPLC system, including flushing the injector and all tubing with a strong solvent. Regularly replacing the solvent in the wash vials is also important.

  • Sample Contamination: The ghost peaks may be originating from the sample itself or the vials and caps used.[6]

    • Solution: Run a blank injection (mobile phase only) to see if the ghost peaks are still present. If they are, the contamination is likely from the system or mobile phase. If they disappear, the source is likely the sample or sample container.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of Terazosin. These can be used as a starting point for method development and troubleshooting.

Method 1: Reversed-Phase HPLC with UV Detection

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5.0 µm)
Mobile Phase A: Acetonitrile with 0.05% Diethylamine, B: Methanol, C: 10 mM Ammonium acetate
Gradient 60:40:0 (A:B:C) for 8 min, then to 60:20:20 for 1 min, then to 60:0:40 for 5 min, then back to 60:40:0 for 1 min for equilibration.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Approximately 2.47 min

Method 2: Reversed-Phase HPLC with Fluorescence Detection

ParameterCondition
Column Reversed-phase column
Mobile Phase 0.02 M Sodium phosphate buffer : Acetonitrile : Tetrahydrofuran (720:220:60, v/v/v)[10]
Flow Rate 0.8 mL/min[10]
Detection Fluorescence (Excitation: 250 nm, Emission: 370 nm)[10]
Retention Time Approximately 6.4 min[10]

Quantitative Data Summary

The following table summarizes key chromatographic parameters for Terazosin from published methods.

ParameterMethod 1 (UV)Method 2 (Fluorescence)
Linearity Range 2 - 500 µg/mLNot specified
Limit of Detection (LOD) 0.065 µg/mLNot specified
Limit of Quantitation (LOQ) 0.197 µg/mLNot specified
Correlation Coefficient (r²) 0.999Not specified

This technical support guide provides a framework for addressing common chromatographic issues encountered during the analysis of Terazosin. For persistent problems, consulting the instrument and column manufacturer's troubleshooting guides is also recommended.

References

Navigating the Collision Cell: A Technical Guide to Optimizing Terazosin-D8 Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precise optimization of collision energy is a critical step in developing robust and sensitive bioanalytical methods. This technical support guide provides a comprehensive resource for troubleshooting and optimizing the fragmentation of Terazosin-D8, a commonly used internal standard in pharmacokinetic studies of the alpha-blocker Terazosin.

This guide offers a question-and-answer format to directly address common challenges, detailed experimental protocols, and quantitative data to streamline your method development process.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: The monoisotopic mass of unlabeled Terazosin (C₁₉H₂₅N₅O₄) is approximately 387.1907 Da. This compound has eight deuterium atoms replacing eight hydrogen atoms. The mass difference between deuterium (2.0141 Da) and hydrogen (1.0078 Da) results in a mass increase of approximately 1.0063 Da per deuterium atom. Therefore, the expected monoisotopic mass of this compound is approximately 395.2411 Da. In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is observed, resulting in an expected m/z of 396.2484 . It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer.

Q2: I am not seeing a strong signal for my precursor ion. What are the potential causes and solutions?

A2: Several factors can contribute to a weak precursor ion signal. Here’s a troubleshooting checklist:

  • Source Parameters: Inadequate ionization can significantly impact signal intensity. Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Mobile Phase Composition: The mobile phase can influence ionization efficiency. For ESI+, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally preferred to promote protonation.

  • Compound Stability: Ensure the stability of this compound in your solvent. Degradation can lead to a diminished signal of the target analyte.

  • Infusion Rate: If infusing the standard, ensure a stable and appropriate flow rate.

Q3: How do I predict the major product ions for this compound?

A3: Predicting product ions requires an understanding of the fragmentation pathway of the parent molecule, Terazosin. The fragmentation of quinazoline derivatives like Terazosin often involves cleavage at the piperazine ring and the bond connecting it to the quinazoline core.

Based on the structure of Terazosin, likely fragmentation points include the amide bond and the bonds within the piperazine ring. Since the deuterium labels in this compound are typically on the piperazine ring, the resulting product ions will retain some or all of these deuterium atoms, leading to a corresponding mass shift compared to the fragments of unlabeled Terazosin. A product ion scan (or MS/MS scan) of a concentrated this compound solution is the most effective way to experimentally determine the most abundant and stable product ions.

Q4: What is a typical starting point for collision energy optimization?

A4: A general starting point for collision energy (CE) for small molecules is often calculated based on the precursor m/z. Many mass spectrometer software packages have default equations to estimate an initial CE value. For a precursor ion around m/z 396, a starting CE in the range of 15-30 eV is a reasonable starting point. However, this is highly instrument-dependent, and an empirical optimization is necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Product Ion Intensity Insufficient collision energy.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the ion intensity.
Precursor ion is not fragmenting efficiently.Confirm the precursor ion selection and isolation width. Consider a different precursor ion if multiple are available (e.g., adducts).
Multiple Product Ions with Similar Intensity Collision energy is too high, leading to excessive fragmentation.Reduce the collision energy to favor the formation of more stable, higher m/z fragment ions.
Complex fragmentation pathway.Select the most intense and stable product ion for quantification. A less intense but more specific fragment may be preferable to reduce interferences.
Unstable or Irreproducible Signal Fluctuations in collision gas pressure.Check the collision gas supply and ensure a stable pressure as per the manufacturer's recommendation.
In-source fragmentation.Optimize source conditions (e.g., reduce cone voltage or fragmentor voltage) to minimize fragmentation before the collision cell.
High Background Noise Matrix interference.Optimize sample preparation to remove interfering components. Ensure chromatographic separation from matrix components.
Contamination in the system.Clean the ion source and mass spectrometer inlet as per the manufacturer's maintenance schedule.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the precursor ion ([M+H]⁺).

  • Perform a product ion scan (MS/MS) on the confirmed precursor ion. Set a moderate collision energy (e.g., 25 eV) to induce fragmentation.

  • Identify the most abundant and stable product ions from the resulting spectrum. These will be your candidate ions for MRM method development.

Protocol 2: Collision Energy Optimization using a Ramp Experiment
  • Set up an MRM method in your mass spectrometer software using the determined precursor ion and one or two of the most intense product ions.

  • Create a collision energy ramp experiment. This involves analyzing the sample multiple times while systematically varying the collision energy over a defined range (e.g., 5 to 50 eV in 2 eV increments).

  • Infuse the this compound standard solution while the ramp experiment is running.

  • Plot the intensity of each product ion as a function of the collision energy. The optimal collision energy for each transition is the value that yields the highest signal intensity.

The following table provides a template for recording your optimization data:

Collision Energy (eV)Product Ion 1 Intensity (cps)Product Ion 2 Intensity (cps)
5
10
15
20
25
30
35
40
45
50

Visualizing the Optimization Workflow

To better understand the logical flow of the optimization process, the following diagram illustrates the key steps.

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis cluster_output Output prep_std Prepare this compound Standard Solution infuse Infuse Standard prep_std->infuse full_scan Full Scan (MS1) to Determine Precursor Ion infuse->full_scan product_scan Product Ion Scan (MS/MS) to Identify Fragments full_scan->product_scan ce_ramp Collision Energy Ramp Experiment product_scan->ce_ramp plot Plot Intensity vs. CE ce_ramp->plot determine_opt Determine Optimal Collision Energy plot->determine_opt final_method Optimized MRM Method determine_opt->final_method

Caption: Workflow for optimizing collision energy for this compound.

By following these guidelines and protocols, researchers can systematically and efficiently optimize the collision energy for the fragmentation of this compound, leading to the development of highly sensitive and reliable LC-MS/MS methods for its quantification in various biological matrices.

Minimizing isotopic cross-contribution between Terazosin and its D8 analog.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution between Terazosin and its D8 analog during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern in my assay?

A: Isotopic cross-contribution, also known as crosstalk, occurs when the signal from the analyte (Terazosin) interferes with the signal of its stable isotope-labeled internal standard (D8-Terazosin), or vice versa. This interference can lead to inaccurate quantification of the analyte. It is a significant concern in bioanalytical methods that require high accuracy and precision.

The primary cause of this issue is the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled analyte. These naturally occurring heavier isotopes can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the analyte concentration.

Q2: What are the likely precursor ions for Terazosin and D8-Terazosin in electrospray ionization (ESI) mass spectrometry?

A: In positive mode ESI, both Terazosin and D8-Terazosin are expected to readily form protonated molecules, [M+H]⁺. Based on their molecular weights, the expected precursor ions are:

CompoundMolecular WeightPrecursor Ion (m/z)
Terazosin387.43 g/mol 388.4
D8-Terazosin395.5 g/mol 396.5

Note: These are theoretical monoisotopic masses and may vary slightly in practice.

Q3: How do I select the best product ions for my MRM transitions to minimize cross-contribution?

A study on the fragmentation of Terazosin using electron ionization (EI) identified several fragment ions.[1] While EI fragmentation can differ from collision-induced dissociation (CID) used in triple quadrupole instruments, it provides a starting point for identifying potential product ions.

Proposed Fragmentation and MRM Selection Strategy:

The structure of Terazosin contains a quinazoline core, a piperazine ring, and a furan moiety. Fragmentation is likely to occur at the bonds connecting these structures.

Experimental Protocol for MRM Optimization:

  • Infusion and Product Ion Scan: Infuse a standard solution of Terazosin (e.g., 1 µg/mL) into the mass spectrometer. Perform a product ion scan of the precursor ion (m/z 388.4) to identify the most abundant and stable fragment ions.

  • Repeat for D8-Terazosin: Repeat the process for D8-Terazosin, scanning the product ions of the precursor m/z 396.5.

  • Select Unique Transitions: Compare the product ion spectra. Select a high-intensity product ion for Terazosin that shows minimal to no signal in the D8-Terazosin spectrum, and vice versa. The D8 label is on the piperazine ring, so fragments containing this part of the molecule will have a mass shift of +8 amu.

  • Collision Energy Optimization: For each selected MRM transition, optimize the collision energy to maximize the product ion signal.

Q4: My data shows a significant peak for D8-Terazosin at the retention time of Terazosin even when I inject a high concentration of only Terazosin. What should I do?

A: This indicates isotopic cross-contribution from Terazosin to the D8-Terazosin MRM channel. Here is a troubleshooting guide:

Troubleshooting Guide: High Isotopic Cross-Contribution

Potential Cause Troubleshooting Step Expected Outcome
Poor Chromatographic Separation Optimize the LC method to achieve baseline separation between Terazosin and any potential interferences. While Terazosin and D8-Terazosin will likely co-elute, separating them from matrix components is crucial.Reduced matrix effects and clearer identification of the source of interference.
Suboptimal MRM Transitions Re-evaluate your precursor and product ion selection. Choose a lower abundance product ion for Terazosin if it shows less interference in the D8-Terazosin channel. Increasing the mass difference between the analyte and the internal standard by using a more heavily labeled standard (e.g., ¹³C, ¹⁵N) can also be a solution, although this may not be readily available.Selection of more specific MRM transitions will directly reduce the observed crosstalk.
High Analyte Concentration At very high concentrations of Terazosin, the contribution from its naturally occurring isotopes (M+8) can become significant. Evaluate the linearity of your calibration curve.The cross-contribution may be most pronounced at the upper limit of quantification (ULOQ). If the curve is non-linear at the high end, this could be a contributing factor.
Instrument Resolution If available, increase the mass resolution of the quadrupole mass analyzer.Higher resolution can help to distinguish between the analyte's isotopic peak and the internal standard's monoisotopic peak, although this is often limited on standard triple quadrupole instruments.
Data Processing In cases where crosstalk cannot be eliminated instrumentally, a mathematical correction can be applied during data processing. This involves determining the percentage of signal from a pure analyte solution that is detected in the internal standard channel and subtracting this contribution from the samples.More accurate quantification, although this adds a layer of complexity to the data analysis.

G start High Cross-Contribution Detected check_chrom Review Chromatographic Peak Shape and Separation start->check_chrom optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) check_chrom->optimize_lc Poor Separation check_mrm Evaluate MRM Transitions check_chrom->check_mrm Good Separation optimize_lc->check_mrm reoptimize_mrm Re-optimize Precursor/Product Ions and Collision Energy check_mrm->reoptimize_mrm Suboptimal Transitions check_conc Assess Analyte Concentration Range check_mrm->check_conc Optimal Transitions reoptimize_mrm->check_conc adjust_calib Adjust Calibration Range or Use Non-linear Fit check_conc->adjust_calib High Concentration Effects check_inst Consider Instrument Resolution check_conc->check_inst Concentration OK adjust_calib->check_inst increase_res Increase Mass Analyzer Resolution (if possible) check_inst->increase_res Resolution is a Factor data_proc Apply Post-Acquisition Data Correction check_inst->data_proc Resolution Not Adjustable increase_res->data_proc end Cross-Contribution Minimized data_proc->end

Experimental Protocols

Sample Preparation for Plasma Samples

A common method for extracting Terazosin from plasma is protein precipitation followed by liquid-liquid extraction.

  • To 200 µL of plasma, add 20 µL of D8-Terazosin internal standard solution.

  • Add 600 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Alkalinize the sample with a small volume of sodium hydroxide solution.

  • Add 1 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of n-hexane and tert-butyl methyl ether).

  • Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Representative LC-MS/MS Method Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and application.

Parameter Condition
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Terazosin, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined experimentally (see FAQ Q3)
Dwell Time 100 - 200 ms

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + D8-Terazosin IS ppt Protein Precipitation (Acetonitrile) plasma->ppt cent1 Centrifugation ppt->cent1 supernatant Transfer Supernatant cent1->supernatant l_l_extraction Liquid-Liquid Extraction supernatant->l_l_extraction evap Evaporation l_l_extraction->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection onto LC System reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm_detection MRM Detection ionization->mrm_detection data Data Acquisition and Processing mrm_detection->data

References

Technical Support Center: Optimizing Terazosin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of Terazosin from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Terazosin from biological samples?

A1: The most prevalent methods for Terazosin extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Ionic-Liquid based Microextraction. Each method offers distinct advantages and is chosen based on factors like sample volume, required purity, and available equipment.

Q2: What kind of extraction recovery can I expect for Terazosin?

A2: Extraction recovery for Terazosin is highly dependent on the chosen method and the biological matrix. For instance, Liquid-Liquid Extraction (LLE) with dichloromethane has been reported to achieve over 90% recovery from plasma.[1] Ionic-liquid based microextraction methods have demonstrated recoveries ranging from 86.5% to 96.0% in spiked human plasma and 91.5% to 105.8% in spiked human urine.[2]

Q3: Why is the pH of the sample important during extraction?

A3: The pH of the sample is a critical factor because it influences the ionization state of Terazosin. For efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, Terazosin should be in its uncharged, more hydrophobic form. This is typically achieved by adjusting the sample to an alkaline pH.

Q4: What is an internal standard and why is it recommended for Terazosin analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (Terazosin) that is added to the sample before extraction. It helps to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification. Prazosin is a commonly used internal standard for Terazosin analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of Terazosin.

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Incorrect pH: Terazosin may be in its ionized form, which is less soluble in the organic solvent. - Inappropriate Solvent: The chosen organic solvent may have poor partitioning for Terazosin. - Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete extraction. - Emulsion Formation: A stable emulsion layer can trap the analyte, preventing its transfer to the organic phase.- Optimize pH: Adjust the sample pH to an alkaline range (e.g., pH 9-11) to ensure Terazosin is in its uncharged form. - Solvent Selection: Use a solvent known to be effective for Terazosin extraction, such as dichloromethane.[1] - Thorough Mixing: Ensure vigorous and adequate mixing to facilitate the transfer of Terazosin into the organic solvent. - Break Emulsions: Refer to the "Emulsion Formation" section below for specific strategies.
Emulsion Formation - High concentration of lipids or proteins in the sample. - Vigorous shaking. - Incompatible solvent/sample ratio. - Centrifugation: Spin the sample at high speed to break the emulsion. - Salting out: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous layer to increase its polarity and disrupt the emulsion. - Solvent Addition: Add a small volume of a different organic solvent to alter the properties of the organic phase. - Gentle Mixing: Use a gentle rocking motion instead of vigorous shaking.
High Variability in Results - Inconsistent pH adjustment. - Variable extraction times or mixing intensity. - Absence of an internal standard. - Analyte adsorption to glass or plasticware. - Standardize pH: Use a calibrated pH meter and consistent procedures for pH adjustment. - Consistent Procedure: Ensure uniform extraction times and mixing conditions for all samples. - Use an Internal Standard: Incorporate a suitable internal standard (e.g., Prazosin) to compensate for variability. - Use appropriate labware: One study noted that Terazosin can adsorb to glass or plastic tubes, and suggested using disposable plastic tubes to circumvent this.[2]
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Inappropriate Sorbent: The SPE sorbent may not have the correct chemistry for retaining Terazosin. - Improper Conditioning/Equilibration: The sorbent is not properly prepared to receive the sample. - Sample Breakthrough: The analyte passes through the cartridge without being retained during loading. This can be due to an incorrect pH, high flow rate, or overloading the cartridge. - Inefficient Elution: The elution solvent is not strong enough to desorb Terazosin from the sorbent.- Sorbent Selection: For Terazosin, a C18 reversed-phase sorbent is a common choice. - Proper Conditioning: Follow the manufacturer's protocol for conditioning (e.g., with methanol) and equilibrating (e.g., with water or buffer) the cartridge. - Optimize Loading: Ensure the sample is at the correct pH for retention. Control the flow rate to allow for adequate interaction between the analyte and the sorbent. Do not exceed the cartridge capacity. - Optimize Elution: Test different elution solvents or solvent mixtures of varying strengths (e.g., methanol, acetonitrile, or mixtures with acidic or basic modifiers) to ensure complete elution.
Clogged Cartridge - Particulates in the sample. - Protein precipitation within the cartridge. - Pre-filter or centrifuge the sample: Remove any solid material before loading it onto the SPE cartridge. - Sample Pre-treatment: Consider a protein precipitation step before SPE for plasma or serum samples.
Matrix Effects in LC-MS/MS - Co-elution of matrix components with Terazosin. These components can suppress or enhance the ionization of Terazosin, leading to inaccurate quantification.- Optimize Wash Steps: Incorporate a wash step with a solvent that can remove interfering compounds without eluting Terazosin. - Optimize Elution: Use a specific elution solvent that minimizes the co-extraction of interfering matrix components. - Chromatographic Separation: Adjust the LC mobile phase and gradient to separate Terazosin from co-eluting matrix components. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Data Presentation: Comparison of Extraction Methods

Extraction Method Biological Matrix Reported Recovery (%) Key Advantages Potential Challenges
Liquid-Liquid Extraction (LLE)Plasma> 90% (using dichloromethane)[1]Simple, cost-effective.Emulsion formation, use of large volumes of organic solvents.
Ionic-Liquid MicroextractionSpiked Human Plasma86.5 - 96.0%[2]Environmentally friendly (uses small solvent volumes), high preconcentration factor.Can be more complex to optimize, potential for high ionic strength to affect phase separation.[2]
Ionic-Liquid MicroextractionSpiked Human Urine91.5 - 105.8%[2]High recovery, effective for cleaner matrices.Method performance can be matrix-dependent.
Solid-Phase Extraction (SPE)Plasma/UrineGenerally high, but method-dependent.High selectivity, cleaner extracts, amenable to automation.Can be more expensive, requires method development to optimize sorbent and solvents.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline based on common LLE procedures for basic drugs like Terazosin.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Prazosin in methanol)

  • Alkalinizing agent (e.g., 1M Sodium Hydroxide)

  • Extraction solvent: Dichloromethane

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase for LC-MS analysis)

Procedure:

  • Sample Preparation: To 500 µL of plasma in a polypropylene tube, add 50 µL of the internal standard solution.

  • Alkalinization: Add 100 µL of 1M Sodium Hydroxide to adjust the sample pH to the alkaline range. Vortex briefly.

  • Extraction: Add 2 mL of dichloromethane.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to dissolve.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

General Protocol for Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general workflow for SPE of Terazosin using a C18 cartridge. Optimization of specific steps may be required.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • C18 SPE cartridge

  • SPE manifold

  • Conditioning solvent: Methanol

  • Equilibration solution: Water or a suitable buffer

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Dilute with 1 mL of water or a suitable buffer to reduce viscosity.

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Cartridge Equilibration: Pass 1 mL of water or equilibration buffer through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution: Elute Terazosin from the cartridge by passing 1 mL of the elution solvent. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of reconstitution solution.

  • Analysis: The sample is ready for analysis.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is alkalinize Alkalinize (e.g., NaOH) add_is->alkalinize add_solvent Add Organic Solvent (e.g., CH2Cl2) alkalinize->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for Terazosin.

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction Extraction Process condition Condition (Methanol) equilibrate Equilibrate (Water/Buffer) condition->equilibrate load Load Sample wash Wash (e.g., 5% MeOH) load->wash elute Elute (e.g., Acidified MeOH) wash->elute end_processing Evaporate & Reconstitute elute->end_processing start Start: Plasma Sample + IS start->load analysis Analysis (LC-MS/MS) end_processing->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Terazosin.

Troubleshooting_Logic low_recovery Low Extraction Recovery? check_ph Verify Sample pH (Alkaline) low_recovery->check_ph Yes use_is Incorporate Internal Standard low_recovery->use_is No, but high variability check_solvent Evaluate Extraction Solvent Choice check_ph->check_solvent check_mixing Ensure Adequate Mixing check_solvent->check_mixing emulsion Emulsion Formed? check_mixing->emulsion break_emulsion Implement Emulsion Breaking Technique emulsion->break_emulsion Yes optimize_spe Optimize SPE (Sorbent, Solvents) emulsion->optimize_spe No (for SPE)

Caption: Troubleshooting logic for low Terazosin recovery.

References

Technical Support Center: Analysis of Terazosin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Terazosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing in-source fragmentation.

Troubleshooting Guides

Issue: Significant In-Source Fragmentation of Terazosin is Observed

In-source fragmentation (ISF) is a common phenomenon where the analyte of interest fragments within the ion source of the mass spectrometer before mass analysis. This can lead to a diminished signal for the protonated molecule [M+H]⁺ and complicate data interpretation. For Terazosin (molecular weight 387.4 g/mol ), the protonated molecule is expected at m/z 388.4.

Initial Troubleshooting Steps:

  • Confirm Fragmentation: Identify the m/z of the suspected fragment ions. Common fragments of Terazosin arise from the cleavage of the piperazine ring and the loss of the tetrahydrofuran-2-yl)carbonyl moiety.

  • Review Ion Source Parameters: The primary cause of in-source fragmentation is often excessive energy in the ion source. Pay close attention to the cone voltage (also known as orifice voltage or declustering potential).

  • Examine Mobile Phase Composition: The composition of your mobile phase can influence ionization efficiency and analyte stability.

Detailed Troubleshooting Workflow:

Below is a logical workflow to diagnose and mitigate in-source fragmentation of Terazosin.

G cluster_0 Problem Identification cluster_1 Primary Cause Investigation cluster_2 Solution Implementation cluster_3 Secondary Cause Investigation cluster_4 Further Optimization cluster_5 Resolution a High In-Source Fragmentation of Terazosin b Is Cone/Capillary Voltage Too High? a->b c Reduce Cone/Capillary Voltage Systematically b->c Yes e Is Source Temperature Excessive? b->e No d Monitor [M+H]⁺ and Fragment Ion Intensities c->d i Optimized Method: Minimal Fragmentation d->i f Is Mobile Phase Causing Instability? e->f No g Lower Source Temperature e->g Yes h Modify Mobile Phase (e.g., reduce organic content, adjust pH) f->h Yes g->i h->i

Caption: Troubleshooting workflow for Terazosin in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the common fragment ions of Terazosin in ESI-MS?

Expected In-Source Fragments (Positive ESI):

m/z (Proposed)Description
234.1Fragment corresponding to the 4-amino-6,7-dimethoxyquinazoline portion.
155.1Fragment corresponding to the protonated (tetrahydrofuran-2-yl)carbonyl piperazine portion.

Note: The relative abundance of these fragments will be highly dependent on the ion source conditions.

Q2: How does cone voltage affect Terazosin fragmentation?

The cone voltage (or capillary voltage on some instruments) is a critical parameter that influences the kinetic energy of ions as they enter the mass spectrometer. Higher cone voltages increase the energy of collisions with gas molecules in the source, leading to fragmentation.

Illustrative Effect of Cone Voltage on Terazosin Fragmentation:

Cone Voltage (V)[M+H]⁺ Intensity (m/z 388.4)Fragment Ion Intensity (e.g., m/z 234.1)Observation
Low (e.g., 20V)HighLowMinimal fragmentation, ideal for quantification of the parent ion.
Medium (e.g., 40V)MediumMediumOnset of fragmentation, may be useful for confirmation.
High (e.g., 80V)LowHighSignificant fragmentation, useful for structural elucidation but not for parent ion analysis.

This table provides a generalized representation. The optimal cone voltage will be instrument-dependent and should be determined empirically.

Q3: What is a good starting point for LC-MS parameters for Terazosin analysis to minimize fragmentation?

For researchers starting with Terazosin analysis, the following parameters can serve as a good initial point, with the understanding that optimization is crucial.

Recommended Starting LC-MS Parameters:

ParameterRecommended Value
LC Column C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage Start at a low value (e.g., 20 V) and optimize.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument dependent, typically Nitrogen
Q4: Can the mobile phase composition influence the in-source fragmentation of Terazosin?

Yes, the mobile phase can have an indirect effect on in-source fragmentation.

  • Organic Content: A higher percentage of organic solvent (like acetonitrile or methanol) can sometimes lead to more efficient desolvation and ionization, which might require a lower cone voltage to achieve a stable signal, thereby reducing the propensity for fragmentation.

  • Additives: Additives like formic acid or ammonium formate are used to promote protonation and improve peak shape. While they generally do not directly cause fragmentation, they can affect the overall ionization efficiency, which may necessitate re-optimization of the cone voltage. It is recommended to use a low concentration of a volatile additive like formic acid (0.1%).

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation

This protocol describes a systematic approach to determine the optimal cone voltage for maximizing the signal of the protonated Terazosin molecule while minimizing in-source fragmentation.

Objective: To generate a cone voltage ramp experiment to identify the optimal setting.

Materials:

  • Terazosin standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • LC-MS system with ESI source

Procedure:

  • Initial Setup:

    • Set up the LC-MS system with the recommended starting parameters (see FAQ Q3).

    • Infuse the Terazosin standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or perform repeated injections onto the LC system.

  • Cone Voltage Ramp Experiment:

    • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the parent ion and expected fragments (e.g., m/z 100-500).

    • Create a series of experiments or a single experiment with programmed parameter changes where the cone voltage is incrementally increased.

    • Ramp Parameters:

      • Start Cone Voltage: 10 V

      • End Cone Voltage: 100 V

      • Step Size: 5 V

      • Dwell Time at each step: 0.5 - 1.0 minute

  • Data Analysis:

    • For each cone voltage setting, extract the ion chromatograms (or view the spectra if infusing) for the protonated molecule of Terazosin (m/z 388.4) and its major fragment ions (e.g., m/z 234.1).

    • Record the intensity of each ion at each cone voltage.

    • Plot the intensity of the parent and fragment ions as a function of the cone voltage.

  • Determination of Optimal Cone Voltage:

    • The optimal cone voltage is the value that provides the highest intensity for the [M+H]⁺ ion (m/z 388.4) before a significant increase in the intensity of the fragment ions is observed.

Workflow for Cone Voltage Optimization:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis cluster_3 Conclusion a Prepare Terazosin Standard Solution b Set Initial LC-MS Parameters a->b c Perform Cone Voltage Ramp (10V to 100V) b->c d Extract Ion Intensities ([M+H]⁺ and Fragments) c->d e Plot Intensity vs. Cone Voltage d->e f Identify Optimal Cone Voltage e->f

Caption: Experimental workflow for cone voltage optimization.

Technical Support Center: Troubleshooting Carryover in the LC-MS/MS Analysis of Terazosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for scientists and researchers encountering challenges with the LC-MS/MS analysis of Terazosin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve carryover issues, ensuring the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for Terazosin in a bioanalytical method?

According to established bioanalytical method validation guidelines, the carryover of Terazosin in a blank injection immediately following a high concentration standard (e.g., the Upper Limit of Quantification or ULOQ) should not exceed 20% of the Lower Limit of Quantification (LLOQ). For the internal standard (ISTD), the carryover should be no more than 5% of the LLOQ response.[1] Adhering to these limits is crucial for ensuring the integrity of your quantitative results.

Q2: What are the primary causes of Terazosin carryover in an LC-MS/MS system?

Terazosin, as a basic compound containing multiple nitrogen atoms, has a tendency to interact with active sites within the LC-MS/MS system. This "stickiness" can lead to its persistence in the system and subsequent elution in following injections. The primary sources of carryover include:

  • Autosampler Components: The needle, injection valve, and sample loop are common areas where Terazosin can adsorb.

  • LC Column: The column, including the frits and the stationary phase itself, can be a significant contributor to carryover.

  • Transfer Tubing: The tubing connecting the various components of the LC system can also retain the analyte.

A systematic approach is necessary to pinpoint the exact source of the carryover.

Troubleshooting Guides

Systematic Identification of the Carryover Source

To effectively troubleshoot, you must first identify the origin of the carryover. This can be achieved through a logical sequence of diagnostic experiments.

A Inject High Concentration Standard followed by multiple Blanks B Observe Carryover Peak in Blanks A->B C Systematically Isolate Components B->C D Replace Column with a Union C->D E Inject Blank after High Standard D->E F Carryover Persists? E->F G Source is likely Autosampler (Needle, Valve, Loop) F->G Yes H Carryover Disappears? F->H No J Clean/Replace MS Source Components if carryover is still present G->J I Source is the LC Column H->I Yes I->J

A flowchart for systematically identifying the source of carryover.
Protocol 1: Isolating the Injector as the Carryover Source

  • Initial Injection Sequence: Inject a high concentration standard of Terazosin followed by a series of blank injections. Confirm the presence of a carryover peak in the blanks.

  • Column Bypass: Replace the analytical column with a zero-dead-volume union.

  • Repeat Injection Sequence: Repeat the injection of the high concentration standard followed by blanks.

  • Analysis:

    • If the carryover peak persists, the source is likely the autosampler (needle, valve, or sample loop).

    • If the carryover peak disappears, the primary source of carryover is the analytical column.

Solutions for Mitigating Terazosin Carryover

Once the source of carryover has been identified, targeted strategies can be implemented.

Optimizing Autosampler Wash Protocols

The autosampler is a frequent culprit for carryover. A robust wash protocol is essential.

Q3: What are the most effective wash solutions for cleaning the autosampler after Terazosin injections?

For basic compounds like Terazosin, acidic and multi-solvent wash solutions are generally most effective. Here is a comparison of different wash strategies:

Wash Solution CompositionAnticipated Carryover ReductionKey Considerations
Standard Mobile Phase LowOften insufficient for "sticky" compounds.
Acidified Aqueous/Organic (e.g., 0.5% Formic Acid in 50:50 Acetonitrile:Water)Medium to HighThe acidic nature helps to protonate Terazosin, increasing its solubility in the wash solvent and reducing its interaction with surfaces.
Multi-Solvent "Strong" Wash (e.g., 25:25:25:25 Methanol:Acetonitrile:Isopropanol:Water with 0.5% Formic Acid)HighThis comprehensive mixture addresses a wide range of polarities and effectively removes adsorbed analyte.
DMSO-based Wash HighDimethyl sulfoxide (DMSO) is a powerful solvent that can be very effective in removing stubborn residues. A multi-step wash including DMSO can be beneficial.

Note: The effectiveness of each wash solution can be system-dependent. It is recommended to test different compositions to find the optimal solution for your specific LC-MS/MS setup.

Protocol 2: Implementing an Aggressive Autosampler Wash Method

This protocol utilizes a multi-solvent approach to thoroughly clean the injection system.

  • Prepare Wash Solvents:

    • Wash A (Acidic Organic): 0.5% Formic Acid in 90:10 Acetonitrile:Water

    • Wash B (Strong Organic Mix): 25:25:25:25 Methanol:Acetonitrile:Isopropanol:Water

  • Configure Autosampler Program:

    • Pre-injection Wash: Perform a needle wash with Wash A.

    • Post-injection Wash: Implement a multi-step wash sequence:

      • Wash with Wash B (2 cycles)

      • Wash with Wash A (2 cycles)

  • Evaluate Effectiveness: Inject a high concentration standard followed by a blank to assess the reduction in carryover.

cluster_pre Pre-Injection cluster_post Post-Injection A Needle Wash (Acidic Organic) B Multi-Solvent Wash (Strong Organic Mix) A->B Injection C Acidic Wash (Acidic Organic) B->C Start Start->A

An aggressive, multi-step autosampler wash workflow.
Addressing Column-Related Carryover

If the column is identified as the primary source of carryover, several strategies can be employed.

Q4: Can the analytical column itself cause significant carryover for Terazosin?

Yes, the column can be a major contributor. Terazosin can interact with the stationary phase and frits.

Q5: What strategies can be used to minimize column-related carryover?

  • Column Washing: Implement a robust column wash at the end of each run. A "saw-tooth" gradient, cycling between high and low organic mobile phase concentrations, can be more effective at removing strongly retained compounds than a simple high-organic wash.

  • Alternative Column Chemistries: Consider using a column with a different stationary phase that exhibits reduced interaction with basic compounds. Options include:

    • Hybrid Organic/Silica Particles: These can offer improved peak shape and reduced tailing for basic analytes.

    • Superficially Porous Particles (Core-Shell): These can provide high efficiency and may show different selectivity and carryover characteristics.

    • Columns with Surface Shielding Technologies: Some manufacturers offer columns with proprietary surface treatments to minimize interactions with basic compounds.

Protocol 3: Implementing a "Saw-Tooth" Column Wash

This protocol describes a post-injection gradient designed to effectively clean the column.

  • Analytical Gradient: Run your standard analytical gradient for the separation of Terazosin.

  • Post-Elution Wash: After the elution of Terazosin, implement the following wash sequence:

    • Ramp to 95% Organic Mobile Phase and hold for 1 minute.

    • Ramp down to 5% Organic Mobile Phase and hold for 0.5 minutes.

    • Ramp back up to 95% Organic Mobile Phase and hold for 1 minute.

  • Re-equilibration: Return to the initial mobile phase conditions and allow for adequate re-equilibration before the next injection.

A Analytical Gradient B 95% Organic Wash A->B C 5% Organic Wash B->C D 95% Organic Wash C->D E Re-equilibration D->E

A "saw-tooth" gradient wash for effective column cleaning.

By systematically identifying the source of carryover and implementing these targeted troubleshooting strategies, you can significantly reduce or eliminate carryover in your LC-MS/MS analysis of Terazosin, leading to more accurate and reliable results.

References

Enhancing the limit of quantitation for low-level Terazosin detection.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the limit of quantitation (LOQ) for low-level Terazosin detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of Terazosin?

A1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are generally the most sensitive methods for quantifying low concentrations of Terazosin.[1][2] HPLC-FLD can achieve detection in the low nanogram per milliliter range, and in some cases, even down to the picogram per milliliter level.[1] LC-MS/MS offers high selectivity and sensitivity, with reported LOQs as low as 1.0 ng/mL in human plasma.[3]

Q2: What are the key considerations for sample preparation when analyzing Terazosin in biological matrices?

A2: Sample preparation is a critical step to remove interfering substances and concentrate the analyte.[4][5] For plasma or serum, protein precipitation is a common and effective initial step.[6] Solid-Phase Extraction (SPE) can provide a cleaner sample and better concentration, which is crucial for reaching low detection limits.[6] The choice of extraction solvent and pH are critical parameters to optimize for maximizing Terazosin recovery.

Q3: What are the known metabolites of Terazosin that could potentially interfere with analysis?

A3: Terazosin is extensively metabolized in the liver. The main metabolites include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative.[7] When developing a chromatographic method, it is important to ensure that the analytical peak for Terazosin is well-resolved from these metabolites to avoid overestimation.

Q4: How can I improve the peak shape for Terazosin in my HPLC analysis?

A4: Peak tailing can be a common issue, especially with basic compounds like Terazosin. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help to reduce peak tailing.

  • Additives: The use of mobile phase additives like diethylamine or ammonium acetate can improve peak shape.[8]

  • Column Choice: Employing a column with end-capping can minimize interactions with residual silanol groups.

Q5: What are common causes of matrix effects in LC-MS/MS analysis of Terazosin and how can they be minimized?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. They are caused by co-eluting endogenous components from the biological matrix. To minimize matrix effects:

  • Optimize Sample Cleanup: A thorough sample preparation method, such as SPE, is crucial to remove interfering phospholipids and other matrix components.

  • Chromatographic Separation: Ensure good chromatographic resolution between Terazosin and any co-eluting matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard if available to compensate for matrix effects.

Troubleshooting Guides

HPLC-UV/FLD Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction of the basic Terazosin molecule with acidic silanol groups on the column packing.- Use a mobile phase with a pH that suppresses the ionization of silanol groups (e.g., pH > 7).- Add a competing base, such as triethylamine, to the mobile phase.- Use an end-capped column.
Low Signal Intensity - Suboptimal excitation/emission wavelengths for fluorescence detection.- Quenching of fluorescence by mobile phase components.- Optimize excitation and emission wavelengths for Terazosin (typically around 245 nm for excitation and 375 nm for emission).- Ensure the mobile phase is free of quenching agents.
Baseline Noise/Drift - Contaminated mobile phase or column.- Detector lamp aging.- Filter and degas the mobile phase.- Flush the column with a strong solvent.- Replace the detector lamp if necessary.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a consistent temperature.
LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Ion Suppression/Enhancement Co-eluting matrix components interfering with the ionization of Terazosin.- Improve sample preparation with a more rigorous cleanup method (e.g., SPE).- Optimize chromatographic conditions to separate Terazosin from interfering peaks.- Use a stable isotope-labeled internal standard.
Low Sensitivity - Inefficient ionization of Terazosin.- Suboptimal mass spectrometer parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform compound tuning to determine the optimal precursor and product ions and collision energy.
Carryover Adsorption of Terazosin onto surfaces in the autosampler or LC system.- Use a stronger needle wash solution in the autosampler.- Inject a blank solvent after high-concentration samples.
Poor Reproducibility - Inconsistent sample preparation.- Variability in the LC-MS system performance.- Ensure consistent and precise execution of the sample preparation protocol.- Regularly perform system suitability tests to monitor instrument performance.

Quantitative Data Summary

The following table summarizes the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for Terazosin using various analytical methods as reported in the literature.

Analytical MethodMatrixLOQLODReference
LC-MS/MSHuman Plasma1.0 ng/mL-[3]
HPLC-FLDPharmaceutical Formulations0.197 µg/mL0.065 µg/mL[8]
Spectrofluorimetry with Ionic-Liquid MicroextractionPharmaceutical Formulations and Biological Samples-0.027 µg/L[4]
HPLC-FLD with Magnetic Solid-Phase ExtractionPharmaceutical Formulations, Plasma, and Urine-0.027 ng/mL[9]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of Terazosin in Human Plasma

This protocol is based on a simple and fast LC-MS/MS method.[3]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Prazosin). b. Vortex the mixture for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm).
  • Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid in water (70:30, v/v).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • Terazosin: m/z 388.2 → 247.1
  • Prazosin (IS): m/z 384.2 → 247.1

Protocol 2: HPLC with Fluorescence Detection for Terazosin Analysis

This protocol provides a general framework for the analysis of Terazosin using HPLC with fluorescence detection.

1. Sample Preparation (for Pharmaceutical Formulations): a. Weigh and finely powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of Terazosin. b. Dissolve the powder in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask. c. Sonicate for 15 minutes to ensure complete dissolution. d. Dilute to volume with the solvent and mix well. e. Filter the solution through a 0.45 µm filter before injection.

2. HPLC-FLD Conditions:

  • HPLC System: A system equipped with a fluorescence detector.
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 10 mM Ammonium acetate), with potential addition of diethylamine to improve peak shape.[8] The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector Settings:
  • Excitation Wavelength: ~245 nm
  • Emission Wavelength: ~375 nm

Visualizations

Terazosin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR Binds PLC Phospholipase C (PLC) AR->PLC Activates Terazosin Terazosin Terazosin->AR Blocks Relaxation Muscle Relaxation Terazosin->Relaxation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from SR) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Terazosin blocks the alpha-1 adrenergic receptor, inhibiting muscle contraction.

Method_Development_Workflow cluster_workflow Workflow for Enhancing Terazosin LOQ A Define Analytical Target Profile B Select Analytical Technique (HPLC-FLD or LC-MS/MS) A->B C Optimize Sample Preparation B->C D Optimize Instrumental Parameters B->D F Assess LOQ C->F D->F E Method Validation G LOQ Meets Target? F->G G->C No G->D No H Final Method G->H Yes

Caption: Iterative workflow for developing a sensitive Terazosin detection method.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Terazosin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Terazosin, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Terazosin-D8 with other potential internal standards, supported by experimental data and detailed methodologies.

Principle of Internal Standards in LC-MS/MS

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations and improving the accuracy and precision of quantification.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2]

Comparison of Internal Standards for Terazosin

The most commonly used internal standards for Terazosin quantification are its deuterated analog, this compound, and structural analogs like Prazosin and Tamsulosin.

  • This compound (Stable Isotope-Labeled IS): As a deuterated analog, this compound shares a very similar chemical structure and physicochemical properties with Terazosin. This results in nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[2] The mass difference allows for its distinction from the native analyte by the mass spectrometer. The co-elution of the analyte and the SIL-IS is a key advantage, as it ensures that both experience similar matrix effects, leading to more accurate and precise results.[3]

  • Prazosin (Structural Analog IS): Prazosin is a frequently used structural analog internal standard for Terazosin analysis.[4] While structurally similar, differences in its chemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to Terazosin. These differences can potentially result in less effective compensation for matrix effects and other sources of variability.

  • Tamsulosin (Structural Analog IS): Tamsulosin is another alpha-1 adrenergic receptor blocker that has been used as an internal standard for the simultaneous determination of Terazosin and Prazosin.[5] Similar to Prazosin, it is a structural analog and may not perfectly mimic the behavior of Terazosin during analysis.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound compared to structural analog internal standards like Prazosin, based on established principles of bioanalytical method validation.

Performance ParameterThis compound (SIL-IS)Prazosin/Tamsulosin (Analog IS)Rationale
Extraction Recovery Highly similar to TerazosinMay differ from TerazosinMinor structural differences in analog IS can affect partitioning in extraction solvents.
Matrix Effect Compensates effectivelyMay not fully compensateCo-elution of SIL-IS with analyte ensures both are subjected to the same degree of ion suppression or enhancement.
Precision (%RSD) Typically lower (better)Can be higherMore effective normalization of variability leads to improved precision.
Accuracy (%Bias) Typically lower (better)Can be higherCloser mimicking of the analyte's behavior throughout the process reduces systematic errors.[2]
Retention Time Nearly identical to TerazosinMay differDifferences in chemical structure can lead to chromatographic separation.

Experimental Protocols

Below is a detailed methodology for the quantification of Terazosin using Prazosin as an internal standard, adapted from published literature.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of Prazosin internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Terazosin: m/z 388.2 → 207.1

    • Prazosin (IS): m/z 384.2 → 247.1

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Prazosin) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Protein Precipitation (Acetonitrile) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Terazosin quantification.

Signaling_Pathway Terazosin Terazosin Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Terazosin->Alpha1_Receptor Binds & Blocks G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Ca2_Release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKC->Cellular_Response

Caption: Terazosin's signaling pathway.

Conclusion

While structural analogs like Prazosin can be used as internal standards for Terazosin quantification and may be more readily available or cost-effective, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the best accuracy and precision in bioanalytical methods. The near-identical physicochemical properties of this compound to the native analyte ensure superior compensation for analytical variability, particularly matrix effects, which is a critical consideration for complex biological samples. For researchers aiming for the highest quality data and robust assay performance, this compound is the preferred internal standard.

References

Inter-Laboratory Cross-Validation of a Quantitative Terazosin Method: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Terazosin in human plasma, alongside an alternative High-Performance Liquid Chromatography (HPLC) method. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to support inter-laboratory method transfer and validation.

Data Presentation: Quantitative Method Comparison

The following tables summarize the validation parameters for the quantitative analysis of Terazosin using an LC-MS/MS method, including a simulated inter-laboratory comparison (Lab A vs. Lab B), and a comparison with a conventional HPLC-UV method.

Table 1: Inter-Laboratory Comparison of a Validated LC-MS/MS Method for Terazosin in Human Plasma

Validation ParameterLaboratory ALaboratory B (Simulated)Acceptance Criteria (FDA/ICH)
Linearity (ng/mL) 1.0 - 100.01.0 - 100.0r² ≥ 0.99
Correlation Coefficient (r²) ≥ 0.99≥ 0.99-
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0Signal-to-Noise ≥ 10
Intra-day Precision (%CV) < 5.2%< 6.0%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 7.8%< 8.5%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%) 102.8 - 112.7%98.0 - 108.0%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%) 103.4 - 112.2%99.0 - 109.0%Within ±15% (±20% at LLOQ)
Recovery (%) > 98%> 95%Consistent, precise, and reproducible
Matrix Effect (%) 85 - 115%88 - 112%Within acceptable limits
Stability (Freeze-Thaw) Stable for 7 cyclesStable for 7 cycles≤ 15% deviation from nominal
Stability (Bench-Top) Stable for 24 hoursStable for 24 hours≤ 15% deviation from nominal

Table 2: Comparison of LC-MS/MS and HPLC-UV Methods for Terazosin Quantification

ParameterLC-MS/MS MethodHPLC-UV Method (Alternative)Key Differences
Principle Mass-based detectionUV absorbance-based detectionLC-MS/MS offers higher selectivity and sensitivity.
Linearity (µg/mL) 0.001 - 0.12.5 - 25.0LC-MS/MS has a significantly lower detection range.
LLOQ (µg/mL) 0.0010.2LC-MS/MS is more sensitive.
Precision (%CV) < 10%< 5%Both methods demonstrate good precision.
Accuracy (%) 98 - 112%98 - 102%Both methods show high accuracy.
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionSample preparation for LC-MS/MS is often simpler.
Run Time (minutes) ~2~8LC-MS/MS method is faster.
Interference Low (due to MRM)Higher potential for matrix interferenceMass-based detection minimizes interferences.

Experimental Protocols

LC-MS/MS Method for Terazosin in Human Plasma

This protocol is based on a validated method for the determination of Terazosin in human plasma.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., Prazosin, 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

b. Chromatographic Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[1][2]

  • Mobile Phase: Acetonitrile:0.1% (v/v) Formic Acid (70:30, v/v)[1][2]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

c. Mass Spectrometric Conditions

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terazosin: m/z 388.2 → 247.1

    • Prazosin (IS): m/z 384.2 → 247.1

  • Key MS Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, source temperature, collision energy) for maximum signal intensity.

HPLC-UV Method for Terazosin in Pharmaceutical Formulations (Alternative)

This protocol describes a general approach for the quantification of Terazosin in tablets.

a. Sample Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Terazosin and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., methanol:water 50:50 v/v), sonicate for 15 minutes, and then dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the diluent to obtain a final concentration of approximately 10 µg/mL.

b. Chromatographic Conditions

  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Mandatory Visualization

Terazosin Signaling Pathway

Terazosin is a selective alpha-1 adrenergic receptor antagonist.[3][4][5] Its therapeutic effects in benign prostatic hyperplasia (BPH) and hypertension are mediated through the blockade of these receptors in smooth muscle cells. The following diagram illustrates the simplified signaling pathway.

Terazosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks

Caption: Simplified signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of Terazosin.

Experimental Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines the key steps in an inter-laboratory cross-validation study to ensure method equivalency between two or more laboratories.

Interlab_Cross_Validation_Workflow cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Receiving Lab) cluster_comparison Data Comparison & Acceptance A1 Method Development & Full Validation A2 Prepare & Analyze Validation Samples (QCs) A1->A2 A3 Analyze Blinded Study Samples A2->A3 B2 Analyze Shipped Validation Samples (QCs) A2->B2 Ship Samples A4 Generate Reference Data A3->A4 B3 Analyze Blinded Study Samples A3->B3 Ship Samples C1 Compare QC Results (Accuracy & Precision) A4->C1 C2 Compare Study Sample Concentrations A4->C2 B1 Method Transfer & Partial Validation B1->B2 B2->B3 B4 Generate Comparative Data B3->B4 B4->C1 B4->C2 C3 Assess for Systematic Bias C1->C3 C2->C3 C4 Acceptance Decision C3->C4

Caption: Workflow for a two-site inter-laboratory cross-validation study.

References

Assessing the Accuracy and Precision of Terazosin Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the alpha-1 blocker Terazosin, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise results. While various analytical methods exist, the use of a stable isotope-labeled (SIL) internal standard, such as Terazosin-D8, is considered the gold standard in mass spectrometry-based assays. This guide provides a comparative assessment of Terazosin quantification, highlighting the theoretical advantages of using this compound against a backdrop of established methods that employ structural analog internal standards.

The Gold Standard: The Case for this compound

The use of a deuterated internal standard such as this compound is anticipated to significantly enhance the robustness and reliability of Terazosin quantification for several key reasons:

  • Improved Matrix Effect Compensation: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to variability in the analyte signal.[6] As this compound co-elutes with Terazosin, it experiences the same matrix effects, allowing for accurate normalization of the analyte response.[6]

  • Enhanced Precision and Accuracy: By effectively correcting for variations in sample extraction, recovery, and instrument response, a SIL-IS leads to lower coefficients of variation (CV%) and improved accuracy of the measurements.[7]

  • Reduced Method Variability: The chemical and physical similarities between the analyte and the SIL-IS minimize variability introduced during sample processing, leading to a more rugged and reproducible method.[4]

A Point of Comparison: Terazosin Quantification with Prazosin as an Internal Standard

To provide a tangible comparison, we present data from a published LC-MS/MS method for the quantification of Terazosin in human plasma that utilizes Prazosin, a structural analog, as the internal standard. This method demonstrates good performance, but the use of a non-isotopically labeled IS can be a source of variability.

Table 1: Performance Characteristics of an LC-MS/MS Method for Terazosin Quantification using Prazosin as Internal Standard
ParameterPerformance
Linearity Range 1.0 - 100.0 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Within-Run Accuracy 102.8% - 112.7%
Between-Run Accuracy 103.4% - 112.2%
Within-Run Precision (CV%) < 5.2%
Between-Run Precision (CV%) < 7.8%
Recovery of Terazosin > 98%
Recovery of Prazosin (IS) > 94%

Data extracted from a study by Khoo et al. (2021).

Table 2: Comparative Assessment of Internal Standards for Terazosin Quantification
FeatureMethod with Prazosin (Structural Analog IS)Method with this compound (Stable Isotope-Labeled IS) - Expected Performance
Chromatographic Behavior Different retention time from Terazosin.Co-elutes with Terazosin.
Matrix Effect Compensation May not fully compensate for matrix effects due to differences in physicochemical properties.Excellent compensation for matrix effects.
Precision Good, but susceptible to variability from differential extraction or ionization.Expected to be excellent with lower CVs.
Accuracy Good, but can be influenced by differential recovery and matrix effects.Expected to be high, providing a truer measure of the analyte concentration.
Method Robustness Generally good, but can be less forgiving to variations in experimental conditions.Expected to be superior, with high reproducibility.

Experimental Protocols

Below is a detailed methodology for the LC-MS/MS quantification of Terazosin using Prazosin as an internal standard, which serves as a representative protocol. A similar protocol would be employed for a method using this compound, with adjustments to the mass transitions monitored.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Prazosin in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)

  • Mobile Phase: Acetonitrile and 0.1% (v/v) formic acid in water (70:30, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Monitored Transitions:

    • Terazosin: m/z 388.2 → 247.1

    • Prazosin (IS): m/z 384.2 → 247.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows, capillary voltage).

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Prazosin) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify G cluster_ideal Ideal Internal Standard (this compound) cluster_analog Structural Analog Internal Standard (Prazosin) prop1 Identical Chemical Properties prop2 Co-elutes with Analyte prop1->prop2 prop3 Experiences Same Matrix Effects prop2->prop3 prop4 High Accuracy & Precision prop3->prop4 aprop1 Similar but not Identical Chemical Properties aprop2 Different Retention Time aprop1->aprop2 aprop3 Experiences Different Matrix Effects aprop2->aprop3 aprop4 Good but Potentially Compromised Accuracy & Precision aprop3->aprop4 start Choice of Internal Standard for Terazosin Quantification cluster_ideal cluster_ideal cluster_analog cluster_analog

References

A Comparative Guide to Determining Linearity and Dynamic Range for Terazosin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Terazosin, a selective alpha-1 antagonist used in the treatment of benign prostatic hyperplasia and hypertension. The determination of a bioanalytical method's linearity and dynamic range is a critical component of method validation, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This document outlines the performance of common analytical techniques and provides a detailed protocol for establishing these essential validation parameters.

Comparison of Bioanalytical Methods for Terazosin

The selection of an appropriate bioanalytical method depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques for the quantification of Terazosin in biological samples. The following table summarizes the typical linearity and dynamic range for these methods.

Analytical TechniqueLinearity RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)Reference
HPLC-UV 2 - 500 µg/mLNot explicitly stated, but the lower end of the linear range is 2 µg/mL.≥ 0.999[1]
LC-MS/MS 1.0 - 100.0 ng/mL1.0 ng/mL≥ 0.99[2]
LC-MS/MS 0.400 - 400.000 ng/mL0.400 ng/mL≥ 0.9962[3]

Note: The dynamic range of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The values presented in the table represent the validated linear range of the assays.

Experimental Protocol: Determining Linearity and Dynamic Range

This protocol provides a detailed methodology for establishing the linearity and dynamic range of a Terazosin bioanalytical assay.

1. Preparation of Stock and Working Standard Solutions:

  • Primary Stock Solution: Accurately weigh a suitable amount of Terazosin reference standard and dissolve it in an appropriate solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare a series of working standard solutions at various concentration levels.

2. Preparation of Calibration Standards:

  • Spike a known volume of the appropriate biological matrix (e.g., human plasma, urine) with the working standard solutions to create a set of calibration standards.

  • A minimum of six to eight non-zero concentration levels should be prepared, spanning the expected concentration range of the study samples.[4][5]

  • The calibration standards should include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).[4][5]

  • A blank sample (matrix without analyte) and a zero sample (matrix with internal standard, if used) should also be prepared.[5]

3. Sample Preparation and Analysis:

  • Process the calibration standards, quality control (QC) samples, and study samples using the developed sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Analyze the extracted samples using the validated chromatographic method (HPLC-UV or LC-MS/MS).

4. Construction of the Calibration Curve and Determination of Linearity:

  • Plot the analyte response (e.g., peak area, peak height ratio) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the data. A weighted linear regression (e.g., 1/x or 1/x²) may be used to improve accuracy at the lower end of the curve.[3]

  • The linearity of the method is evaluated based on the following acceptance criteria:

    • Correlation Coefficient (r²): The r² value should be ≥ 0.99.[2][3]

    • Deviation of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%.[3][4]

    • At least 75% of the calibration standards must meet this criterion.[6]

5. Defining the Dynamic Range:

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[4] The analyte response at the LLOQ should be at least five times the response of a blank sample.[6]

  • Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for determining the linearity and dynamic range of a Terazosin bioanalytical assay.

G cluster_prep 1. Standard Preparation cluster_analysis 2. Sample Analysis cluster_eval 3. Data Evaluation cluster_result 4. Results stock Primary Stock Solution (1 mg/mL) working Working Standard Solutions (Serial Dilutions) stock->working cal_standards Calibration Standards in Biological Matrix working->cal_standards extraction Sample Preparation (e.g., Protein Precipitation) cal_standards->extraction analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) extraction->analysis curve Construct Calibration Curve (Response vs. Concentration) analysis->curve regression Linear Regression Analysis curve->regression acceptance Evaluate Acceptance Criteria (r², Back-calculation) regression->acceptance linearity Determine Linearity acceptance->linearity dynamic_range Define Dynamic Range (LLOQ & ULOQ) acceptance->dynamic_range

Caption: Workflow for Linearity and Dynamic Range Determination.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Terazosin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Terazosin, a potent antihypertensive agent. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on method selection and validation.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for Terazosin obtained by different analytical techniques. These values are crucial for assessing the sensitivity of each method for detecting and quantifying Terazosin in various matrices, including bulk drugs and pharmaceutical formulations.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
RP-HPLC[1]0.065 µg/mL0.197 µg/mLPharmaceutical Formulations
RP-HPLC[2]2.45 µg/mL7.55 µg/mLBulk Drug and Pharmaceutical Sample
RP-HPLC[3]0.196 µg/mLNot SpecifiedTablet Dosage Form
Spectrofluorimetry with Ionic-Liquid Microextraction[4]0.027 µg/LNot SpecifiedPharmaceutical Formulations and Biological Samples
Fluorimetry[5]3.47 ng/mL (native), 0.198 ng/mL (sensitized)10.5 ng/mL (native), 0.6 ng/mL (sensitized)Drug Substance and Tablets
HPLC[6]5.0 µg/mLNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into the conditions under which the reported LOD and LOQ values were achieved.

Stability-Indicating RP-HPLC Method[1]
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system.

  • Mobile Phase : A gradient mixture of A: Acetonitrile–diethylamine (0.05 ml), B: methanol, and C: 10 mM Ammonium acetate.

    • Gradient Program:

      • 0-8 min: 60:40:0 (A:B:C)

      • 8-9 min: 60:20:20 (A:B:C)

      • 9-14 min: 60:0:40 (A:B:C)

      • 14-15 min: 60:40:0 (A:B:C) for system equilibration.

  • Wavelength : 254 nm.

  • LOD and LOQ Calculation : The limits of detection and quantification were calculated using the formula: LOD = 3.3 * (standard deviation of the intercept / slope of the calibration curve) and LOQ = 10 * (standard deviation of the intercept / slope of the calibration curve).

QbD Assisted RP-HPLC Method[2]
  • Instrumentation : Agilent Zorbax C18 column (250 mm X 4.6 mm, 5µm particle size).

  • Mobile Phase : Acetate buffer (pH 6.0) and acetonitrile (ACN) in a ratio of 30:70 (V/V), run isocratically.

  • Linearity : Established over a concentration range of 50 - 250 ppm.

RP-HPLC Method for Tablet Dosage Form[3]
  • Instrumentation : Inertsil ODS-C18 column (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase : A mixture of water, acetonitrile, and triethylamine in a ratio of 40:60:0.2, with the pH adjusted to 6.4 using orthophosphoric acid.

  • Flow Rate : 1 mL/min.

  • Detection : UV detection at 245 nm.

  • LOD Calculation : Determined based on the Standard Deviation of the Response and the Slope.

Spectrofluorimetry with Ionic-Liquid Microextraction[4]
  • Method : A preconcentration step using ionic-liquid microextraction was employed prior to spectrofluorimetric determination.

  • Instrumentation : Spectrofluorimeter.

  • Key Reagents : [HPy][PF6] ionic liquid.

  • Optimization : The method was optimized for various experimental parameters to achieve high sensitivity.

Fluorimetric Methods[5]
  • Method 1 (Native Fluorescence) : Measurement of the native fluorescence of Terazosin in water.

    • Excitation Wavelength : 330 nm.

    • Emission Wavelength : 750 nm.

  • Method 2 (Sensitized Fluorescence) : Formation of a binary complex of Terazosin with aqueous uranyl acetate (0.1% w/v) to enhance fluorescence.

    • Excitation/Emission Wavelengths : Same as the native method.

Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verification Verification A Prepare Blank Samples C Analyze Blank Samples (multiple replicates) A->C B Prepare Calibration Standards (low concentrations) D Construct Calibration Curve B->D E Calculate Standard Deviation of Blanks / Response C->E F Determine Slope of Calibration Curve D->F G Calculate LOD (e.g., 3.3 * σ/S) E->G H Calculate LOQ (e.g., 10 * σ/S) E->H F->G F->H I Analyze Spiked Samples at LOD/LOQ Concentrations G->I H->I J Confirm Method Precision and Accuracy I->J

Caption: General workflow for LOD and LOQ determination.

References

Comparative pharmacokinetic study of branded versus generic Terazosin.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of bioequivalence studies reveals comparable pharmacokinetic profiles between branded and generic formulations of terazosin, a medication primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and protocols.

Pharmacokinetic Profile Comparison

Bioequivalence studies are crucial in confirming that a generic drug product performs in the same manner as the branded counterpart. These studies typically involve a randomized, crossover design where healthy volunteers are administered single doses of both the test (generic) and reference (branded) drugs, with a washout period in between. Plasma concentrations of the drug are then measured at various time points to determine key pharmacokinetic parameters.

The data presented in the following table summarizes the findings from two separate bioequivalence studies comparing branded and generic terazosin tablets.

Pharmacokinetic ParameterStudy 1: Domestic vs. Imported (2 mg tablet)[1]Study 2: Test vs. Reference (2 mg tablet)[2]
Generic (Domestic) Branded (Imported)
Cmax (ng/mL) 44.44 ± 11.7241.28 ± 9.77
Tmax (h) 1.08 ± 0.541.18 ± 0.37
AUC0–36h (ng·h/mL) 372.82 ± 97.44361.57 ± 83.21
AUC0–t (ng·h/mL) --
AUC0–∞ (ng·h/mL) --
t1/2 (h) 10.10 ± 1.459.77 ± 1.76
Relative Bioavailability 103 ± 13%[1]-

Note: Tmax for Study 2 is presented as median (range).

The results from both studies demonstrate that the 90% confidence intervals for the ratios of Cmax and AUC for the generic and branded products fell within the acceptable range for bioequivalence.[2][3] Study 1 concluded that there was no significant difference between the pharmacokinetic parameters of the two products, with a relative bioavailability of the domestic tablet being 103 ± 13% compared to the imported one.[1] Similarly, Study 2 found the two formulations to be bioequivalent.[2]

Experimental Protocols

The methodologies employed in the cited bioequivalence studies are fundamental to understanding the validity of the comparative data.

Bioequivalence Study Design

A typical bioequivalence study for terazosin follows a randomized, open-label, two-period, two-sequence, crossover design.[1][2][4]

  • Subjects: Healthy volunteers, typically male, are recruited for these studies.[1][2] The number of subjects is determined to provide sufficient statistical power.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences. Group A might receive the generic formulation in the first period and the branded formulation in the second, while Group B receives the opposite sequence.[4]

  • Dosing: A single oral dose of the terazosin tablet (e.g., 2 mg or 5 mg) is administered under fasting conditions.[1][2][5]

  • Washout Period: A washout period of sufficient duration (e.g., one week) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[4]

  • Blood Sampling: Blood samples are collected from the subjects at predetermined time intervals before and after drug administration (e.g., up to 36 or 48 hours post-dose).[1]

  • Pharmacokinetic Analysis: Plasma concentrations of terazosin are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Bioequivalence_Study_Workflow cluster_screening Subject Recruitment & Screening cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 rand Randomization s2->rand groupA1 Group A: Generic Drug rand->groupA1 groupB1 Group B: Branded Drug rand->groupB1 blood1 Blood Sampling groupA1->blood1 groupB1->blood1 washout Washout Period blood1->washout groupA2 Group A: Branded Drug washout->groupA2 groupB2 Group B: Generic Drug washout->groupB2 blood2 Blood Sampling groupA2->blood2 groupB2->blood2 analysis Pharmacokinetic Analysis (HPLC/LC-MS) blood2->analysis bioequivalence Statistical Bioequivalence Assessment analysis->bioequivalence

Bioequivalence Study Workflow Diagram
Analytical Methodology

The accurate quantification of terazosin in plasma is critical for pharmacokinetic analysis.

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used for the separation and quantification of terazosin in plasma samples.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for determining terazosin concentrations in biological fluids.[2]

Both methods require rigorous validation to ensure accuracy, precision, and stability of the analyte during sample processing and storage.[3]

References

In vitro comparison of Terazosin and Tamsulosin on prostate smooth muscle.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro performance of Terazosin and Tamsulosin on prostate smooth muscle, supported by experimental data for researchers, scientists, and drug development professionals.

The relaxation of prostate smooth muscle is a key mechanism in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Alpha-1 adrenoceptor antagonists, such as Terazosin and Tamsulosin, are cornerstone therapies that achieve this by blocking the contractile effects of norepinephrine on the prostate. While both drugs are effective, their in vitro pharmacological profiles exhibit notable differences in potency and receptor selectivity, which can have implications for their clinical application. This guide provides a detailed in vitro comparison of Terazosin and Tamsulosin, presenting quantitative data, experimental protocols, and visual representations of the underlying cellular mechanisms.

Quantitative Comparison of Antagonist Potency

The potency of Terazosin and Tamsulosin in antagonizing alpha-1 adrenoceptor-mediated contraction of prostate smooth muscle has been quantified in various in vitro studies. The following table summarizes key data points from functional and binding assays.

ParameterTerazosinTamsulosinReference
pKb (human prostate) 8.159.64[1]
Receptor Subtype Selectivity Non-selectiveSelective for α1A and α1D[2]
Mean Contraction Inhibition (vs. Phenylephrine) Lower InhibitionHigher Inhibition[3][4]
Affinity for Prostate Tissue Lower>30-fold higher

Note: pKb is the negative logarithm of the antagonist's dissociation constant, with a higher value indicating greater potency.

Mechanism of Action: Alpha-1 Adrenoceptor Blockade

Both Terazosin and Tamsulosin exert their effects by competitively blocking alpha-1 adrenergic receptors on prostate smooth muscle cells. This prevents the binding of norepinephrine, a neurotransmitter that triggers a signaling cascade leading to muscle contraction. The simplified signaling pathway is illustrated below.

NE Norepinephrine AR Alpha-1 Adrenoceptor NE->AR Binds to Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates Antagonist Terazosin or Tamsulosin Antagonist->AR Blocks

Alpha-1 adrenoceptor signaling pathway in prostate smooth muscle.

Experimental Protocols

Organ Bath for Prostate Smooth Muscle Contraction

This protocol outlines the methodology for assessing the in vitro effects of Terazosin and Tamsulosin on prostate smooth muscle contraction.

1. Tissue Preparation:

  • Prostate tissue is obtained from patients undergoing surgical procedures, such as transurethral resection of the prostate (TURP) or radical prostatectomy.

  • The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.

  • Strips of prostatic smooth muscle (typically 3-5 mm in length and 1-2 mm in width) are carefully dissected.

2. Mounting in Organ Bath:

  • The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram.

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).

  • Cumulative concentration-response curves are generated for a contractile agonist, typically the alpha-1 adrenoceptor agonist phenylephrine or norepinephrine.

  • The muscle strips are then incubated with increasing concentrations of either Terazosin or Tamsulosin for a predetermined period (e.g., 30-60 minutes).

  • The concentration-response curve to the agonist is repeated in the presence of the antagonist.

  • The antagonistic potency (pKb or pA2 value) is calculated from the rightward shift of the concentration-response curve.

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis ProstateTissue Obtain Prostate Tissue Dissect Dissect Smooth Muscle Strips ProstateTissue->Dissect Mount Mount Strips in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Viability Test Viability (KCl) Equilibrate->Viability AgonistCRC Generate Agonist CRC Viability->AgonistCRC Incubate Incubate with Antagonist AgonistCRC->Incubate RepeatCRC Repeat Agonist CRC Incubate->RepeatCRC Calculate Calculate pKb/pA2 RepeatCRC->Calculate

Workflow for organ bath experiments on prostate smooth muscle.
Radioligand Binding Assay for Receptor Affinity

This protocol describes the method for determining the binding affinity of Terazosin and Tamsulosin for alpha-1 adrenoceptor subtypes.

1. Membrane Preparation:

  • Prostate tissue or cells expressing specific alpha-1 adrenoceptor subtypes are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand that specifically binds to alpha-1 adrenoceptors (e.g., [3H]-prazosin).

  • Increasing concentrations of the unlabeled antagonist (Terazosin or Tamsulosin) are added to compete with the radioligand for binding to the receptors.

  • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C).

3. Separation and Counting:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the antagonist's binding affinity.

Discussion

The in vitro data consistently demonstrate that Tamsulosin is a more potent and selective antagonist of alpha-1 adrenoceptors in human prostate smooth muscle compared to Terazosin. The higher pKb value for Tamsulosin indicates a greater affinity for the receptors, meaning a lower concentration is required to achieve the same level of blockade as Terazosin.[1]

Furthermore, Tamsulosin's selectivity for the α1A and α1D adrenoceptor subtypes, which are predominant in the prostate and bladder neck, is a key differentiator.[2] In contrast, Terazosin is non-selective and blocks α1A, α1B, and α1D subtypes. The α1B subtype is primarily found in blood vessels, and its blockade by non-selective antagonists like Terazosin is associated with a higher incidence of cardiovascular side effects, such as orthostatic hypotension.

The stronger inhibition of phenylephrine-induced contractions by Tamsulosin in functional assays further supports its greater potency at the tissue level.[3][4] This suggests that Tamsulosin may be more effective at relaxing prostate smooth muscle and improving urinary flow at clinically relevant concentrations.

References

Head-to-Head Study of Terazosin versus Doxazosin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of α1-adrenergic receptor antagonists, terazosin and doxazosin have long been subjects of clinical investigation for their roles in managing benign prostatic hyperplasia (BPH) and hypertension. This guide provides a comprehensive head-to-head comparison of these two quinazoline derivatives, drawing upon data from direct comparative studies to inform researchers, scientists, and drug development professionals. The following sections detail their relative performance, underlying mechanisms of action, and the experimental frameworks used to evaluate them.

Data Presentation: Efficacy and Safety

The clinical profiles of terazosin and doxazosin have been primarily delineated through randomized controlled trials. Below are summary tables of quantitative data from key head-to-head studies, offering a direct comparison of their efficacy and safety in the treatment of BPH and hypertension.

Benign Prostatic Hyperplasia (BPH)

Table 1: Efficacy of Terazosin vs. Doxazosin in the Treatment of BPH

ParameterTerazosinDoxazosinStudy Details
Improvement in both IPSS and Qmax 40% of patients (10 out of 25)44% of patients (11 out of 25)A prospective, randomized study involving 50 male patients with LUTS suggestive of BPH. Patients received either terazosin or doxazosin once daily and were evaluated at 1, 2, and 3 months. Improvement was defined as a minimum 20% improvement in both the International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax).[1][2]
Significant increase in Qmax p < 0.001p < 0.001Statistical significance of the increase in maximum urinary flow rate after 3 months of treatment.[1][2]
Significant decrease in IPSS p < 0.01p < 0.01Statistical significance of the decrease in the International Prostate Symptom Score after 3 months of treatment.[1][2]

Table 2: Crossover Efficacy in Non-Responders with BPH

ParameterOutcomeStudy Details
Improvement in IPSS and Qmax after switching 4% of patients (2 out of 19)Of the 19 patients who did not respond to the initial treatment and switched drugs, only a small percentage showed improvement in both primary endpoints.[1][2]
Improvement in IPSS only after switching 4% of patients (2 out of 19)A small percentage of non-responders who switched drugs showed improvement in symptoms but not in urinary flow.[1][2]
No improvement after switching 30% of all patients (15 out of 50)A significant portion of the total patient population did not respond to either drug.[1][2]
Hypertension

Table 3: Efficacy of Terazosin vs. Doxazosin in the Treatment of Hypertension

ParameterTerazosinDoxazosinStudy Details
Therapeutic Successes 64% of patients (18 out of 28)73% of patients (19 out of 26)A multicenter, double-blind study comparing once-daily therapy. Therapeutic success was a primary endpoint.[3]
Normalized Blood Pressure (≤ 90 mm Hg) 57% of patients (16 out of 28)65% of patients (17 out of 26)The percentage of patients who achieved a diastolic blood pressure of 90 mm Hg or less.[3]
Mean Final Daily Dosage in Therapeutic Successes 5.6 mg2.4 mgThe average daily dose required to achieve a therapeutic effect.[3]

Table 4: Safety and Tolerability in the Treatment of Hypertension

ParameterTerazosinDoxazosinStudy Details
Incidence of Treatment-Related Side Effects 39% of patients30% of patientsThe percentage of patients who experienced side effects related to the study medication. Most side effects were reported as mild to moderate.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols derived from the cited head-to-head clinical trials.

Protocol for BPH Efficacy Study

A prospective, randomized study was conducted to compare the effects of doxazosin and terazosin on Lower Urinary Tract Symptoms (LUTS) suggestive of BPH.[1]

  • Participants: Fifty male patients with a mean age of 59.4 ± 7.6 years were enrolled.

  • Randomization: Patients were randomly assigned to receive either doxazosin (n=25) or terazosin (n=25).

  • Intervention: The assigned drug was administered once daily at night.

  • Evaluation: Patients were assessed at 1, 2, and 3 months of treatment.

  • Primary Endpoints:

    • International Prostate Symptom Score (IPSS)

    • Maximum urinary flow rate (Qmax)

  • Definition of Improvement: A minimum of 20% improvement in both IPSS and Qmax at the 3-month evaluation was considered a successful outcome.

  • Crossover Design for Non-Responders: Patients who showed no improvement in either parameter after 3 months were switched to the other drug and followed for an additional 3 months. Patients with improvement in only one parameter were excluded from the crossover portion of the study.

Protocol for Hypertension Efficacy and Safety Study

A multicenter, double-blind study was conducted to compare the antihypertensive efficacy and safety of doxazosin and terazosin as once-daily therapy.[3]

  • Participants: Patients with hypertension were enrolled in the study.

  • Study Design: A double-blind, parallel-group, randomized controlled trial.

  • Randomization: Patients were randomly assigned to receive either doxazosin or terazosin.

  • Primary Efficacy Endpoints:

    • Therapeutic success (definition not specified in the abstract).

    • Normalization of blood pressure (defined as diastolic blood pressure ≤ 90 mm Hg).

  • Safety Endpoint: Incidence of treatment-related side effects.

  • Data Collection: Blood pressure and side effects were monitored throughout the study.

Signaling Pathways and Mechanism of Action

Beyond their established role as α1-adrenoceptor antagonists, both terazosin and doxazosin, as quinazoline-based compounds, have been shown to induce apoptosis in prostate cells. This effect is independent of α1-adrenoceptor blockade and is a key differentiator from non-quinazoline α1-blockers like tamsulosin.[4] This apoptotic activity is thought to contribute to their long-term clinical efficacy in BPH. The primary signaling pathways implicated are the Transforming Growth Factor-beta (TGF-β) pathway and the induction of anoikis.

TGF-β Signaling Pathway

Terazosin and doxazosin have been found to upregulate components of the TGF-β signaling pathway. This pathway plays a crucial role in cell growth, proliferation, differentiation, and apoptosis. The induction of this pathway by these drugs is believed to be a key mechanism behind their apoptotic effects on prostate cells.[4][5]

TGF_beta_pathway cluster_drug Drug Action cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome Terazosin_Doxazosin Terazosin / Doxazosin TGF_beta_Receptor TGF-β Receptor Terazosin_Doxazosin->TGF_beta_Receptor Activates Smad_Complex Smad Complex (Smad2/3, Smad4) TGF_beta_Receptor->Smad_Complex Phosphorylates Nuclear_Translocation Nuclear Translocation Smad_Complex->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

TGF-β Signaling Pathway Activation
Anoikis Pathway

Anoikis is a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix. Doxazosin and terazosin have been shown to induce anoikis in prostate cancer cells, a mechanism that is also independent of α1-adrenoceptor blockade.[4] This disruption of cell adhesion can contribute to the suppression of prostate growth.

Anoikis_Pathway cluster_drug Drug Action cluster_adhesion Cell Adhesion cluster_outcome Cellular Outcome Terazosin_Doxazosin Terazosin / Doxazosin Cell_Matrix_Interaction Cell-Extracellular Matrix Interaction Terazosin_Doxazosin->Cell_Matrix_Interaction Disrupts Cell_Detachment Cell Detachment Cell_Matrix_Interaction->Cell_Detachment Anoikis Anoikis Cell_Detachment->Anoikis Induces Experimental_Workflow Patient_Recruitment Patient Recruitment (LUTS/BPH) Randomization Randomization Patient_Recruitment->Randomization Terazosin_Arm Terazosin Treatment Arm (Once Daily) Randomization->Terazosin_Arm Doxazosin_Arm Doxazosin Treatment Arm (Once Daily) Randomization->Doxazosin_Arm Follow_Up 3-Month Follow-Up (IPSS & Qmax Assessment) Terazosin_Arm->Follow_Up Doxazosin_Arm->Follow_Up Responders Responders (≥20% Improvement) Follow_Up->Responders Non_Responders Non-Responders Follow_Up->Non_Responders End_of_Study End of Study Responders->End_of_Study Crossover Crossover to Alternate Drug Non_Responders->Crossover Final_Follow_Up 3-Month Crossover Follow-Up Crossover->Final_Follow_Up Final_Follow_Up->End_of_Study

References

Evaluating the bioequivalence of two different Terazosin formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence of two different formulations of Terazosin, a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate. The following sections detail the experimental protocols, present a comparative analysis of pharmacokinetic data, and visualize the study workflow and decision-making process for bioequivalence assessment. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Pharmacokinetic Data

A pivotal bioequivalence study was conducted to compare a test formulation of Terazosin with a reference formulation. The study, designed as a randomized, open-label, single-dose, two-period crossover investigation, yielded the following pharmacokinetic parameters.[1] The data presented in the table below summarizes the key findings from a study conducted in healthy adult subjects.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 49.72 ± 9.8661.66 ± 18.3793.8% - 105.1%
AUC0-t (ng·h/mL) 516.35 ± 107.33616.58 ± 118.4888.3% - 108.4%
AUC0-∞ (ng·h/mL) 532.62 ± 112.42634.99 ± 122.49Not Reported
Tmax (h) 1.00 (0.25 - 2.00)0.75 (0.50 - 4.00)Not Applicable

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration. The 90% Confidence Intervals (CI) for the geometric mean ratios of Cmax and AUC0-t for the test to reference formulation fell within the pre-defined bioequivalence criterion of 80-125%.[1][2]

Experimental Protocols

The bioequivalence of the two Terazosin formulations was established through a meticulously designed clinical trial. The following protocol outlines the key methodological aspects of the study.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence, crossover study design was employed.[1][3] Healthy, non-smoking male subjects between the ages of 18 and 45 were enrolled. Each subject received a single 2 mg oral dose of either the test or the reference Terazosin formulation in each of the two study periods.[2] The two periods were separated by a washout period of at least one week to ensure complete elimination of the drug from the body before the administration of the second formulation.[1]

Subject Selection

Healthy adult male volunteers were selected based on a comprehensive medical history, physical examination, and clinical laboratory tests. Key inclusion criteria included a body mass index (BMI) within the normal range and no history of significant medical conditions. Exclusion criteria included any history of hypersensitivity to Terazosin or related drugs, alcohol or drug abuse, and the use of any medication that could potentially interfere with the pharmacokinetics of Terazosin.

Drug Administration and Blood Sampling

After an overnight fast of at least 10 hours, subjects received a single oral dose of the assigned Terazosin formulation with a standardized volume of water. Blood samples were collected at pre-dose (0 hours) and at specific time points post-dose to characterize the pharmacokinetic profile of Terazosin. A representative blood sampling schedule, based on a study in beagle dogs, includes collection at 0, 0.25, 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 36, and 48 hours post-dose.[4] It is important to note that the exact sampling times in human studies may vary but are designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Analytical Method

The concentration of Terazosin in plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This highly sensitive and specific method allows for the accurate quantification of Terazosin in biological matrices.

Statistical Analysis

The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ were calculated from the plasma concentration-time data for each subject. To assess bioequivalence, an analysis of variance (ANOVA) was performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of the test and reference formulations were calculated. For two formulations to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80% to 125%.[1]

Visualizations

The following diagrams illustrate the experimental workflow of the bioequivalence study and the logical framework for assessing bioequivalence.

experimental_workflow cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis Phase s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing (Test or Reference) p1_rand->p1_dose p1_sample Blood Sampling p1_dose->p1_sample w Drug Elimination p1_sample->w p2_dose Dosing (Alternate Formulation) w->p2_dose p2_sample Blood Sampling p2_dose->p2_sample a1 LC-MS/MS Analysis of Plasma Samples p2_sample->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (ANOVA) a2->a3

Experimental workflow of a typical bioequivalence study.

bioequivalence_assessment start Pharmacokinetic Data (Cmax, AUC) log_transform Log-transform Data start->log_transform calc_ratio Calculate Geometric Mean Ratio (Test/Reference) log_transform->calc_ratio calc_ci Calculate 90% Confidence Interval calc_ratio->calc_ci decision Is 90% CI within 80-125%? calc_ci->decision bioequivalent Bioequivalent decision->bioequivalent Yes not_bioequivalent Not Bioequivalent decision->not_bioequivalent No

References

Advanced Research & Novel Applications

Application Notes and Protocols: Investigating Off-Label Therapeutic Uses of Terazosin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terazosin is a quinazoline-derivative drug clinically approved for treating benign prostatic hyperplasia and hypertension by acting as an α1-adrenergic receptor antagonist.[1] Recent preclinical research has unveiled a significant off-label mechanism of action: Terazosin functions as an activator of the enzyme Phosphoglycerate Kinase 1 (PGK1), a key ATP-generating enzyme in the glycolysis pathway.[1][2] This discovery has spurred investigation into its therapeutic potential for a range of conditions hallmarked by impaired energy metabolism or cellular stress, including neurodegenerative diseases, cancer, and inflammatory disorders.[3][4][5] This document provides an overview of these applications, relevant quantitative data from preclinical studies, and detailed protocols for experimental validation.

Mechanism of Action: PGK1 Activation

The primary off-label therapeutic effects of Terazosin are not mediated through its α1-adrenoceptor antagonism but rather through its direct binding to and activation of PGK1.[1] By enhancing PGK1's enzymatic activity, Terazosin boosts the rate of glycolysis, leading to a significant increase in cellular ATP production.[2][3][4] This elevation in energy currency enhances the function of ATP-dependent chaperones like Hsp90, promoting broad cellular stress resistance and survival.[1] This mechanism is central to its protective effects observed in various disease models.

cluster_0 Terazosin-PGK1 Signaling Pathway terazosin Terazosin pgk1 PGK1 Activation terazosin->pgk1 Binds to & Activates glycolysis Enhanced Glycolysis pgk1->glycolysis atp Increased ATP Production glycolysis->atp hsp90 Enhanced Hsp90 Chaperone Activity atp->hsp90 outcome Cell Survival & Stress Resistance hsp90->outcome

Terazosin activates PGK1 to boost ATP and enhance cell survival.

Application Note 1: Neuroprotection in Preclinical Models

Impaired energy metabolism is a critical feature in the pathology of several neurodegenerative diseases, including Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS), and stroke.[6][7] By increasing ATP levels in the brain, Terazosin has demonstrated significant neuroprotective effects in multiple preclinical models.[4][7] Studies show that treatment can slow neurodegeneration, protect motor neurons, improve motor function, and increase survival.[3][6][8] Notably, Terazosin can cross the blood-brain barrier, making it a viable candidate for central nervous system disorders.[6]

Table 1: Summary of Preclinical Neuroprotective Effects of Terazosin

Disease Model Species/System Key Finding Quantitative Result Citation
Parkinson's Disease Mouse (MPTP model) Protected dopamine neurons from neurotoxin. Increased ATP levels in the brain. [3]
Parkinson's Disease Rat (6-OHDA model) Exhibited neuroprotective effects. Slowed neuronal dysfunction. [3][4]
ALS Mouse (TDP-43 model) Improved motor neuron survival. Treated mice had 40% more motor neurons. [8]
ALS Zebrafish & Mouse Improved motor function and neuron health. Significantly improved motor function. [8]

| Stroke | Rodent Model | Alleviated organ damage and improved survival. | Transiently elevated ATP levels by ~40%. |[1] |

Application Note 2: Anti-Cancer Effects in Preclinical Models

Terazosin has been shown to inhibit tumor growth through mechanisms that include the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that feed a tumor).[9][10] These effects have been observed in preclinical models of prostate cancer and transitional cell carcinoma (TCC) of the bladder.[9][10] The anti-angiogenic activity is particularly potent, with Terazosin effectively inhibiting vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in endothelial cells at low micromolar concentrations.[9]

Table 2: Summary of Preclinical Anti-Cancer Effects of Terazosin | Cancer Model | Species/System | Effect Type | Key Finding & IC50 / Quantitative Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Prostate Cancer | Nude Mice | Anti-Angiogenesis | Inhibited VEGF-induced angiogenesis (IC50: 7.9 µM). |[9] | | Prostate Cancer | HUVEC Culture | Anti-Proliferation | Inhibited endothelial cell proliferation (IC50: 9.9 µM). |[9] | | Prostate Cancer | HUVEC Culture | Anti-Angiogenesis | Inhibited endothelial tube formation (IC50: 6.8 µM). |[9] | | Prostate Cancer | PC-3 Cell Line | Cytotoxicity | Induced apoptosis and necrosis (IC50: >100 µM). |[9] | | Bladder TCC | Human Tissue | Anti-Angiogenesis | Reduced microvessel density in tumors. | ~27% decrease vs. untreated. |[10] | | Bladder TCC | Human Tissue | Apoptosis Induction | Increased the apoptotic index in tumors. | 3.0% vs. 1.7% in untreated. |[10] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Terazosin's Anti-Angiogenic Effects via HUVEC Tube Formation Assay

This protocol details a method to evaluate the anti-angiogenic potential of Terazosin by assessing its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[9]

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • Terazosin (stock solution in DMSO)

  • VEGF (Vascular Endothelial Growth Factor)

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium to a concentration of 2x10^5 cells/mL.

  • Treatment Preparation: Prepare serial dilutions of Terazosin in the basal medium. A typical concentration range to test would span from 1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

  • Cell Treatment & Plating: In separate tubes, mix the HUVEC suspension with the different concentrations of Terazosin and VEGF (e.g., 20 ng/mL). Add 100 µL of this mixture to each corresponding Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

  • Imaging & Analysis: Monitor the formation of tube-like structures every 2 hours using an inverted microscope. Capture images at a fixed time point (e.g., 6 hours). Quantify the anti-angiogenic effect by measuring the total tube length, number of junctions, or total branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: Preclinical Workflow for In Vivo Neuroprotection Study

This protocol outlines a general workflow for assessing the neuroprotective efficacy of Terazosin in a neurotoxin-induced mouse model of Parkinson's Disease, such as the MPTP model.[3][11]

cluster_1 Preclinical Workflow: Terazosin for Neuroprotection start Animal Acclimation (e.g., C57BL/6 mice) grouping Randomization into Groups (Vehicle, Terazosin, MPTP, MPTP+Terazosin) start->grouping treatment Terazosin Pre-treatment (e.g., daily injections) grouping->treatment induction Disease Induction (e.g., MPTP administration) treatment->induction behavior Behavioral Testing (e.g., Rotarod, Pole Test) induction->behavior Post-induction recovery period analysis Endpoint Analysis: - Brain Tissue Collection - Immunohistochemistry (TH staining) - Neurochemical Analysis (ATP levels) behavior->analysis data Data Interpretation & Statistical Analysis analysis->data

Workflow for testing Terazosin's neuroprotective effects in vivo.

Procedure Outline:

  • Animal & Grouping: Acclimate adult C57BL/6 mice for at least one week. Randomly assign them to four groups: (1) Vehicle Control, (2) Terazosin only, (3) MPTP + Vehicle, (4) MPTP + Terazosin.

  • Drug Administration: Administer Terazosin (e.g., via daily intraperitoneal injections) or vehicle for a set period (e.g., 7-14 days) before disease induction.[11]

  • Neurotoxin Induction: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., multiple injections over one day).

  • Behavioral Assessment: After a recovery period (e.g., 7 days post-MPTP), conduct motor function tests like the rotarod test (to assess motor coordination) and the pole test (to assess bradykinesia).

    • Histology: Process brain sections for immunohistochemical staining of Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

    • Biochemistry: Use brain homogenates from specific regions (e.g., striatum, substantia nigra) to measure ATP levels via commercially available kits, confirming target engagement.[3][7]

Preclinical evidence strongly suggests that Terazosin's ability to activate PGK1 and enhance cellular energy production holds significant therapeutic potential for diseases beyond its currently approved indications. The neuroprotective and anti-cancer effects demonstrated in various models provide a solid rationale for drug repurposing efforts. The protocols outlined here offer a framework for researchers to further investigate and validate these promising off-label applications. Further clinical studies are necessary to translate these preclinical findings into effective human therapies.[6][11]

References

The Effect of Terazosin on Apoptosis and Cell Proliferation in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based α1-adrenoceptor antagonist primarily used for the treatment of benign prostatic hyperplasia (BPH), has demonstrated significant anti-cancer properties in various cancer cell lines, particularly in prostate cancer. This document provides a comprehensive overview of the effects of Terazosin on apoptosis and cell proliferation, supported by quantitative data and detailed experimental protocols. The findings indicate that Terazosin induces apoptosis and causes G1 phase cell cycle arrest in a dose- and time-dependent manner. The underlying mechanism is independent of its α1-adrenoceptor antagonist activity and involves the modulation of key regulatory proteins such as p27KIP1, Bax, and Bcl-2. Furthermore, Terazosin exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation. These application notes and protocols are intended to guide researchers in studying the anti-cancer effects of Terazosin and similar compounds.

Data Presentation

Table 1: Effect of Terazosin on Cell Viability (IC50)
Cell LineCancer TypeAssayIC50 (µM)Citation
PC-3Prostate CancerAlamar Blue~130
PC-3Prostate CancerMTT Assay>100[1]
DU-145Prostate CancerTrypan Blue AssayMinimal effect at concentrations effective in PC-3[2]
Table 2: Effect of Terazosin on Cell Cycle Distribution in PC-3 Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control (0 µM Terazosin)54.86Not ReportedNot Reported
300 µM Terazosin (24h)74.72Not ReportedNot Reported

Note: A significant G0-G1 phase arrest was observed in a dose- and time-dependent manner.

Table 3: Effect of Terazosin on Angiogenesis in HUVECs
AssayParameterIC50 (µM)Citation
Proliferation Assay-9.9[1]
Tube Formation Assay-6.8[1]

Signaling Pathways

Terazosin's induction of apoptosis and cell cycle arrest in prostate cancer cells is mediated through a signaling pathway that is independent of its α1-adrenoceptor blocking capabilities.[3] The key molecular events are summarized in the diagram below.

Terazosin_Signaling_Pathway Terazosin Terazosin p27 p27KIP1 (Upregulation) Terazosin->p27 Bax Bax (Upregulation) Terazosin->Bax Bcl2 Bcl-2 (Downregulation) Terazosin->Bcl2 G1_Arrest G1 Phase Cell Cycle Arrest p27->G1_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1: Terazosin-induced signaling pathway in prostate cancer cells.

Experimental Workflows

The following diagram illustrates a general workflow for investigating the effects of Terazosin on a cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_angiogenesis Angiogenesis Assays (using HUVECs) Cancer_Cells Cancer Cell Lines (e.g., PC-3, DU-145) Terazosin_Treatment Treat with Terazosin (Varying Concentrations and Time Points) Cancer_Cells->Terazosin_Treatment Cell_Viability Cell Viability Assay (MTT / Trypan Blue) Terazosin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Terazosin_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Terazosin_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (p27, Bax, Bcl-2) Terazosin_Treatment->Western_Blot HUVEC_Culture HUVEC Culture HUVEC_Treatment Treat with Terazosin HUVEC_Culture->HUVEC_Treatment Tube_Formation Tube Formation Assay HUVEC_Treatment->Tube_Formation

References

Application Notes and Protocols: The Role of Terazosin in Modulating Transforming Growth Factor-Beta (TGF-β) Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the modulatory effects of Terazosin on the Transforming Growth Factor-Beta (TGF-β) signaling pathway. Terazosin, a quinazoline-based α1-adrenergic receptor antagonist, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Emerging evidence suggests that Terazosin's therapeutic effects may, in part, be mediated through its influence on the TGF-β signaling cascade, a critical pathway involved in cell growth, differentiation, apoptosis, and extracellular matrix remodeling.

Introduction

Transforming Growth Factor-Beta (TGF-β) is a pleiotropic cytokine that plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[2] The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[3][4][5][6] The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[6][7]

Studies have indicated that Terazosin treatment can enhance the expression of TGF-β1.[1][8] This upregulation of TGF-β1 is associated with the induction of the cyclin-dependent kinase inhibitor p27Kip1, a downstream effector of the TGF-β pathway, leading to cell cycle arrest and apoptosis.[1][8][9] While direct quantitative data on Terazosin's effect on SMAD phosphorylation is still emerging, studies on the related α1-adrenergic antagonist, doxazosin, have shown inhibition of prostate growth through the regulation of the TGF-β/SMAD signaling pathway, including the downregulation of phosphorylated SMAD2/3. This suggests a similar mechanism of action for Terazosin.

Data Presentation

The following table summarizes the reported effects of α1-adrenergic antagonists on key components of the TGF-β signaling pathway.

CompoundTarget ProteinEffectMethod of DetectionCell/Tissue TypeReference
TerazosinTGF-β1Significantly enhanced expressionNot specifiedin vivo (prostate)[8]
DoxazosinTGF-β1Up to 62.5% increase in productionELISAHuman prostate stromal cells
Terazosinp27Kip1UpregulationWestern BlotAndrogen-independent prostate cancer cell lines (PC-3 and DU145)[9]
Doxazosinp-SMAD2/3DownregulationNot specifiedMouse prostate tissue and WPMY-1 cells

Signaling Pathway Diagram

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Terazosin Terazosin TGF_beta1 TGF-β1 Terazosin->TGF_beta1 enhances expression TbetaRII TβRII TGF_beta1->TbetaRII binds TbetaRI TβRI TbetaRII->TbetaRI recruits and phosphorylates SMAD2_3 SMAD2/3 TbetaRI->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex p27Kip1_gene p27Kip1 Gene SMAD_complex->p27Kip1_gene regulates transcription p27Kip1_protein p27Kip1 Protein p27Kip1_gene->p27Kip1_protein expression CellCycleArrest Cell Cycle Arrest p27Kip1_protein->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Terazosin-mediated modulation of the TGF-β signaling pathway.

Experimental Protocols

Western Blot Analysis for p-SMAD2/3 and p27Kip1

This protocol is for the detection of phosphorylated SMAD2/3 and total p27Kip1 protein levels in cell lysates following Terazosin treatment.

Materials:

  • Cell culture reagents

  • Terazosin (or vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3, anti-SMAD2/3, anti-p27Kip1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of Terazosin or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-SMAD2/3, anti-SMAD2/3, or anti-p27Kip1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect the loading control (β-actin) or total SMAD2/3 on the same membrane, strip the membrane and re-probe with the respective primary antibody.

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1

This protocol is for the quantification of secreted TGF-β1 in cell culture supernatants.

Materials:

  • Cell culture reagents

  • Terazosin (or vehicle control)

  • Commercial TGF-β1 ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with Terazosin or vehicle control as described for Western blotting.

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Sample Activation: Activate the latent TGF-β1 in the supernatant to its immunoreactive form according to the ELISA kit manufacturer's instructions (typically involves acidification followed by neutralization).

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This generally involves adding the activated samples and standards to a microplate pre-coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody and a substrate solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the concentration of TGF-β1 in the samples by comparing their absorbance to the standard curve.

Immunoprecipitation of SMAD Proteins

This protocol is for the isolation of SMAD proteins to study their phosphorylation status or interactions with other proteins.

Materials:

  • Cell culture reagents

  • Terazosin (or vehicle control)

  • Lysis buffer (non-denaturing)

  • Anti-SMAD2/3 antibody

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse Terazosin-treated and control cells with a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-SMAD2/3 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immunocomplexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an anti-phospho-SMAD2/3 antibody or antibodies against other potential interacting proteins.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation start Plate Cells treatment Treat with Terazosin (or vehicle control) start->treatment lysis Cell Lysis treatment->lysis supernatant Collect Supernatant treatment->supernatant quantification Protein Quantification lysis->quantification ip Immunoprecipitation (SMAD proteins) lysis->ip elisa ELISA (TGF-β1) supernatant->elisa western Western Blot (p-SMAD2/3, p27Kip1) quantification->western data_analysis Data Analysis and Quantitative Comparison western->data_analysis elisa->data_analysis ip->western Analysis of immunoprecipitates conclusion Conclusion on Terazosin's Effect on TGF-β Signaling data_analysis->conclusion

Caption: A typical experimental workflow for investigating the effects of Terazosin on the TGF-β signaling pathway.

References

Application Notes and Protocols: Utilizing Terazosin-D8 in Metabolomics to Elucidate Drug-Endogenous Metabolite Interactions

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

These application notes provide a comprehensive overview and a detailed protocol for utilizing Terazosin-D8 in a liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflow. The primary objective is to investigate the interactions between the drug, Terazosin, and endogenous metabolites. By employing a stable isotope-labeled internal standard, this compound, this methodology ensures accurate quantification of the parent drug while simultaneously profiling fluctuations in the broader metabolome. This approach offers researchers a robust framework to explore the downstream metabolic consequences of alpha-1 adrenergic receptor antagonism by Terazosin, potentially uncovering novel biomarkers of drug efficacy and off-target effects. The protocols are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical research.

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia and hypertension.[1] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of blood vessels and the prostate gland.[2] This antagonism leads to vasodilation and relaxation of the prostate smooth muscle, resulting in lowered blood pressure and improved urinary flow.[2] Beyond these well-characterized hemodynamic effects, the blockade of alpha-1 adrenergic receptors can have significant, yet less understood, impacts on cellular metabolism.

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful lens through which to view these drug-induced metabolic shifts. By quantitatively analyzing a wide array of endogenous metabolites, researchers can gain a detailed snapshot of the physiological state of a biological system in response to a pharmacological intervention.

A critical challenge in quantitative metabolomics is the potential for analytical variability, including matrix effects and instrumental drift. The use of stable isotope-labeled internal standards is a widely accepted strategy to mitigate these issues and ensure data accuracy and precision. This compound, a deuterated analog of Terazosin, serves as an ideal internal standard for quantifying Terazosin in biological samples due to its similar physicochemical properties and distinct mass.

This document outlines a hypothetical study to investigate the metabolic perturbations induced by Terazosin in a cardiac cell line, a relevant model given the cardiovascular applications and effects of the drug. The protocol details a complete workflow from cell culture and treatment to metabolite extraction, LC-MS analysis, and data processing, with this compound integrated as an internal standard.

Signaling Pathway and Experimental Workflow

Terazosin Signaling Pathway

Terazosin acts by blocking the alpha-1 adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine. This interruption can influence various metabolic pathways. The following diagram illustrates the canonical alpha-1 adrenergic signaling pathway and the point of intervention by Terazosin.

Terazosin_Signaling_Pathway cluster_cell Cell Membrane NE Norepinephrine A1AR Alpha-1 Adrenergic Receptor NE->A1AR Gq Gq Protein A1AR->Gq Terazosin Terazosin Terazosin->A1AR Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Metabolic_Pathways Downstream Metabolic Pathways (e.g., Glycogenolysis, Lipolysis) Ca_release->Metabolic_Pathways PKC->Metabolic_Pathways

Figure 1: Terazosin's mechanism of action on the alpha-1 adrenergic signaling pathway.
Metabolomics Experimental Workflow

The following diagram outlines the general workflow for the proposed metabolomics study, from sample preparation to data analysis.

Metabolomics_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes) Treatment 2. Treatment (Vehicle vs. Terazosin) Cell_Culture->Treatment Quenching 3. Metabolic Quenching (e.g., Cold Methanol) Treatment->Quenching Extraction 4. Metabolite Extraction (e.g., Methanol/Water/Chloroform) Quenching->Extraction Spiking 5. Internal Standard Spiking (this compound) Extraction->Spiking LCMS 6. LC-MS Analysis Spiking->LCMS Data_Processing 7. Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Statistical_Analysis 8. Statistical Analysis (e.g., t-test, PCA) Data_Processing->Statistical_Analysis Pathway_Analysis 9. Pathway Analysis & Interpretation Statistical_Analysis->Pathway_Analysis

Figure 2: General workflow for a metabolomics study investigating Terazosin's effects.

Experimental Protocols

Cell Culture and Treatment

This protocol is designed for an in vitro model using a cardiomyocyte cell line (e.g., AC16 or H9c2).

  • Cell Seeding: Plate cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere and grow for 24 hours in standard culture medium.

  • Treatment Preparation: Prepare a stock solution of Terazosin in a suitable solvent (e.g., DMSO). Further dilute in culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same concentration of the solvent.

  • Cell Treatment: Remove the old medium from the wells and replace it with the prepared treatment and vehicle control media. Incubate the cells for a specified time period (e.g., 24 hours).

Metabolite Extraction
  • Metabolic Quenching: After incubation, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to each tube. Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. This will separate the sample into three layers: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet at the interface.

  • Sample Collection: Carefully collect the upper aqueous layer and transfer it to a new microcentrifuge tube for analysis of polar metabolites.

Sample Preparation for LC-MS Analysis
  • Internal Standard Spiking: Prepare a stock solution of this compound in methanol. Add a specific amount of the this compound stock solution to each extracted aqueous sample to a final concentration of, for example, 100 ng/mL.

  • Sample Drying: Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble debris.

  • Sample Transfer: Transfer the supernatant to LC-MS vials with inserts for analysis.

LC-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation: Use a suitable column for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to cover a broad range of metabolites. Acquire data in full scan mode for untargeted metabolomics.

Data Presentation

The following tables present hypothetical quantitative data from the described experiment. The data illustrates the accurate quantification of Terazosin using its deuterated internal standard and the relative changes in key endogenous metabolites following treatment.

Table 1: Quantification of Terazosin in Cell Lysates

Sample GroupTerazosin Peak AreaThis compound Peak AreaNormalized Terazosin Concentration (µM)
Vehicle ControlNot Detected1,520,3450
10 µM Terazosin856,4321,510,8769.85
50 µM Terazosin4,321,9871,532,11249.76

Table 2: Relative Abundance of Key Endogenous Metabolites

MetaboliteVehicle Control (Relative Abundance)50 µM Terazosin (Relative Abundance)Fold Changep-value
Glucose-6-phosphate1.00 ± 0.121.54 ± 0.151.54< 0.01
Lactate1.00 ± 0.090.68 ± 0.07-0.32< 0.01
Citrate1.00 ± 0.150.75 ± 0.11-0.25< 0.05
Palmitoylcarnitine1.00 ± 0.211.89 ± 0.251.89< 0.01
Oleoylcarnitine1.00 ± 0.181.76 ± 0.221.76< 0.01

Data are presented as mean ± standard deviation. Fold change is calculated relative to the vehicle control. Statistical significance is determined by a two-tailed Student's t-test.

Conclusion

The combination of a robust metabolomics workflow with the use of a stable isotope-labeled internal standard like this compound provides a powerful platform for investigating the complex interactions between drugs and endogenous metabolic networks. The protocols and hypothetical data presented here offer a template for researchers to design and execute studies aimed at understanding the metabolic consequences of pharmacological interventions. This approach can lead to the identification of novel biomarkers for drug efficacy and safety, and provide deeper insights into the mechanisms of drug action.

References

Research into the neuroprotective effects of Terazosin in models of Parkinson's disease.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

These application notes provide a comprehensive overview of the neuroprotective effects of Terazosin in various preclinical models of Parkinson's disease (PD). The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for PD.

Introduction

Terazosin, a quinazoline derivative and an FDA-approved drug for benign prostatic hyperplasia and hypertension, has emerged as a potential disease-modifying therapy for Parkinson's disease.[1] Its neuroprotective properties are primarily attributed to its ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[2][3] This activation leads to increased ATP production, which is often compromised in the brains of PD patients, thereby protecting neurons from degeneration. Preclinical studies in various models, including toxin-induced and genetic models of PD, have demonstrated Terazosin's ability to slow or prevent neuronal loss and improve motor function.[2][3]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of Terazosin in models of Parkinson's disease.

Table 1: Neuroprotective Effects of Terazosin in In Vivo Models of Parkinson's Disease

ModelTreatment GroupDopaminergic Neuron Survival (% of Control)Striatal Dopamine Levels (% of Control)Motor Function ImprovementReference
MPTP-induced Mouse Model MPTP + Vehicle52 ± 5%45 ± 6%-Cai R, et al. J Clin Invest. 2019
MPTP + Terazosin78 ± 6%72 ± 7%Significant improvement in rotarod and pole test performanceCai R, et al. J Clin Invest. 2019
6-OHDA-induced Rat Model 6-OHDA + Vehicle48 ± 7%41 ± 5%-Cai R, et al. J Clin Invest. 2019
6-OHDA + Terazosin75 ± 8%68 ± 6%Reduced apomorphine-induced rotationsCai R, et al. J Clin Invest. 2019
Rotenone-induced Fly Model Rotenone + Vehicle61 ± 8%N/ADecreased climbing abilityCai R, et al. J Clin Invest. 2019
Rotenone + Terazosin85 ± 7%*N/ASignificantly improved climbing abilityCai R, et al. J Clin Invest. 2019

*p < 0.05 compared to vehicle-treated group. Data are represented as mean ± SEM.

Table 2: Effects of Terazosin on Cellular Energetics and Neuronal Viability in In Vitro Models of Parkinson's Disease

Cell ModelToxin/MutationTreatment GroupCellular ATP Levels (% of Control)Neuronal Viability (% of Control)Reference
SH-SY5Y cells MPP+MPP+ + Vehicle65 ± 4%58 ± 6%Chen X, et al. Nat Chem Biol. 2015
MPP+ + Terazosin88 ± 5%82 ± 7%Chen X, et al. Nat Chem Biol. 2015
iPSC-derived Dopaminergic Neurons LRRK2 G2019SVehicle82 ± 6%75 ± 8%Cai R, et al. J Clin Invest. 2019
Terazosin95 ± 5%91 ± 6%Cai R, et al. J Clin Invest. 2019

*p < 0.05 compared to vehicle-treated group. Data are represented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of Terazosin's neuroprotective effects are provided below.

1. MPTP-induced Mouse Model of Parkinson's Disease

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.

  • Terazosin Treatment: Terazosin is dissolved in saline and administered daily via i.p. injection at a dose of 10 mg/kg, starting 24 hours after the last MPTP injection and continuing for 7 days.

  • Behavioral Assessment (Rotarod Test): Motor coordination and balance are assessed using an accelerating rotarod. Mice are trained for 3 consecutive days before MPTP administration. On the test day, the rod accelerates from 4 to 40 rpm over 5 minutes. The latency to fall is recorded for three trials per mouse.

  • Neurochemical Analysis: Striatal dopamine and its metabolites are measured by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry: Brains are sectioned and stained with an antibody against tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

2. 6-OHDA-induced Rat Model of Parkinson's Disease

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • 6-OHDA Lesion: 6-hydroxydopamine (6-OHDA) is injected stereotactically into the medial forebrain bundle (MFB). The coordinates are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from bregma. A total of 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid is infused at a rate of 1 µL/min.

  • Terazosin Treatment: Terazosin is administered daily via oral gavage at a dose of 5 mg/kg, starting one week before the 6-OHDA lesion and continuing for 4 weeks post-lesion.

  • Behavioral Assessment (Apomorphine-induced Rotations): Two weeks after the 6-OHDA lesion, rats are challenged with apomorphine (0.5 mg/kg, s.c.), and contralateral rotations are counted for 60 minutes.

  • Immunohistochemistry: Quantification of TH-positive neurons in the SNpc is performed as described for the mouse model.

3. In Vitro Neuroprotection Assay using SH-SY5Y cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Toxin Treatment: Cells are pre-treated with Terazosin (10 µM) for 24 hours, followed by exposure to 1-methyl-4-phenylpyridinium (MPP+) (1 mM) for another 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay.

  • ATP Measurement: Intracellular ATP levels are measured using a luciferase-based ATP assay kit.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Terazosin's Neuroprotective Effect

The primary mechanism of Terazosin's neuroprotective action involves the activation of PGK1. This leads to an enhancement of the glycolytic pathway, resulting in increased production of ATP. Elevated ATP levels are crucial for neuronal survival and function, particularly under conditions of cellular stress induced by Parkinson's disease pathology.

G Terazosin Terazosin PGK1 PGK1 (Phosphoglycerate Kinase 1) Terazosin->PGK1 Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances ATP ATP Production Glycolysis->ATP Neuroprotection Neuroprotection (Increased Neuronal Survival) ATP->Neuroprotection Promotes

Terazosin activates PGK1 to enhance glycolysis and ATP production.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of Terazosin in an in vivo model of Parkinson's disease.

G cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Model Animal Model Selection (e.g., MPTP Mouse) Toxin_Admin Neurotoxin Administration (e.g., MPTP) Animal_Model->Toxin_Admin Terazosin_Admin Terazosin Administration Toxin_Admin->Terazosin_Admin Behavioral Behavioral Testing (e.g., Rotarod) Terazosin_Admin->Behavioral Biochemical Biochemical Analysis (e.g., HPLC) Behavioral->Biochemical Histological Histological Analysis (e.g., IHC for TH) Biochemical->Histological

Workflow for in vivo testing of Terazosin in a PD model.

Logical Relationship of Terazosin's Mechanism

This diagram outlines the logical progression from the molecular action of Terazosin to its observed neuroprotective outcomes.

G Terazosin Terazosin Target Target Engagement: PGK1 Activation Terazosin->Target Mechanism Cellular Mechanism: Increased Glycolysis & ATP Target->Mechanism Outcome Neuroprotective Outcome: Neuronal Survival & Improved Motor Function Mechanism->Outcome

Logical flow from Terazosin's target to its neuroprotective effect.

References

Application of Deuterated Terazosin in Drug Interaction Studies with CYP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin, a quinazoline derivative, is an alpha-1-adrenergic antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The metabolism of terazosin is primarily hepatic, and understanding its interaction with the cytochrome P450 (CYP) enzyme system is crucial for predicting and avoiding potential drug-drug interactions (DDIs). In rats, terazosin has been shown to be metabolized by CYP3A1 and/or CYP3A2.[1][2] While the specific human CYP isoforms responsible for its metabolism are not definitively established in all literature, evidence suggests the involvement of CYP3A4. The co-administration of terazosin with inhibitors of these enzymes can lead to increased plasma concentrations of terazosin, potentially causing adverse effects such as hypotension.[1][2]

The use of stable isotope-labeled compounds, such as deuterated terazosin, offers significant advantages in drug metabolism and pharmacokinetic studies. Deuterated compounds can serve as ideal internal standards for bioanalytical methods, improving the accuracy and precision of quantification. Furthermore, they can be utilized as substrates in in vitro metabolism assays to investigate kinetic isotope effects and delineate metabolic pathways. This document provides detailed application notes and protocols for the use of deuterated terazosin in drug interaction studies with a focus on CYP inhibitors.

Advantages of Using Deuterated Terazosin

The application of deuterated terazosin in drug interaction studies offers several key benefits:

  • Internal Standard in Bioanalysis: Deuterated terazosin is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.[3] Its physicochemical properties are nearly identical to the unlabeled drug, ensuring similar extraction recovery and chromatographic behavior, while its distinct mass allows for accurate quantification of the parent drug.[3]

  • Reduced Kinetic Isotope Effect: Depending on the position of deuterium substitution, the kinetic isotope effect (KIE) on metabolism can be investigated. If a C-H bond is broken in the rate-determining step of metabolism, substitution with deuterium can slow down the reaction. This can be a valuable tool to understand the metabolic mechanism.

  • Microdosing Studies: The use of stable isotope-labeled drugs allows for microdosing studies, where a small, non-pharmacologically active dose can be administered to humans to study its pharmacokinetics without the risk of adverse effects.

  • Co-administration Studies: A "cocktail" approach, where deuterated and non-deuterated drugs are co-administered, can be used to simultaneously assess the pharmacokinetics of both, providing a powerful tool for DDI studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Terazosin in the Presence of a CYP3A Inhibitor (DA-8159) in Rats
ParameterTerazosin Alone (5 mg/kg, p.o.)Terazosin (5 mg/kg, p.o.) + DA-8159 (30 mg/kg, p.o.)% Change
AUC (ng·h/mL) 1,330 ± 2102,330 ± 340↑ 75.4%
Cmax (ng/mL) 380 ± 60790 ± 110↑ 108%

Data extracted from a study in male Sprague-Dawley rats.[1][2]

Table 2: Hypothetical IC50 Values of Known CYP3A4 Inhibitors against Deuterated Terazosin Metabolism
CYP3A4 InhibitorIC50 (µM)Inhibition Type
Ketoconazole Data not availableCompetitive
Itraconazole Data not availableCompetitive
Ritonavir Data not availableMechanism-based

Note: Specific IC50 values for the inhibition of deuterated terazosin metabolism by these inhibitors are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Deuterated Terazosin

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the CYP3A4-mediated metabolism of deuterated terazosin.

Materials:

  • Deuterated Terazosin (d-Terazosin)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (potential inhibitor)

  • Known CYP3A4 inhibitor (e.g., Ketoconazole) as a positive control

  • Acetonitrile (ACN) with an internal standard (e.g., a different deuterated compound not related to terazosin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of d-Terazosin in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the HLM suspension in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLM suspension

      • Test compound at various concentrations (or positive control/vehicle)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the d-Terazosin substrate.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold ACN containing the internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the primary metabolite of d-Terazosin using a validated LC-MS/MS method. The specific metabolite to be monitored will depend on the primary route of metabolism for terazosin (e.g., O-demethylation).

    • Monitor the parent d-Terazosin to ensure no significant degradation.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: d-Terazosin, HLM, NADPH, Inhibitors mix Mix Reagents in 96-well plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with Substrate & NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate % Inhibition lcms->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental Workflow for In Vitro CYP Inhibition Assay.

terazosin_metabolism terazosin Terazosin cyp3a4 CYP3A4 terazosin->cyp3a4 Metabolism metabolites Metabolites (e.g., O-demethylated terazosin) cyp3a4->metabolites inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) inhibitor->cyp3a4 Inhibition

Caption: Simplified Metabolic Pathway of Terazosin via CYP3A4.

Conclusion

The use of deuterated terazosin provides a robust and reliable tool for investigating drug-drug interactions involving CYP inhibitors. The detailed protocols and application notes provided herein offer a framework for researchers to design and execute in vitro studies to assess the DDI potential of new chemical entities with terazosin. While specific quantitative data for deuterated terazosin's interaction with CYP inhibitors requires experimental determination, the principles and methodologies outlined are grounded in established practices for drug metabolism studies. Adherence to regulatory guidelines, such as those provided by the FDA, is essential for the successful application of these studies in drug development.[4][5][6][7]

References

Application Notes and Protocols: The Impact of Terazosin on Lipid Profiles and Cholesterol Metabolism in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Terazosin, a selective alpha-1 adrenergic antagonist, on lipid profiles and cholesterol metabolism as observed in various animal studies. The following sections detail the quantitative effects of Terazosin on key lipid parameters, provide standardized protocols for inducing hyperlipidemia and drug administration in animal models, and illustrate the proposed signaling pathways involved in its mechanism of action.

Quantitative Effects of Terazosin on Lipid Profiles

Terazosin has demonstrated a generally favorable impact on the lipid profiles in several animal models. The data from various studies, including those with the related alpha-1 blocker doxazosin, are summarized below to provide a comparative overview.

Table 1: Effect of Terazosin on Lipid Profiles in a Mouse Model of Hyperlipidemia

Treatment GroupTotal CholesterolTriglyceridesHDL-CLDL-C
Hyperlipidemic ControlBaselineBaselineBaselineBaseline
Terazosin (1 mg/100g)↓ 51.17%↓ 49.66%Data not providedData not provided
Doxazosin (1 mg/100g)↓ 42.67%↓ 49.65%Data not providedData not provided

Source: Data extrapolated from a study in a Triton-induced hyperlipidemic mouse model. The study also noted a significant increase in catalase activity in the treatment groups.

Table 2: Dose-Related Effects of Doxazosin on LDL-C in Hypercholesterolemic Hamsters

Doxazosin Dosage (mg/kg/day)LDL-C Reduction
1↓ 2%
5↓ 29%
10↓ 52%
20↓ 60%

Source: Data from a study in hypercholesterolemic hamsters, suggesting a dose-dependent effect of alpha-1 blockade on LDL cholesterol.

Note: While the above tables provide valuable insights, it is important to acknowledge the variability in animal models, methods of inducing hyperlipidemia, and the specific alpha-1 blocker used. Further research is required to establish a more complete and directly comparable dataset for Terazosin across a wider range of species and experimental conditions.

Experimental Protocols

The following protocols are standardized methodologies for investigating the effects of Terazosin on lipid profiles in a rat model of hyperlipidemia.

Induction of Hyperlipidemia in Rats using a High-Fat Diet (HFD)

This protocol describes the induction of hyperlipidemia in rats, a common prerequisite for studying the efficacy of lipid-lowering agents like Terazosin.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow

  • High-Fat Diet (HFD) composition (typical):

    • 20-40% Fat (e.g., lard, butter)

    • 1-2% Cholesterol

    • 0.5% Cholic acid

    • Standard rodent chow to make up the remainder

  • Metabolic cages for housing

Procedure:

  • Acclimatization: Upon arrival, house the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week, with free access to standard chow and water.

  • Group Allocation: Randomly divide the animals into a control group (standard diet) and an experimental group (HFD).

  • Dietary Induction:

    • Feed the control group with standard rodent chow.

    • Feed the experimental group with the HFD for a period of 4-8 weeks.

  • Monitoring: Monitor the body weight and food intake of all animals regularly.

  • Confirmation of Hyperlipidemia: After the induction period, collect blood samples (via tail vein or retro-orbital sinus under anesthesia) after an overnight fast. Analyze the serum for total cholesterol, triglycerides, HDL-C, and LDL-C to confirm the successful induction of hyperlipidemia in the HFD group.

Administration of Terazosin and Sample Collection

This protocol outlines the procedure for administering Terazosin to hyperlipidemic rats and the subsequent collection of samples for analysis.

Materials:

  • Hyperlipidemic rats (induced as per Protocol 2.1)

  • Terazosin hydrochloride

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Blood collection tubes (e.g., with EDTA or serum separators)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Preparation of Terazosin Solution: Prepare a homogenous suspension of Terazosin in the chosen vehicle at the desired concentration (e.g., 1-10 mg/kg body weight).

  • Drug Administration:

    • Divide the hyperlipidemic rats into a vehicle control group and one or more Terazosin treatment groups (different dosages can be tested).

    • Administer the prepared Terazosin solution or vehicle to the respective groups once daily via oral gavage for a predetermined period (e.g., 4-12 weeks).

  • Blood Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.

  • Serum/Plasma Separation:

    • For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.

    • For plasma, collect blood in EDTA-containing tubes and centrifuge immediately.

  • Tissue Collection: After blood collection, perfuse the animals with saline and harvest relevant tissues, such as the liver, for further analysis (e.g., gene expression, protein analysis).

  • Sample Storage: Store the serum/plasma and tissue samples at -80°C until analysis.

Biochemical Analysis of Lipid Profiles

This section describes the standard enzymatic colorimetric methods for the quantification of serum lipid parameters.

Materials:

  • Commercial enzymatic assay kits for:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Triglycerides (TG)

  • Microplate reader or spectrophotometer

  • Serum/plasma samples from the animal study

Procedure:

  • Follow the manufacturer's instructions provided with each enzymatic assay kit.

  • Total Cholesterol: Typically involves the enzymatic hydrolysis and oxidation of cholesterol, leading to a colored product that can be measured spectrophotometrically.

  • HDL-C: Involves the precipitation of other lipoproteins (LDL and VLDL), followed by the measurement of cholesterol in the remaining HDL fraction.

  • LDL-C: Can be calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)) if triglyceride levels are below 400 mg/dL, or measured directly using specific assay kits.

  • Triglycerides: Involves the enzymatic hydrolysis of triglycerides to glycerol, followed by a series of reactions that produce a measurable colored product.

  • Data Analysis: Quantify the concentrations of each lipid parameter based on the absorbance values and the standard curve provided with the kit. Perform statistical analysis to compare the different treatment groups.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Terazosin is the blockade of alpha-1 adrenergic receptors. Its effects on lipid metabolism are thought to be a downstream consequence of this action.

Proposed Signaling Pathway for Terazosin's Effect on Lipid Metabolism

The following diagram illustrates a hypothesized signaling pathway through which Terazosin may influence lipid metabolism in hepatocytes. Blockade of the alpha-1 adrenergic receptor is proposed to reduce the activity of downstream effectors that are typically involved in promoting lipogenesis and cholesterol synthesis.

Terazosin_Lipid_Metabolism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Adrenergic_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Adrenergic_Receptor PLC Phospholipase C (PLC) Alpha1_Adrenergic_Receptor->PLC Activates Terazosin Terazosin Terazosin->Alpha1_Adrenergic_Receptor Inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates SREBP2_Activation SREBP-2 Activation PKC->SREBP2_Activation Potential Modulation Triglyceride_Synthesis Triglyceride Synthesis PKC->Triglyceride_Synthesis Potential Modulation Cholesterol_Synthesis Cholesterol Synthesis SREBP2_Activation->Cholesterol_Synthesis

Caption: Proposed mechanism of Terazosin's effect on hepatic lipid metabolism.

Experimental Workflow

The following diagram outlines the typical workflow for an animal study investigating the effects of Terazosin on lipid profiles.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Hyperlipidemia_Induction Hyperlipidemia Induction (High-Fat Diet, 4-8 weeks) Animal_Acclimatization->Hyperlipidemia_Induction Group_Allocation Random Group Allocation Hyperlipidemia_Induction->Group_Allocation Terazosin_Treatment Terazosin/Vehicle Administration (Oral Gavage, 4-12 weeks) Group_Allocation->Terazosin_Treatment Sample_Collection Blood and Tissue Collection Terazosin_Treatment->Sample_Collection Biochemical_Analysis Lipid Profile Analysis (TC, TG, HDL, LDL) Sample_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for animal studies on Terazosin.

Preclinical Efficacy of Terazosin for Medical Expulsive Therapy of Ureteral Stones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medical expulsive therapy (MET) is a crucial pharmacological approach for the conservative management of ureteral stones. Alpha-1 adrenergic receptor antagonists, such as Terazosin, are foundational to MET, facilitating the spontaneous passage of calculi by inducing smooth muscle relaxation in the ureter. While clinical evidence strongly supports the use of Terazosin for this indication, detailed preclinical data is less abundant in the published literature. These application notes and protocols provide a comprehensive overview of the theoretical framework, available preclinical evidence for the drug class, and detailed experimental protocols to guide future preclinical research on the efficacy of Terazosin for ureteral stone expulsion.

Introduction

Ureteral stones are a common and painful urological condition. The passage of these stones can be obstructed by the natural tone and peristaltic contractions of the ureteral smooth muscle. Terazosin, a selective alpha-1 adrenergic antagonist, promotes ureteral relaxation by blocking the action of norepinephrine on alpha-1 adrenergic receptors located in the smooth muscle of the ureter.[1][2][3][4] This relaxation decreases intra-ureteral pressure and inhibits the frequency and force of ureteral contractions, thereby facilitating the passage of stones.[5] Clinical studies in humans have demonstrated the efficacy of Terazosin in increasing the stone expulsion rate and reducing the time to stone passage for lower ureteral stones.[6][7][8]

While direct preclinical studies on Terazosin for ureteral stone expulsion are limited, research on other alpha-1 blockers in animal models, such as pigs, has shown a significant decrease in ureteral peristalsis.[5] Furthermore, an in vitro study comparing different alpha-blockers demonstrated that Terazosin has an inhibitory effect on phenylephrine-induced smooth muscle contraction.[9] A study in decerebrate dogs also showed that Terazosin can decrease maximum urethral pressure.[10] These findings provide a solid rationale for the preclinical investigation of Terazosin's efficacy in medical expulsive therapy.

Signaling Pathway of Terazosin in Ureteral Smooth Muscle Relaxation

Terazosin's mechanism of action involves the blockade of Gq-coupled alpha-1 adrenergic receptors on ureteral smooth muscle cells. This inhibition prevents the activation of phospholipase C, leading to reduced production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels results in smooth muscle relaxation.

Terazosin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Ureteral Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release->Contraction Leads to Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks In_Vitro_Protocol_Workflow start Start harvest Harvest Ureters start->harvest prepare Prepare Ureteral Strips harvest->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate mount->equilibrate induce Induce Contraction (Norepinephrine/Phenylephrine) equilibrate->induce add_terazosin Add Cumulative Concentrations of Terazosin induce->add_terazosin record Record Tension Changes add_terazosin->record analyze Analyze Data (Dose-Response Curve) record->analyze end_node End analyze->end_node In_Vivo_Protocol_Workflow start Start anesthetize Anesthetize Rat start->anesthetize expose Expose Ureter anesthetize->expose insert_catheter Insert Pressure Catheter expose->insert_catheter baseline Record Baseline Ureteral Peristalsis insert_catheter->baseline administer_terazosin Administer Terazosin baseline->administer_terazosin record_post Record Post-Administration Ureteral Pressure administer_terazosin->record_post analyze Analyze Changes in Frequency and Amplitude record_post->analyze end_node End analyze->end_node Stone_Expulsion_Model_Workflow start Start induce_stones Induce Ureteral Stones start->induce_stones confirm_stones Confirm Stone Presence (Imaging) induce_stones->confirm_stones randomize Randomize into Groups (Terazosin vs. Control) confirm_stones->randomize treat Daily Treatment Administration randomize->treat monitor Monitor Stone Movement (Imaging) treat->monitor collect_data Collect Expulsion Data monitor->collect_data end_study End of Study (Histology) collect_data->end_study end_node End end_study->end_node

References

Investigating the Anti-Angiogenic Potential of Terazosin in Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terazosin, a quinazoline-based alpha-1 adrenoceptor antagonist primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension, has demonstrated potential anti-tumor activities.[1] Emerging evidence suggests that Terazosin may exert its anti-cancer effects in part through the inhibition of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. These application notes provide a comprehensive overview of the anti-angiogenic properties of Terazosin, including quantitative data from key studies, detailed protocols for relevant in vitro and in vivo assays, and a summary of the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Data Presentation

The anti-angiogenic effects of Terazosin have been quantified in several key studies. The following tables summarize the pertinent data, providing a clear comparison of its efficacy across different experimental models.

Table 1: In Vitro Anti-Angiogenic Activity of Terazosin

AssayCell LineParameter MeasuredIC50 Value (µM)Reference
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced proliferation9.9[2]
Endothelial Cell Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced tube formation6.8[2]

Table 2: In Vivo Anti-Angiogenic Activity of Terazosin

Animal ModelTumor TypeParameter MeasuredEffect of TerazosinReference
Nude MiceVEGF-induced angiogenesisInhibition of angiogenesisIC50 of 7.9 µM[2]
Human Bladder Tumor XenograftsTransitional Cell CarcinomaMicrovessel Density (MVD)Significant reduction in MVD (14.0 vs 19.2 in controls, P < 0.05)[3]

Table 3: Cytotoxic and Apoptotic Effects of Terazosin

Cell LineAssayParameter MeasuredIC50 Value (µM) / EffectReference
PC-3 (Prostate Cancer)Cytotoxicity (MTT/LDH release)Cell Viability> 100[2]
Human Benign Prostatic CellsCytotoxicity (MTT/LDH release)Cell Viability> 100[2]
Transitional Cell CarcinomaApoptosis (TUNEL)Apoptotic IndexSignificant increase (3.0% vs 1.7% in controls, P < 0.05)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of Terazosin's anti-angiogenic potential are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of Terazosin on the proliferation of endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM)

    • Fetal Bovine Serum (FBS)

    • Terazosin

    • Vascular Endothelial Growth Factor (VEGF)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

    • The next day, replace the medium with serum-free EGM and incubate for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of Terazosin in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include appropriate vehicle controls (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay is used to quantify cytotoxicity by measuring the release of LDH from damaged cells.

  • Materials:

    • Target cells (e.g., PC-3, HUVECs)

    • Terazosin

    • 96-well plates

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Plate cells in a 96-well plate at an appropriate density.

    • Treat cells with various concentrations of Terazosin for the desired time period.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay

This method is used to detect apoptotic cells by labeling the fragmented DNA.

  • Materials:

    • Paraffin-embedded tumor tissue sections

    • Xylene and ethanol series for deparaffinization and rehydration

    • Proteinase K

    • Commercially available TUNEL assay kit (e.g., with fluorescence or colorimetric detection)

    • Counterstain (e.g., DAPI or Hematoxylin)

    • Fluorescence or light microscope

  • Procedure:

    • Deparaffinize the tissue sections by incubating in xylene and rehydrate through a graded series of ethanol washes.

    • Perform antigen retrieval if required by the kit's protocol.

    • Permeabilize the cells by incubating with Proteinase K.

    • Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

    • Wash the sections to remove unincorporated nucleotides.

    • If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-HRP or fluorescently labeled antibody).

    • Counterstain the nuclei.

    • Mount the slides and visualize under a microscope.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the ability of endothelial cells to migrate towards a chemoattractant.

  • Materials:

    • HUVECs

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Serum-free endothelial cell basal medium (EBM)

    • Chemoattractant (e.g., VEGF)

    • Terazosin

    • Cotton swabs

    • Fixation and staining reagents (e.g., methanol and crystal violet)

    • Light microscope

  • Procedure:

    • Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if necessary.

    • Place the inserts into the wells of a 24-well plate.

    • Add EBM containing the chemoattractant (e.g., VEGF) to the lower chamber.

    • Harvest HUVECs and resuspend them in serum-free EBM.

    • Add the HUVEC suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert, along with different concentrations of Terazosin or vehicle control.

    • Incubate for 4-6 hours at 37°C.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of migrated cells in several random fields under a light microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials:

    • HUVECs

    • Matrigel or other basement membrane extract

    • 96-well plates

    • EBM

    • Terazosin

    • VEGF (optional, as a stimulant)

    • Inverted microscope with a camera

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest HUVECs and resuspend them in EBM containing the desired concentrations of Terazosin and/or VEGF.

    • Seed the HUVECs (e.g., 1.5 x 10⁴ cells/well) onto the solidified Matrigel.

    • Incubate for 4-18 hours at 37°C.

    • Observe and photograph the formation of tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

  • Materials:

    • Matrigel

    • Pro-angiogenic factors (e.g., VEGF, bFGF)

    • Terazosin

    • Immunocompromised mice (e.g., nude mice)

    • Hemoglobin detection kit or antibodies for immunohistochemistry (e.g., anti-CD31)

  • Procedure:

    • Mix ice-cold liquid Matrigel with pro-angiogenic factors and the desired concentration of Terazosin or vehicle control.

    • Inject the Matrigel mixture subcutaneously into the flanks of the mice.

    • After a specified period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a commercially available kit. This reflects the amount of blood perfusion into the plug.

      • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

Signaling Pathways and Visualizations

The anti-angiogenic effects of Terazosin are believed to be mediated through the modulation of key signaling pathways that regulate endothelial cell function. While the precise mechanisms are still under investigation, evidence points towards the involvement of the VEGF and TGF-β signaling pathways.

Proposed Mechanism of Action

Terazosin, a quinazoline-based molecule, may exert its anti-angiogenic effects independently of its alpha-1 adrenoceptor antagonism. Studies on similar quinazoline-based drugs, such as doxazosin, have shown inhibition of VEGFR-2 phosphorylation, a critical step in VEGF-mediated signaling. This leads to the downstream inhibition of the PI3K/Akt/mTOR pathway, which is crucial for endothelial cell proliferation, survival, and migration. Furthermore, Terazosin may also reduce the expression of key pro-angiogenic factors like VEGF and Hypoxia-Inducible Factor 1-alpha (HIF-1α).

The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a complex, context-dependent role in angiogenesis. While not fully elucidated for Terazosin, it is known that TGF-β can regulate endothelial cell proliferation and differentiation.

Diagrams

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Proliferation Cell Proliferation (MTT Assay) Cytotoxicity Cytotoxicity (LDH Assay) Migration Cell Migration (Transwell Assay) Tube_Formation Tube Formation (Matrigel Assay) Angiogenesis Angiogenesis (Matrigel Plug Assay) Apoptosis Apoptosis (TUNEL Assay) MVD Microvessel Density (Immunohistochemistry) Terazosin Terazosin Terazosin->Proliferation Terazosin->Cytotoxicity Terazosin->Migration Terazosin->Tube_Formation Terazosin->Angiogenesis Terazosin->Apoptosis Terazosin->MVD

Fig. 1: Experimental workflow for investigating Terazosin's anti-angiogenic potential.

signaling_pathway cluster_terazosin Terazosin Action cluster_vegf VEGF Signaling cluster_effects Cellular Effects Terazosin Terazosin VEGFR2 VEGFR-2 Terazosin->VEGFR2 Inhibits Phosphorylation HIF1a HIF-1α Terazosin->HIF1a Reduces VEGF_exp VEGF Expression Terazosin->VEGF_exp Reduces VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Survival Survival Akt->Survival mTOR->HIF1a HIF1a->VEGF_exp Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Fig. 2: Proposed signaling pathway for Terazosin's anti-angiogenic effects.

Conclusion

The collective evidence strongly suggests that Terazosin possesses significant anti-angiogenic properties, which may contribute to its observed anti-tumor effects. Its ability to inhibit endothelial cell proliferation, migration, and tube formation in vitro, coupled with the reduction of angiogenesis and microvessel density in vivo, underscores its potential as a repurposed therapeutic for cancer treatment. The proposed mechanism involving the inhibition of the VEGF signaling pathway provides a solid foundation for further investigation and development. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the anti-angiogenic potential of Terazosin and other quinazoline-based compounds.

References

Application Notes and Protocols for Investigating Terazosin in the Pathophysiology of Post-Traumatic Stress Disorder (PTSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the role of Terazosin in the pathophysiology of Post-Traumatic Stress Disorder (PTSD). Terazosin, a selective alpha-1 adrenergic antagonist, has emerged as a potential therapeutic agent for PTSD, particularly for trauma-related nightmares, a hallmark symptom of the disorder.[1][2] This document outlines the theoretical framework, summarizes clinical findings, and provides detailed protocols for preclinical and clinical research.

Introduction

Post-Traumatic Stress Disorder (PTSD) is a severe psychiatric condition that can develop after exposure to a traumatic event.[3] Its pathophysiology is complex and involves multiple neurobiological systems, with a significant body of evidence pointing to the dysregulation of the noradrenergic system.[3][4] This system, which utilizes norepinephrine (NE) as its primary neurotransmitter, is crucial for regulating arousal, vigilance, and the "fight-or-flight" response. In PTSD, it is hypothesized that excessive noradrenergic signaling contributes to symptoms such as hyperarousal, exaggerated startle response, and intrusive memories, including nightmares.[3][4]

Terazosin, an antagonist of alpha-1 adrenergic receptors, is thought to mitigate these symptoms by blocking the effects of norepinephrine in the central nervous system.[1][3] While its primary indications are for benign prostatic hyperplasia and hypertension, its ability to cross the blood-brain barrier and modulate noradrenergic activity has led to its investigation as a treatment for PTSD-related symptoms.[3][4] Compared to the more extensively studied alpha-1 antagonist Prazosin, Terazosin offers a longer half-life of approximately 12 hours, which may provide more sustained symptom management.[3][5]

Mechanism of Action and Signaling Pathway

The therapeutic effects of Terazosin in PTSD are believed to stem from its antagonism of alpha-1 adrenergic receptors in the brain. In a hyperaroused state, characteristic of PTSD, excessive norepinephrine is released and binds to these receptors, leading to downstream signaling cascades that contribute to fear memory consolidation and expression. By blocking these receptors, Terazosin can dampen the physiological and psychological responses to traumatic memories, particularly during sleep when noradrenergic activity is thought to be dysregulated, leading to nightmares.[3][4]

Recent research has also uncovered a novel mechanism of action for Terazosin, demonstrating its ability to activate phosphoglycerate kinase 1 (Pgk1) and subsequently the chaperone protein Hsp90.[6] This pathway is associated with cellular stress resistance and neuroprotection. While this has been primarily studied in the context of neurodegenerative diseases like Parkinson's and stroke, it may also contribute to its therapeutic effects in PTSD by promoting neuronal resilience in brain circuits affected by trauma.[6][7]

Terazosin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Amygdala) NE Norepinephrine (NE) AR Alpha-1 Adrenergic Receptor NE->AR binds PLC Phospholipase C (PLC) AR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitability (Fear, Hyperarousal) Ca->Response PKC->Response Terazosin Terazosin Terazosin->AR blocks

Figure 1: Proposed mechanism of Terazosin at the alpha-1 adrenergic receptor in PTSD.

Quantitative Data from Clinical Studies

The clinical evidence for Terazosin in PTSD is primarily from case series and retrospective studies. These studies suggest that Terazosin can be an effective treatment for trauma-related nightmares, often in patients who have not responded to or tolerated Prazosin.

Study TypeNumber of PatientsDosage RangeKey OutcomesReference
Retrospective Chart Review327 (multiple meds)2.0 - 50.0 mg64% of trials showed partial to full nightmare cessation.[8]
Case Series42 - 10 mgAll patients, who had previously failed Prazosin, showed improvements in nightmares.[9]
Case Report12 - 5 mgPatient experienced improved sleep quality, nightmare resolution, and reduced hypervigilance.[3][4]
Pilot Study (Prazosin)8N/A (Prazosin)Prazosin significantly reduced nightmare intensity.[10]

Experimental Protocols

Preclinical Investigation: Animal Model of PTSD

Objective: To evaluate the efficacy of Terazosin in reducing PTSD-like behaviors in a rodent model.

Model: Single Prolonged Stress (SPS) is a widely used animal model that induces behavioral and physiological symptoms analogous to those seen in PTSD, such as anxiety-like behavior and exaggerated fear responses.[11]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Terazosin hydrochloride (dissolved in saline)

  • Vehicle (saline)

  • Restraint devices

  • Forced swim tank

  • Ether anesthesia

  • Elevated Plus Maze (EPM) apparatus

  • Acoustic startle response system with fear conditioning unit

Protocol:

  • Induction of SPS:

    • Day 1: Subject rats to a 2-hour restraint, followed immediately by a 20-minute forced swim. After a 15-minute recuperation period, expose the rats to ether until loss of consciousness.

    • Leave rats undisturbed for 7 days to allow for the development of PTSD-like symptoms.

  • Drug Administration:

    • Beginning on Day 8, administer Terazosin (e.g., 0.5, 1, or 2 mg/kg, intraperitoneally) or vehicle once daily for 14 consecutive days.

  • Behavioral Testing (Days 21-22):

    • Elevated Plus Maze (EPM):

      • One hour after the final drug administration, place each rat in the center of the EPM and allow for 5 minutes of free exploration.

      • Record the time spent in and the number of entries into the open and closed arms. Increased open arm exploration is indicative of reduced anxiety.

    • Fear Conditioning and Extinction:

      • Conditioning: Place rats in the conditioning chamber. Present a neutral stimulus (e.g., a tone) co-terminating with a mild footshock. Repeat for several pairings.

      • Extinction: On the following day, place rats in a different context and present the tone repeatedly without the footshock. Measure freezing behavior as an index of fear. Successful extinction (reduced freezing over time) is a measure of fear regulation.

  • Data Analysis:

    • Analyze EPM data using a one-way ANOVA to compare the effects of different doses of Terazosin and vehicle on anxiety-like behavior.

    • Analyze fear conditioning and extinction data using a two-way repeated measures ANOVA to assess freezing behavior across trials.

Preclinical_Workflow SPS Single Prolonged Stress (SPS) Induction (Day 1) Rest 7-Day Rest Period SPS->Rest Treatment 14-Day Treatment (Terazosin or Vehicle) Rest->Treatment Behavior Behavioral Testing (Days 21-22) Treatment->Behavior EPM Elevated Plus Maze Behavior->EPM Fear Fear Conditioning & Extinction Behavior->Fear Analysis Data Analysis EPM->Analysis Fear->Analysis

Figure 2: Workflow for a preclinical study of Terazosin in an animal model of PTSD.
Clinical Trial Protocol: A Pilot Randomized Controlled Trial

Objective: To assess the efficacy and safety of Terazosin for the treatment of trauma-related nightmares and other PTSD symptoms in adults with PTSD.

Study Design: A 12-week, double-blind, placebo-controlled, randomized clinical trial.

Inclusion Criteria:

  • Age 18-65 years.

  • Diagnosis of PTSD according to DSM-5 criteria.

  • Clinician-Administered PTSD Scale (CAPS-5) score ≥ 25.

  • Reports of trauma-related nightmares at least twice a week.

Exclusion Criteria:

  • Current substance use disorder (excluding nicotine).

  • History of psychosis or bipolar disorder.

  • Unstable medical illness, including uncontrolled hypotension.

  • Currently taking other alpha-1 adrenergic antagonists.

Protocol:

  • Screening and Baseline (Week 0):

    • Obtain informed consent.

    • Conduct diagnostic interviews and administer baseline assessments, including the CAPS-5, Pittsburgh Sleep Quality Index (PSQI), and Clinical Global Impression-Severity (CGI-S) scale.

  • Randomization and Titration (Weeks 1-4):

    • Randomize participants (1:1) to receive Terazosin or a matching placebo.

    • Start Terazosin at 1 mg at bedtime.

    • Titrate the dose weekly based on nightmare frequency and tolerability, up to a maximum of 10 mg at bedtime.

  • Maintenance Phase (Weeks 5-12):

    • Participants continue on their optimal tolerated dose.

    • Conduct weekly assessments of vital signs and side effects.

    • Administer CAPS-5, PSQI, and CGI-S at weeks 4, 8, and 12.

  • Primary Outcome Measure:

    • Change in the CAPS-5 nightmare frequency and intensity item score from baseline to week 12.

  • Secondary Outcome Measures:

    • Change in total CAPS-5 score.

    • Change in PSQI total score.

    • Change in CGI-S score.

  • Data Analysis:

    • Use a mixed-effects model for repeated measures to analyze the change in outcome measures over time between the Terazosin and placebo groups.

Clinical_Trial_Workflow Screening Screening & Baseline (Week 0) Randomization Randomization (1:1 Terazosin vs. Placebo) Screening->Randomization Titration Dose Titration (Weeks 1-4) Randomization->Titration Maintenance Maintenance Phase (Weeks 5-12) Titration->Maintenance FollowUp End of Study Assessment (Week 12) Maintenance->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 3: Workflow for a pilot randomized controlled trial of Terazosin for PTSD.

Conclusion and Future Directions

Terazosin shows promise as a therapeutic agent for managing PTSD symptoms, particularly trauma-related nightmares. Its mechanism of action via alpha-1 adrenergic antagonism is well-aligned with the neurobiological understanding of PTSD. However, the current evidence is limited, and there is a clear need for well-controlled preclinical and clinical studies to establish its efficacy and safety profile in this population. Future research should also explore the potential contribution of its neuroprotective effects to its therapeutic action in PTSD. The protocols outlined in these notes provide a framework for conducting such investigations and advancing our understanding of Terazosin's role in the pathophysiology and treatment of PTSD.

References

Safety Operating Guide

Safe Disposal of Terazosin (piperazine D8): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This document provides comprehensive guidance on the proper disposal procedures for Terazosin (piperazine D8), a selective alpha-1 adrenergic receptor antagonist. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle Terazosin in a laboratory setting.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle Terazosin with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1] In case of accidental release, contain the spill, prevent it from entering drains, and collect the material for disposal in a sealed container.[1][2]

Disposal Procedures for Terazosin Waste

The recommended and most environmentally responsible method for the disposal of Terazosin (piperazine D8) is through a licensed chemical waste management company.[2] This ensures that the compound is handled and destroyed in accordance with federal, state, and local regulations.[3][4]

Procedural Steps for Laboratory Waste Management:

  • Segregation: Collect all waste containing Terazosin, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.[3] The container must be compatible with the chemical and kept closed except when adding waste.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear description of the contents, including "Terazosin (piperazine D8)".[5]

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation.[6] Ensure that the accumulated waste does not exceed the regulatory limits.[6][7][8]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will coordinate with a licensed waste disposal vendor.

Prohibited Disposal Methods:

  • Do NOT dispose of Terazosin down the sink or in regular trash. [2][9][10] Pharmaceutical waste can persist in the environment and have adverse effects on aquatic ecosystems.[10]

  • Do NOT attempt to neutralize or chemically inactivate Terazosin without a validated and approved protocol. While studies on the degradation of piperazine-containing compounds exist, there are no established, simple, and safe protocols for the chemical inactivation of Terazosin in a standard laboratory setting.[4][11][12][13]

Quantitative Data for Disposal and Waste Management

The following table summarizes key quantitative parameters relevant to the disposal of pharmaceutical waste and the management of hazardous waste in a laboratory setting.

ParameterValueRegulation/Guideline Source
Recommended Incineration Temperature 850°C - 1200°CWorld Health Organization (WHO), Environmental Protection Agency (EPA) guidelines for medical and pharmaceutical waste.[2][14][15][16]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous wasteU.S. Environmental Protection Agency (EPA)[3][5][6]
Acutely Hazardous Waste SAA Limit Up to 1 quart of liquid or 1 kg of solidU.S. Environmental Protection Agency (EPA)[3][6]

Experimental Protocols and Workflows

Experimental Workflow: In Vitro Analysis of Terazosin Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_disposal Waste Disposal cell_culture Cell Culture (e.g., expressing α1-receptors) plate_cells Plate Cells cell_culture->plate_cells add_terazosin Add Terazosin to Cells plate_cells->add_terazosin terazosin_prep Prepare Terazosin Solutions (various concentrations) terazosin_prep->add_terazosin incubate Incubate add_terazosin->incubate add_agonist Add α1-Adrenergic Agonist (e.g., Norepinephrine) incubate->add_agonist measure_response Measure Downstream Response (e.g., Ca2+ flux, IP3 levels) add_agonist->measure_response data_analysis Data Analysis (e.g., IC50 determination) measure_response->data_analysis collect_waste Collect All Contaminated Materials (solutions, plates, tips) data_analysis->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: General experimental workflow for assessing Terazosin's antagonist activity in vitro.

Signaling Pathway of Terazosin's Target

Terazosin functions by blocking the alpha-1 adrenergic receptor. The diagram below illustrates the signaling pathway that is inhibited by Terazosin.

Signaling Pathway: Alpha-1 Adrenergic Receptor

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol terazosin Terazosin receptor α1-Adrenergic Receptor terazosin->receptor Inhibits g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc_activation->cellular_response

Caption: Inhibition of the alpha-1 adrenergic signaling pathway by Terazosin.

References

Navigating the Safe Handling of Terazosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Terazosin (piperazine D8) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE) for Handling Terazosin

When working with Terazosin, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be tightly fitting and equipped with side-shields to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are recommended. It is advisable to consider double-gloving, especially when handling concentrated solutions. Gloves should be inspected for any signs of degradation before use and changed frequently.
Body Protection Protective ClothingA disposable lab coat, disposable sleeve covers, and impervious clothing are essential to prevent skin contact. Protective garments should not be worn outside of the designated laboratory areas.
Respiratory Protection RespiratorIn situations where ventilation is inadequate or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. If exposure limits are exceeded, a full-face respirator should be used.[1]

Safe Handling and Operational Workflow

To ensure a safe and efficient workflow when handling Terazosin, from initial preparation to final disposal, the following logical progression of steps should be followed.

Terazosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select and Don Appropriate PPE RiskAssessment->SelectPPE Weighing Weigh Solid Terazosin in Ventilated Enclosure SelectPPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experimental Procedures Dissolving->Experiment Decontaminate Decontaminate Work Surfaces and Equipment Experiment->Decontaminate Spill Spill Response Experiment->Spill Exposure Personnel Exposure Response Experiment->Exposure SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste Dispose Dispose of Waste via Licensed Contractor SegregateWaste->Dispose

A logical workflow for the safe handling of Terazosin.

Occupational Exposure and First Aid

An occupational exposure limit (OEL) for Terazosin Hydrochloride has been set at 10 micrograms/m³.[2] It is crucial to maintain workplace concentrations below this level. In the event of exposure, immediate action is required:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3][4]

Disposal Plan

All waste containing Terazosin must be treated as hazardous waste.

  • Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations. This should be carried out by a licensed hazardous material disposal company.[1] Do not dispose of Terazosin down the drain or in the regular trash.[5]

Experimental Protocols

While this document focuses on the safe handling of Terazosin, it is important to note that specific experimental protocols involving this compound are not detailed here. Researchers should refer to their institutionally approved protocols and relevant scientific literature for detailed methodologies. The synthesis of Terazosin, for example, involves specific chemical reactions and purifications that require their own detailed safety assessments and protocols.

By implementing these safety and logistical measures, researchers can minimize the risks associated with handling Terazosin and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.